2,3,4,5,6-Pentabromobenzyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentabromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWHDMUCBWSKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370053 | |
| Record name | 2,3,4,5,6-Pentabromobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79415-41-1 | |
| Record name | 2,3,4,5,6-Pentabromobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-Pentabromobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3,4,5,6-Pentabromobenzyl alcohol CAS number
An In-depth Technical Guide to 2,3,4,5,6-Pentabromobenzyl Alcohol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a significant organic compound in synthetic chemistry. We will delve into its fundamental properties, synthesis, potential applications, and critical safety protocols, grounded in authoritative data.
This compound is a heavily halogenated aromatic alcohol. Its structure, characterized by a benzene ring fully substituted with bromine atoms except for the hydroxymethyl group, imparts unique chemical characteristics. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 79415-41-1 .[1][2][3][4]
This compound is generally described as an organic building block.[1] Its high molecular weight and bromine content are central to its physical properties and reactivity.
Physicochemical and Structural Data
The key properties of this compound are summarized in the table below. The high melting point is indicative of strong intermolecular forces, likely influenced by the numerous bromine atoms.
| Property | Value | Source |
| CAS Number | 79415-41-1 | [1][2][3] |
| Molecular Formula | C₇H₃Br₅O | [1][2][3] |
| Molecular Weight | 502.62 g/mol | [1][2][3] |
| IUPAC Name | (2,3,4,5,6-pentabromophenyl)methanol | [2] |
| Melting Point | 260 °C (decomposes) | [1] |
| Assay Purity | ≥97% | [1] |
| InChI Key | KKWHDMUCBWSKGL-UHFFFAOYSA-N | [1][2] |
| SMILES String | OCc1c(Br)c(Br)c(Br)c(Br)c1Br | [1] |
Molecular Structure Diagram
The structural formula provides a clear visualization of the atomic arrangement.
Caption: Chemical structure of this compound.
Synthesis and Formation Pathways
While specific, detailed synthesis protocols for this compound are not widely published in academic literature, its formation is noted as a result of the hydrolysis of polymeric brominated flame retardants, such as FR-1025.[1] This pathway is significant from an environmental and materials science perspective, as it describes the generation of a smaller molecule from a larger polymer.
Formation via Hydrolysis
The breakdown of brominated flame retardants is a key source of this compound. The process can be conceptualized as the cleavage of ether linkages within the polymer backbone, releasing the pentabromobenzyl alcohol units.
Caption: Formation of Pentabromobenzyl alcohol from polymeric precursors.
Applications and Relevance in Research
Role as an Organic Building Block
The primary utility of this compound is as a synthon or organic building block.[1] Its functional groups—the hydroxyl (-OH) and the five bromo (-Br) substituents—offer multiple sites for chemical modification. The hydroxyl group can be easily converted into other functionalities (e.g., ethers, esters, halides), while the bromine atoms, though generally unreactive on an aromatic ring, can participate in certain cross-coupling reactions under specific catalytic conditions.
Relevance to Flame Retardants
This compound is used in the synthesis of precursor flame-suppressing polymers.[5] Its high bromine content makes it an effective radical trap in combustion processes, which is the fundamental mechanism of many halogenated flame retardants.
Potential in Drug Development
Direct applications of this compound in drug development are not documented. However, halogenated organic molecules are a cornerstone of medicinal chemistry. Stable isotope-labeled versions of related compounds, like Benzyl alcohol-¹³C, are used to trace metabolic pathways and in pharmacokinetic studies.[6] The heavily brominated structure of pentabromobenzyl alcohol could be of interest for creating dense, radio-opaque materials or as a fragment for developing novel therapeutic agents where high lipophilicity and specific steric bulk are desired.
Analytical Characterization
Confirming the identity and purity of this compound relies on standard analytical techniques. Available data indicates that the compound has been characterized by various spectrometric methods.[2]
| Analytical Technique | Purpose | Reference |
| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., O-H and C-Br bonds). | [2] |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. | [2] |
| Raman Spectroscopy | Provides complementary vibrational data to IR. | [2] |
Safety, Handling, and Storage
As a laboratory chemical, this compound is classified as hazardous and requires careful handling.[7]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides the following classifications for this chemical:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][7]
-
Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][7]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2][7]
The signal word associated with these hazards is "Warning".[1][2][7]
Recommended Safety Protocols
A rigorous safety protocol is mandatory when handling this compound. The following workflow outlines the essential steps for safe use, from preparation to disposal.
Caption: Recommended workflow for safe handling of Pentabromobenzyl alcohol.
-
Precautionary Statements (P-codes) : Key handling advice includes P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]
-
Storage : The compound should be stored in a class of combustible solids (Storage Class 11).[1] It is essential to keep the container tightly closed and in a dry, well-ventilated place.
References
- 1. This compound 97 79415-41-1 [sigmaaldrich.com]
- 2. This compound | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 79415-41-1 [amp.chemicalbook.com]
- 5. specialchem.com [specialchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
2,3,4,5,6-Pentabromobenzyl alcohol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentabromobenzyl Alcohol
Introduction
This compound is a highly halogenated aromatic compound of significant interest to researchers in materials science and synthetic chemistry. As a member of the polybrominated aromatic family, its properties are dictated by the dense bromine substitution on the phenyl ring and the reactive primary alcohol functionality. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic profile, plausible synthetic routes, and potential applications, with insights tailored for researchers, scientists, and drug development professionals. While not a therapeutic agent itself, understanding the behavior of such polyhalogenated scaffolds is valuable in the broader context of medicinal chemistry, where halogenation is a key strategy for modulating molecular properties.
Physicochemical and Structural Properties
This compound is a white to light yellow crystalline powder under standard conditions.[1] The five bromine atoms contribute significantly to its high molecular weight and density, rendering the aromatic ring electron-deficient and sterically hindered. Its melting point is notably high, though it coincides with its decomposition temperature, a critical consideration for any thermally-driven reactions.[2]
| Property | Value | Source(s) |
| IUPAC Name | (2,3,4,5,6-pentabromophenyl)methanol | [2] |
| CAS Number | 79415-41-1 | [2] |
| Molecular Formula | C₇H₃Br₅O | [2] |
| Molecular Weight | 502.62 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 260 °C (decomposes) | [1] |
| SMILES | C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O | [2] |
| InChI Key | KKWHDMUCBWSKGL-UHFFFAOYSA-N | [2] |
Spectroscopic Profile: An Interpretive Analysis
A comprehensive structural elucidation relies on a combination of spectroscopic techniques. While specific spectra are proprietary, a Senior Scientist can predict the characteristic features based on the molecule's structure.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features of the hydroxyl group and the heavily substituted aromatic ring.
-
O-H Stretch: A strong, broad absorption is expected in the 3200–3500 cm⁻¹ region due to intermolecular hydrogen bonding of the alcohol moieties.
-
C-H Stretch: A weak absorption from the methylene (-CH₂-) group should appear around 2850-2960 cm⁻¹.[3]
-
C=C Stretch (Aromatic): Aromatic ring stretching vibrations are expected in the 1350-1500 cm⁻¹ range. The substitution pattern and electronic effects of bromine may cause shifts and multiple bands.
-
C-O Stretch: A strong, sharp absorption corresponding to the primary alcohol C-O stretching vibration should be present in the 1000–1075 cm⁻¹ region.[4]
-
C-Br Stretch: Absorptions for carbon-bromine bonds typically appear in the fingerprint region, often below 690 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides precise information about the carbon-hydrogen framework.
-
¹H NMR: The spectrum is expected to be simple.
-
-CH₂- Protons: A singlet integrating to 2H, likely between δ 4.5-5.0 ppm. The deshielding is due to the adjacent oxygen and the electron-withdrawing aromatic ring.
-
-OH Proton: A broad singlet integrating to 1H. Its chemical shift is variable (typically δ 1-5 ppm) and depends on concentration, solvent, and temperature. It will exchange with D₂O.
-
-
¹³C NMR: The proton-decoupled spectrum will show distinct signals for the benzylic carbon and the aromatic carbons.
-
-CH₂OH Carbon: Expected in the δ 60-70 ppm range.[5]
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, likely in the δ 120-140 ppm range. The carbon bearing the -CH₂OH group (C1) will be at a different chemical shift from the bromine-bearing carbons (C2-C6). Heavy halogen substitution can lead to broader peaks and complex splitting in high-resolution spectra, though C-Br coupling is not typically resolved.[6]
-
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak at m/z 502 may be weak or absent due to the facile fragmentation of the benzylic C-C bond. The isotopic pattern will be highly characteristic due to the presence of five bromine atoms (⁷⁹Br and ⁸¹Br have ~1:1 natural abundance).
-
Alpha-Cleavage: The most probable fragmentation is the cleavage of the bond between the aromatic ring and the benzylic carbon. This would result in the loss of a ·CH₂OH radical (mass 31), leading to a prominent pentabromophenyl cation [C₆Br₅]⁺.
-
Loss of Water: Dehydration (loss of H₂O, mass 18) from the molecular ion is a common fragmentation pathway for alcohols, which would lead to an ion at m/z 484.
Chemical Synthesis and Reactivity
Proposed Synthetic Workflow
The proposed synthesis starts from pentabromobenzonitrile, proceeding through a reduction to the corresponding amine, followed by a diazotization and subsequent hydrolysis to yield the target alcohol.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [PDF] The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN101412660A - Preparation of 2,3,4,5,6-pentafluorobenzyl alcohol - Google Patents [patents.google.com]
A Researcher's Guide to the Synthesis of 2,3,4,5,6-Pentabromobenzyl Alcohol
Executive Summary
This in-depth technical guide provides a comprehensive exploration of the synthetic pathways leading to 2,3,4,5,6-pentabromobenzyl alcohol, a pivotal intermediate in the development of high-performance flame retardants and other specialty chemicals. We will dissect the most scientifically sound and industrially relevant methods for its preparation, focusing on the reduction of 2,3,4,5,6-pentabromobenzaldehyde as the primary route. This document is structured to provide researchers, chemists, and drug development professionals with a deep, practical understanding of the reaction mechanisms, experimental protocols, and critical process parameters, ensuring a foundation of scientific integrity and replicability.
Introduction: The Strategic Importance of Pentabromobenzyl Alcohol
This compound (PBB-OH) is a highly functionalized organic building block characterized by a dense arrangement of five bromine atoms on an aromatic ring, complemented by a reactive primary alcohol moiety.[1] Its molecular structure makes it a valuable precursor in the synthesis of advanced, polymer-based flame-retardant materials.[2] The high bromine content contributes significantly to flame retardancy, while the hydroxyl group offers a versatile handle for incorporation into various polymer backbones, such as acrylates and ethers. The stability and reactivity of this compound make its synthesis a key topic for materials scientists and organic chemists.
Foundational Chemistry: Synthesis of Key Precursors
A robust synthesis of the target alcohol begins with the efficient preparation of its immediate precursors. The common starting point for this family of compounds is toluene, which undergoes a two-stage bromination process.
Stage 1: Aromatic Bromination to Pentabromotoluene (PBT) Toluene is first subjected to exhaustive electrophilic aromatic substitution. The reaction with elemental bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), leads to the formation of pentabromotoluene.[3]
Stage 2: Benzylic Bromination to Pentabromobenzyl Bromide (PBBB) The methyl group of pentabromotoluene is then brominated under free-radical conditions. This is typically achieved using elemental bromine and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) in a suitable solvent, yielding pentabromobenzyl bromide.[3] This bromide is a versatile intermediate that can be converted to the target alcohol.
Primary Synthesis Pathway: Reduction of 2,3,4,5,6-Pentabromobenzaldehyde
The most direct and reliable method for synthesizing this compound is through the reduction of the corresponding aldehyde, 2,3,4,5,6-pentabromobenzaldehyde. This transformation is highly selective and typically proceeds with high yield.
Mechanistic Rationale: Hydride Transfer
The core of this reaction is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose due to its mild nature, operational simplicity, and high selectivity for aldehydes and ketones over other functional groups like esters or amides.[4][5]
The reaction mechanism involves two main steps:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride to the carbonyl carbon, breaking the C=O pi bond and forming a new C-H bond. This results in a tetrahedral alkoxide intermediate coordinated to a boron species.[6]
-
Protonation/Workup: A subsequent workup step, typically involving a protic solvent like methanol or the addition of a mild acid, protonates the alkoxide oxygen to yield the final primary alcohol.[4][6]
Caption: Mechanism of aldehyde reduction by sodium borohydride.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the reduction of aromatic aldehydes.[5][7]
Materials:
-
2,3,4,5,6-Pentabromobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and MeOH
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Setup: A round-bottom flask is charged with 2,3,4,5,6-pentabromobenzaldehyde (1.0 eq).
-
Dissolution: The aldehyde is dissolved or suspended in a suitable solvent system, such as methanol or a THF/methanol mixture (e.g., 1:1 v/v).
-
Cooling: The flask is cooled in an ice bath to 0 °C with continuous stirring.
-
Reagent Addition: Sodium borohydride (1.2-1.5 eq) is added portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5-10 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: The reaction is carefully quenched by cooling the mixture back to 0 °C and slowly adding 1M HCl until the effervescence stops and the pH is neutral to slightly acidic.
-
Extraction: The organic solvent may be partially removed under reduced pressure. The resulting aqueous slurry is then extracted with dichloromethane or ethyl acetate (3 x volumes).
-
Washing & Drying: The combined organic layers are washed with water, followed by brine. The organic phase is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed via rotary evaporation.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, toluene, or a hexane/ethyl acetate mixture) to yield pure this compound.
Process Parameters and Data
| Parameter | Typical Value / Range | Rationale & Key Insights |
| Solvent | Methanol, Ethanol, THF/MeOH | Protic solvents like MeOH can participate in the reaction but are effective. THF improves solubility for some substrates.[5] |
| Temperature | 0 °C to Room Temperature | Initial cooling is crucial to control the exothermic reaction. Subsequent warming ensures completion.[5] |
| Stoichiometry | 1.2 - 1.5 eq. NaBH₄ | A slight excess of NaBH₄ is used to compensate for any reaction with the protic solvent and drive the reaction to completion.[7] |
| Reaction Time | 2 - 5 hours | Highly dependent on substrate reactivity and scale. Monitoring by TLC/HPLC is essential for optimization. |
| Workup | Acidic Quench (e.g., HCl) | Neutralizes excess borohydride and protonates the intermediate alkoxide to form the final alcohol product.[7] |
| Expected Yield | >90% | Aldehyde reductions with NaBH₄ are typically very high-yielding and clean reactions. |
Alternative Synthetic Pathway: Hydrolysis of Pentabromobenzyl Bromide
An alternative, though potentially less direct, route to the alcohol is the hydrolysis of 2,3,4,5,6-pentabromobenzyl bromide (PBBB).
Mechanistic Considerations
This transformation is a nucleophilic substitution reaction where a hydroxide ion (or water) displaces the bromide. Benzylic halides can react via either an Sₙ1 or Sₙ2 mechanism.[8]
-
Sₙ2 Pathway: A strong nucleophile like hydroxide (from NaOH or KOH) would favor a direct, concerted displacement of the bromide.
-
Sₙ1 Pathway (Solvolysis): Using a weaker nucleophile like water would favor a stepwise mechanism proceeding through a benzylic carbocation intermediate.[8]
Given the steric hindrance from the ortho bromine atoms, an Sₙ1 pathway might be plausible, but the electron-withdrawing nature of the bromines could destabilize the carbocation. The choice of conditions (nucleophile strength, solvent, temperature) is critical.[9]
General Experimental Approach
A typical procedure would involve heating PBBB in an aqueous solution containing a base like sodium hydroxide or sodium carbonate.[10] The reaction would likely require elevated temperatures to proceed at a reasonable rate. Post-reaction, neutralization followed by extraction and purification would yield the desired alcohol. One study notes that compounds containing the pentabromobenzyl moiety are generally stable against hydrolysis, suggesting that forcing conditions may be necessary.[3]
Visualization of the Complete Synthesis Workflow
Caption: Comprehensive workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a dust mask or work in a properly ventilated fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. It is classified as a combustible solid.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through the sodium borohydride reduction of its corresponding aldehyde. This method offers high selectivity, excellent yields, and operational simplicity, making it the preferred choice for laboratory and potential scale-up applications. While hydrolysis of pentabromobenzyl bromide presents a viable alternative, the reduction pathway is more direct and avoids potentially harsh reaction conditions. A thorough understanding of the underlying mechanisms and adherence to safety protocols are paramount for the successful and safe execution of this synthesis.
References
- 1. This compound | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
An In-Depth Technical Guide to (2,3,4,5,6-Pentabromophenyl)methanol
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of (2,3,4,5,6-pentabromophenyl)methanol, a significant organobromine compound. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed information on its nomenclature, properties, synthesis, and applications.
Chemical Identity and Nomenclature
The nomenclature of a chemical compound is foundational to all scientific communication, ensuring unambiguous identification. The compound is systematically named based on the rules established by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name and Synonyms
The formal IUPAC name for this compound is (2,3,4,5,6-pentabromophenyl)methanol .[1] This name is derived by identifying the principal functional group, which is the alcohol (-methanol), and treating the heavily brominated phenyl group as its substituent.
The compound is also widely known by a semi-systematic name, 2,3,4,5,6-Pentabromobenzyl alcohol .[1] This common name is frequently used in commercial listings and literature. In this construction, the C₆Br₅CH₂– group is termed "pentabromobenzyl." Both names are correct and refer to the same molecular structure.
Other synonyms include:
Structural Representation and Identifiers
-
Molecular Structure:
Source: PubChem CID 2733946[1]
Physicochemical Properties
Understanding the physical and chemical properties of a compound is critical for designing experiments, ensuring safe handling, and predicting its behavior in various systems.
| Property | Value | Source |
| Molecular Weight | 502.62 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | 260 °C (decomposes) | [3] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| XLogP3-AA (Lipophilicity) | 4.5 | [1] |
This table summarizes key computed and experimental properties. The high melting point indicates strong intermolecular forces in the solid state, while the XLogP3-AA value suggests significant lipophilicity.
Synthesis and Mechanistic Considerations
(2,3,4,5,6-Pentabromophenyl)methanol is typically synthesized via the reduction of a corresponding carbonyl compound, such as pentabromobenzaldehyde. The choice of reducing agent is a critical experimental decision driven by the agent's reactivity and selectivity.
Synthetic Pathway: Reduction of Pentabromobenzaldehyde
A common and reliable method for this synthesis is the hydride reduction of pentabromobenzaldehyde.
Caption: Synthetic workflow for the reduction of pentabromobenzaldehyde.
Expertise & Causality:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is often preferred over the more powerful lithium aluminum hydride (LiAlH₄) for this transformation. NaBH₄ is a milder reducing agent, perfectly capable of reducing aldehydes and ketones, and offers significant safety and handling advantages.[5] It can be used in protic solvents like ethanol, which simplifies the protocol. LiAlH₄ is far more reactive, would also accomplish the reduction, but requires anhydrous conditions and a more stringent workup procedure.[5]
-
Solvent System: A mixture of tetrahydrofuran (THF) and ethanol is a common choice. THF helps to solubilize the aromatic aldehyde, while ethanol serves as a proton source for the final workup step, protonating the intermediate alkoxide to yield the final alcohol product.[5]
Experimental Protocol: Synthesis via Reduction
The following is a representative laboratory-scale protocol.
Protocol: Synthesis of (2,3,4,5,6-Pentabromophenyl)methanol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve pentabromobenzaldehyde (1.0 eq) in a suitable solvent such as a 2:1 mixture of THF and ethanol under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the reaction rate and prevent potential side reactions.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. The excess reductant ensures the complete conversion of the starting material.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add distilled water to quench the excess NaBH₄.
-
Workup: Add a dilute acid (e.g., 1M HCl) to neutralize the solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization to yield the final product.
Trustworthiness: This protocol is self-validating through the use of TLC for reaction monitoring, ensuring that the reaction is not prematurely terminated or allowed to run unnecessarily, which could lead to byproduct formation.
Applications and Field Insights
The high bromine content of (2,3,4,5,6-pentabromophenyl)methanol makes it a valuable molecule, primarily in the field of material science.
-
Flame Retardant Intermediate: This compound serves as a key organic building block or intermediate in the synthesis of more complex brominated flame retardants (BFRs).[6][7] BFRs are incorporated into polymers, resins, and coatings to inhibit or resist the spread of fire. The benzyl alcohol functionality provides a reactive site for further chemical modification, such as esterification or etherification, allowing it to be covalently bonded into a polymer backbone.
-
Hydrolysis Product: It has been identified as a hydrolysis product of the polymeric brominated flame retardant FR-1025, making its study important for understanding the environmental fate and degradation pathways of larger BFRs.[3]
Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety.
-
Hazard Classification: (2,3,4,5,6-Pentabromophenyl)methanol is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[3]
-
GHS Pictogram: GHS07 (Exclamation Mark)[3]
-
Recommended Personal Protective Equipment (PPE):
-
N95-type dust mask
-
Chemical safety goggles or faceshield
-
Chemically resistant gloves[3]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It is classified under Storage Class 11: Combustible Solids.[3]
References
- 1. This compound | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound 97 79415-41-1 [sigmaaldrich.com]
- 4. (2,3,4,5,6-PENTABROMOPHENYL)METHANOL | CAS 79415-41-1 [matrix-fine-chemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pentabromobenzyl Alcohol | Polysil [polycil.co.uk]
- 7. specialchem.com [specialchem.com]
The Environmental Odyssey of Pentabromobenzyl Compounds: A Technical Guide for Researchers
Foreword
The ever-evolving landscape of industrial chemistry continually introduces novel molecules to meet technological demands. Among these are the pentabromobenzyl compounds, a class of chemicals primarily utilized in the synthesis of high-performance brominated flame retardants (BFRs).[1] As with any synthetic compound intended for widespread use, a thorough understanding of its environmental fate is not merely an academic exercise but a critical component of responsible product stewardship and environmental protection. This technical guide provides an in-depth exploration of the current scientific understanding of the environmental behavior of pentabromobenzyl compounds, with a particular focus on pentabromobenzyl bromide (PBBB).
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview, synthesizing available data with established principles of environmental chemistry. Where specific data for pentabromobenzyl compounds are scarce, we draw upon scientifically sound analogies to related brominated compounds to infer potential environmental behavior, while clearly indicating these extrapolations. Our objective is to present a holistic view that is both scientifically rigorous and practically insightful, guiding future research and risk assessment efforts.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental journey of any chemical is fundamentally governed by its intrinsic physicochemical properties. For pentabromobenzyl compounds, these properties dictate their partitioning between environmental compartments—air, water, soil, and biota—and their susceptibility to various transformation processes.
| Property | Value/Information | Implication for Environmental Fate | Source |
| Chemical Structure | Aromatic ring substituted with five bromine atoms and a bromomethyl group. | The highly brominated aromatic structure suggests persistence and hydrophobicity. | [2] |
| Water Solubility | Compounds derived from PBBB are insoluble in water. | Low water solubility limits mobility in aquatic systems and favors partitioning to sediment and soil organic matter. | [2] |
| Octanol-Water Partition Coefficient (log Kow) | Expected to be high due to the presence of multiple bromine atoms. | A high log Kow indicates a strong tendency to bioaccumulate in the fatty tissues of organisms. | Inferred |
| Vapor Pressure | Likely to be low due to high molecular weight. | Low vapor pressure reduces the potential for long-range atmospheric transport in the gaseous phase, but transport on particulate matter is possible. | Inferred |
Abiotic Degradation: The Role of Light and Water
Abiotic degradation processes, primarily photolysis (degradation by light) and hydrolysis (reaction with water), are often the initial transformation pathways for organic pollutants in the environment.
Hydrolysis
The benzyl bromide functional group is, in principle, susceptible to hydrolysis. However, studies on polymeric flame retardants synthesized from pentabromobenzyl bromide (PBBB) indicate that these materials are stable against hydrolysis.[2] This stability is likely conferred by the steric hindrance from the five bulky bromine atoms on the aromatic ring, which protect the benzylic carbon from nucleophilic attack by water. While primary alkyl bromides can undergo hydrolysis, the specific reactivity of PBBB in aqueous environments requires further investigation to determine its hydrolysis half-life under various pH and temperature conditions.[3]
Photodegradation
Photodegradation is a significant abiotic degradation pathway for many brominated flame retardants. Studies on novel BFRs, including pentabromobenzyl acrylate (PBBA), have shown that these compounds undergo photolysis, with degradation kinetics following a first-order model.[4][5] The rate of photodegradation is influenced by the wavelength of light, the initial concentration of the compound, and the solvent matrix.[4][5] For instance, the photodegradation of PBBA is significantly faster under shorter wavelength UV light (180-400 nm) compared to visible light (400-700 nm).[4] The primary photodegradation pathway for many brominated aromatic compounds involves the reductive debromination of the aromatic ring.[4]
Experimental Protocol: Determining Photodegradation Kinetics of Pentabromobenzyl Compounds
-
Preparation of Stock Solution: Prepare a stock solution of the target pentabromobenzyl compound in a suitable organic solvent (e.g., n-hexane, acetonitrile).
-
Irradiation Experiments:
-
Transfer an aliquot of the stock solution into quartz tubes.
-
Use a multi-photochemical reactor equipped with lamps of different wavelengths (e.g., UV and visible light) to irradiate the samples.
-
Maintain a constant temperature using a cooling system.
-
At specific time intervals, withdraw samples for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the parent compound at each time point using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration versus time.
-
If the plot is linear, the reaction follows pseudo-first-order kinetics.
-
Calculate the rate constant (k) from the slope of the line.
-
Determine the half-life (t½) using the equation: t½ = 0.693 / k.
-
Biotic Degradation: The Microbial Contribution
The microbial breakdown of persistent organic pollutants is a critical process for their ultimate removal from the environment. While specific studies on the biodegradation of pentabromobenzyl compounds are limited, the degradation of other aromatic and brominated compounds by microorganisms provides valuable insights into potential pathways.
Bacteria, particularly species from the genus Pseudomonas, are well-known for their ability to degrade a wide range of aromatic compounds.[6][7][8][9][10] The degradation of aromatic rings typically proceeds through a series of enzymatic reactions that introduce hydroxyl groups, followed by ring cleavage. The resulting aliphatic intermediates are then funneled into central metabolic pathways. For halogenated aromatic compounds, the initial step often involves dehalogenation, which can occur either aerobically or anaerobically.
Fungi, both lignolytic and non-lignolytic, also play a role in the degradation of complex aromatic compounds through the action of extracellular enzymes like peroxidases and laccases.[11]
Bioaccumulation and Biomagnification: Moving Up the Food Chain
A significant concern with persistent and hydrophobic compounds is their potential to bioaccumulate in organisms and biomagnify through the food web.
-
Bioaccumulation is the net uptake of a chemical from all sources (water, food, sediment) into an organism.
-
Bioconcentration is a specific type of bioaccumulation where uptake is from the water only. It is quantified by the bioconcentration factor (BCF).
-
Biomagnification (or trophic magnification) is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. It is quantified by the trophic magnification factor (TMF).
Studies on other brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), have demonstrated their potential for bioaccumulation and biomagnification in both aquatic and terrestrial food webs.[12] The BCF for some PBDEs can be as high as 5000, indicating strong bioaccumulation.[12] Research on pentabromobenzyl acrylate (PBBA) has also shown its bioconcentration in zebrafish larvae.[13] Given the high degree of bromination and expected high lipophilicity of pentabromobenzyl compounds, it is plausible that they will also exhibit a tendency to bioaccumulate. However, bioconcentration is not a universal characteristic of all BFRs, and factors such as molecular weight and the organism's ability to metabolize the compound can play a significant role.[14]
Long-Range Environmental Transport: A Global Concern
Persistent organic pollutants (POPs) can undergo long-range environmental transport, leading to their presence in remote ecosystems far from their sources. This transport can occur through the atmosphere or ocean currents. For semi-volatile compounds, a process of "global distillation" or the "grasshopper effect" can occur, where they evaporate in warmer regions, travel through the atmosphere, and then deposit in colder regions.
The potential for long-range transport is influenced by a compound's persistence and its partitioning between air, water, and soil. While the low vapor pressure of pentabromobenzyl compounds may limit their transport in the gaseous phase, their tendency to adsorb to particulate matter could facilitate their atmospheric transport over long distances.[15] The presence of other novel BFRs in remote regions like the Arctic provides evidence for the long-range transport potential of this class of compounds.[15]
Ecotoxicological Profile: Assessing the Environmental Risk
The ecotoxicity of a chemical determines its potential to cause adverse effects in living organisms. Standard ecotoxicological tests are conducted on a range of organisms representing different trophic levels, such as algae, invertebrates (Daphnia magna), and fish.
| Test Organism | Endpoint | Toxicity Value (Example for 2,4,6-tribromophenol) | Source |
| Scenedesmus quadricauda (Algae) | 72-h EC50 (Growth Inhibition) | 2.67 mg/L | [16] |
| Daphnia magna (Invertebrate) | 48-h EC50 (Immobilization) | 1.57 mg/L | [16] |
| Oryzias latipes (Fish) | 96-h LC50 (Mortality) | >11.7 µg/L (for Octabromo diphenylether) | [19] |
Analytical Methodologies: Detecting Pentabromobenzyl Compounds in the Environment
The accurate quantification of pentabromobenzyl compounds in complex environmental matrices is essential for understanding their fate and exposure levels. The primary analytical techniques for these compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Analysis of Pentabromobenzyl Bromide in Sediment by GC-MS
-
Sample Preparation:
-
Freeze-dry the sediment sample and sieve to remove large debris.
-
Accurately weigh approximately 5 g of the dried sediment into an extraction thimble.
-
Spike the sample with a suitable surrogate standard.
-
-
Extraction:
-
Place the thimble in a Soxhlet extractor.
-
Extract with a mixture of hexane and dichloromethane (1:1, v/v) for 16-24 hours.
-
-
Clean-up:
-
Concentrate the extract using a rotary evaporator.
-
Perform a multi-layer silica gel column chromatography cleanup to remove interfering compounds. Elute with hexane and then a mixture of hexane and dichloromethane.
-
-
Instrumental Analysis:
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
Add an internal standard.
-
Inject 1 µL of the final extract into a GC-MS system.
-
GC Conditions:
-
Column: DB-5MS (or equivalent)
-
Injector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM), monitoring characteristic ions for pentabromobenzyl bromide.
-
-
-
Quantification:
-
Quantify the concentration of pentabromobenzyl bromide using a multi-point calibration curve.
-
Conclusion and Future Research Directions
Pentabromobenzyl compounds represent a class of chemicals with properties that suggest a potential for environmental persistence and bioaccumulation. While their primary use in the synthesis of polymeric flame retardants may limit their direct release, the entire life cycle, from manufacturing to the degradation of end-products, must be considered.
This technical guide has synthesized the available information to provide a preliminary understanding of their environmental fate. However, significant data gaps remain. Future research should prioritize:
-
Determining the abiotic degradation kinetics (hydrolysis and photolysis) of pentabromobenzyl bromide and other non-polymeric derivatives.
-
Investigating the microbial degradation pathways and identifying the microorganisms capable of metabolizing these compounds.
-
Conducting bioaccumulation studies to determine the bioconcentration and trophic magnification factors in relevant aquatic and terrestrial organisms.
-
Performing comprehensive ecotoxicological testing to establish the acute and chronic toxicity of these compounds to a range of environmental species.
-
Developing and validating sensitive analytical methods for their detection in various environmental matrices to facilitate monitoring efforts.
Addressing these research needs will be crucial for conducting a thorough environmental risk assessment and ensuring the safe and sustainable use of this class of chemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Enhancing Bioremediation Potential of Pseudomonas putida by Developing Its Acid Stress Tolerance With Glutamate Decarboxylase Dependent System and Global Regulator of Extreme Radiation Resistance [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Biodegradation of p-nitrophenol by P. putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aet.irost.ir [aet.irost.ir]
- 11. Long-range transport of organic chemicals in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A comparison of the fish bioconcentration factors for brominated flame retardants with their nonbrominated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 19. env.go.jp [env.go.jp]
Methodological & Application
Application Notes and Protocols: Enhancing Polymer Flame Retardancy with 2,3,4,5,6-Pentabromobenzyl Alcohol
Introduction
The integration of flame retardants into polymeric materials is a critical aspect of modern material science, driven by stringent safety standards across industries such as electronics, construction, and transportation. Among the various classes of flame retardants, brominated compounds have long been recognized for their high efficiency. This document provides a detailed technical guide on the application of 2,3,4,5,6-Pentabromobenzyl alcohol (PBB-AL), a highly effective brominated flame retardant, in polymer systems, with a particular focus on epoxy resins.
PBB-AL is utilized in the synthesis of precursor flame-suppressing polymers[1]. Its high bromine content and thermal stability make it an excellent candidate for imparting flame retardant properties to a variety of polymers. This guide will delve into the mechanistic action of PBB-AL, provide detailed protocols for its incorporation into polymer matrices, and outline standard testing procedures to validate the flame retardancy and characterize the resulting material properties.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of PBB-AL is essential for its effective application.
| Property | Value | Source |
| Chemical Formula | C₇H₃Br₅O | [2] |
| Molecular Weight | 502.62 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 260 °C (decomposes) | [4] |
| Bromine Content | Approximately 79.5% | Calculated |
| Solubility | Insoluble in water | [5] |
Mechanism of Flame Retardancy
This compound functions primarily through a vapor-phase inhibition mechanism, a hallmark of brominated flame retardants.[6][7] During the initial stages of combustion, the heat causes the PBB-AL to decompose, releasing bromine radicals (Br•) into the gaseous phase. These highly reactive bromine radicals interfere with the chain reactions of combustion.
The combustion process is a self-sustaining cycle of free radical reactions, primarily involving highly reactive hydrogen (H•) and hydroxyl (OH•) radicals. The released bromine radicals act as scavengers, reacting with these combustion-propagating radicals to form less reactive species, thereby quenching the flame.[6][7] This interruption of the radical chain mechanism effectively suffocates the fire at a chemical level.
Additionally, the release of dense bromine-containing compounds can dilute the flammable gases and oxygen in the immediate vicinity of the polymer surface, further inhibiting combustion.
Diagram: Mechanism of Vapor-Phase Inhibition by PBB-AL
Caption: Vapor-phase flame retardancy mechanism of PBB-AL.
Application Protocol: Formulation of a Flame-Retardant Epoxy Resin
This protocol details the preparation of a flame-retardant epoxy resin system using PBB-AL. The objective is to achieve a UL 94 V-0 rating.
Materials and Equipment:
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin
-
Hardener: Amine-based curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)
-
Flame Retardant: this compound (PBB-AL) powder
-
Synergist (Optional): Antimony trioxide (Sb₂O₃)
-
Solvent (Optional): Benzyl alcohol to reduce viscosity[8]
-
High-shear mechanical mixer
-
Vacuum oven
-
Molds for specimen casting (as per testing standards)
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
Formulation Table (Example):
| Component | Formulation 1 (wt%) | Formulation 2 (wt%) |
| DGEBA Epoxy Resin | 70 | 65 |
| DDM Hardener | 15 | 15 |
| PBB-AL | 15 | 15 |
| Antimony Trioxide | 0 | 5 |
Procedure:
-
Resin Preparation: Pre-heat the DGEBA epoxy resin to 60-70°C to reduce its viscosity.
-
Dispersion of PBB-AL: Gradually add the PBB-AL powder to the pre-heated epoxy resin under continuous high-shear mechanical stirring. Maintain the temperature and continue mixing for 30-60 minutes, or until a homogenous dispersion is achieved. If using, add the antimony trioxide along with the PBB-AL.
-
Degassing: Place the mixture in a vacuum oven at 70-80°C to remove any entrapped air bubbles. Degas until bubbling ceases.
-
Addition of Hardener: Cool the mixture to approximately 60°C. Add the stoichiometric amount of the DDM hardener and mix thoroughly for 5-10 minutes, avoiding the introduction of air.
-
Casting: Pour the final mixture into pre-heated molds treated with a release agent.
-
Curing: Transfer the molds to an oven and cure according to the following profile:
-
120°C for 2 hours
-
Post-curing at 150°C for 2 hours
-
Note: The optimal loading levels of PBB-AL and any synergist may vary depending on the specific epoxy resin and hardener system used. It is recommended to perform a series of trials with varying concentrations to achieve the desired flame retardancy without significantly compromising the mechanical properties of the final product. In the absence of antimony trioxide, achieving a UL 94 V-0 rating with brominated flame retardants alone can be challenging, even at high loading levels[1][9].
Characterization and Testing Protocols
Flammability Testing
a) UL 94 Vertical Burn Test
The UL 94 standard is a widely recognized method for assessing the flammability of plastic materials[10]. The vertical burn test is particularly stringent.
Specimen Preparation:
-
Prepare specimens with dimensions of 127 mm x 12.7 mm, with the thickness corresponding to the intended application[11].
-
Condition the specimens as required by the standard (e.g., at 23°C and 50% relative humidity for 48 hours).
-
Mount a specimen vertically in the test chamber.
-
Place a piece of dry surgical cotton 300 mm below the specimen.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time.
-
Once the flame self-extinguishes, immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the afterflame and afterglow times.
-
Note if any dripping particles ignite the cotton below.
-
Repeat the test on a total of five specimens.
Classification Criteria for UL 94 V-0: [10]
| Criteria | V-0 |
| Afterflame time for each individual specimen | ≤ 10 seconds |
| Total afterflame time for any set of 5 specimens | ≤ 50 seconds |
| Afterflame plus afterglow time for each individual specimen after the second flame application | ≤ 30 seconds |
| Dripping of flaming particles that ignite the cotton | Not allowed |
| Burn-through to the holding clamp | Not allowed |
b) Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a material.[14][15] A higher LOI value indicates better flame retardancy.
Specimen Preparation:
-
Prepare specimens according to the dimensions specified in ASTM D2863, typically in the form of bars. For injection molded samples, a size of 80-150 mm long by 10 mm wide by 4 mm thick is recommended.
-
Place the specimen vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.
-
Ignite the top of the specimen.
-
Adjust the oxygen concentration in the gas mixture until the flame is just sustained.
-
The LOI is the minimum percentage of oxygen that supports combustion under these conditions.
Diagram: Experimental Workflow for Flame Retardant Polymer Development
Caption: Workflow for developing and testing flame-retardant polymers.
Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the flame-retardant polymer. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Procedure:
-
Place a small, known weight of the cured polymer sample into the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the mass loss as a function of temperature.
Data Interpretation:
-
Onset of Decomposition Temperature: The temperature at which significant weight loss begins. A higher onset temperature indicates greater thermal stability.
-
Char Yield: The percentage of residual mass at high temperatures (e.g., 700°C). A higher char yield is often associated with better flame retardancy, as the char layer acts as a barrier to heat and mass transfer.
Mechanical Properties
The addition of flame retardants can sometimes affect the mechanical properties of the host polymer. It is crucial to assess these properties to ensure the material remains suitable for its intended application.
Standard Tests:
-
Tensile Strength and Modulus (ASTM D638): Measures the resistance of the material to being pulled apart.
-
Flexural Strength and Modulus (ASTM D790): Measures the material's resistance to bending.
-
Impact Strength (ASTM D256 - Izod): Measures the material's ability to withstand a sudden impact.
These tests should be performed on specimens prepared according to the respective ASTM standards. A comparison between the neat polymer and the flame-retardant formulations will reveal the impact of PBB-AL on the mechanical performance.
Conclusion
This compound is a highly effective flame retardant for a range of polymers, particularly epoxy resins. Its vapor-phase inhibition mechanism provides excellent flame-quenching properties. By following the detailed protocols for formulation, compounding, and testing outlined in this guide, researchers and drug development professionals can effectively utilize PBB-AL to develop materials that meet stringent fire safety standards. Careful optimization of the formulation, potentially including synergists like antimony trioxide, is key to achieving the desired balance of flame retardancy and mechanical performance.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Bayesian Optimization of flame-retardant performance in a high-Tg epoxy resin system | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Retardant Antimony Trioxide 99.5% Purity Antimony Oxide CAS 1309-64-4 - Buy Antimony Oxide, Antimony Trioxide manufacturer, antimony trioxide supplier Product on Sinobio Chemistry [sinobiochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hanepoxy.net [hanepoxy.net]
- 8. CN110337484B - Antimony-free flame-retardant epoxy resin composition - Google Patents [patents.google.com]
- 9. matestlabs.com [matestlabs.com]
- 10. cableorganizer.com [cableorganizer.com]
- 11. mgchemicals.com [mgchemicals.com]
- 12. boedeker.com [boedeker.com]
- 13. ASTM D2863 - Oxygen Index - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 14. kiyorndlab.com [kiyorndlab.com]
- 15. Oxygen Index ASTM D2863 [intertek.com]
Flame retardant mechanism of poly(pentabromobenzyl acrylate)
Application Notes and Protocols
Introduction: The Role of Poly(pentabromobenzyl acrylate) in Fire Safety
Poly(pentabromobenzyl acrylate) (PPBBA) is a polymeric brominated flame retardant (BFR) characterized by its high bromine content, excellent thermal stability, and strong compatibility with a variety of polymer matrices.[1][2][3] Unlike small-molecule flame retardants, its polymeric nature reduces migration, addressing potential environmental and health concerns. PPBBA is widely incorporated into engineering plastics such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT), as well as styrenic copolymers and textiles, to meet stringent fire safety standards in electronics, automotive, and construction industries.[1][2]
This document provides a detailed technical guide on the dual-phase flame retardant mechanism of PPBBA. It elucidates its action in both the gas phase (radical trapping) and the condensed phase (char formation) and provides robust analytical protocols for researchers to validate and quantify its performance.
The Dual-Phase Flame Retardant Mechanism of PPBBA
The efficacy of PPBBA stems from its ability to interrupt the polymer combustion cycle at two critical points: in the gas phase where flaming combustion occurs, and in the condensed phase where the polymer fuel is generated.
Gas Phase Inhibition: The Radical Trap Mechanism
The primary and most significant action of brominated flame retardants occurs in the gas phase.[4] During a fire, the heat causes the polymer to thermally degrade, releasing flammable volatile fragments into the gas phase. These fragments react with oxygen in a series of exothermic chain reactions involving high-energy free radicals, primarily hydroxyl (•OH) and hydrogen (H•), which propagate the flame.
PPBBA disrupts this cycle via the following steps:
-
Thermal Decomposition: At elevated temperatures, the C-Br bonds in the pentabromobenzyl group of PPBBA weaken and cleave. This releases bromine radicals (Br•) and hydrogen bromide (HBr) into the gaseous phase.[1][5]
-
Radical Scavenging: The highly reactive Br• radicals act as scavengers, intercepting the key flame-propagating radicals. This "radical trap" mechanism involves a series of reactions that replace the highly reactive •OH and H• radicals with the much less reactive Br• radical, effectively terminating the combustion chain reaction.[4][5]
-
H• + HBr → H₂ + Br•
-
•OH + HBr → H₂O + Br•
-
-
Flame Inhibition: By quenching these key radicals, the exothermic reactions in the flame are suppressed, leading to a reduction in heat generation, cooling of the system, and potential flame extinguishment.[6] The released HBr also acts as a non-combustible gas, diluting the fuel and oxygen concentration in the flame zone.
References
- 1. innospk.com [innospk.com]
- 2. innospk.com [innospk.com]
- 3. China Poly(pentabromobenzyl Acrylate) Manufacturers Suppliers Factory - Made in China [rixingxincai.com]
- 4. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. nist.gov [nist.gov]
Application Note: Thermal Decomposition Analysis of Polymers Containing Pentabromobenzyl Alcohol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the thermal decomposition analysis of polymers fortified with pentabromobenzyl alcohol (PBBA), a highly effective brominated flame retardant. This document is intended for researchers, scientists, and quality control professionals in polymer science and material development. It delves into the mechanistic role of PBBA in enhancing flame retardancy and offers step-by-step methodologies for characterizing the thermal stability and decomposition pathways of PBBA-containing polymers using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). The causality behind experimental choices is emphasized to ensure scientifically sound and reproducible results.
Introduction: The Role of Pentabromobenzyl Alcohol in Polymer Flame Retardancy
Pentabromobenzyl alcohol (C₇H₃Br₅O) is an organobromine compound utilized as a reactive or additive flame retardant in various polymer systems.[1] Its primary function is to suppress or delay combustion, thereby enhancing the fire safety of polymeric materials.[2] The efficacy of brominated flame retardants (BFRs) like PBBA is primarily attributed to their ability to interrupt the combustion cycle in the gas phase.[3][4]
Upon heating, the polymer and the flame retardant undergo thermal degradation. The C-Br bonds in PBBA are weaker than the C-C and C-H bonds within the polymer backbone and are among the first to cleave.[5] This releases bromine radicals (Br•) into the gas phase. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, replacing them with less reactive BrH and quenching the flame.[6]
The core mechanism can be summarized as:
-
Initiation (Thermal Decomposition):
-
Polymer → Flammable Volatiles (R•)
-
PBBA → Br• + Organic Fragments
-
-
Gas-Phase Inhibition (Radical Scavenging):
-
H• + Br• → HBr
-
OH• + HBr → H₂O + Br•
-
R• + Br• → RBr (less flammable)
-
This vapor-phase inhibition mechanism effectively reduces the rate of heat release and slows the spread of flames.[4] Understanding the thermal decomposition profile of a polymer containing PBBA is therefore critical for evaluating its flame retardant properties, ensuring it meets regulatory standards, and optimizing material formulations.
Foundational Thermal Analysis Techniques
A multi-faceted approach utilizing several thermal analysis techniques is essential for a comprehensive understanding of the thermal behavior of polymers with PBBA.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] TGA is crucial for determining the thermal stability, decomposition temperatures, and the compositional analysis of the polymer, including the quantification of volatile components, additives, and final residue (char).[3][8]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[9] DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as to quantify the enthalpies of these transitions.[10] These parameters are vital for understanding how PBBA may affect the physical properties and processing conditions of the polymer.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This hyphenated technique involves the thermal degradation of the polymer in an inert atmosphere (pyrolysis), followed by the separation of the resulting volatile fragments by gas chromatography and their identification by mass spectrometry.[11] Py-GC/MS is indispensable for identifying the specific decomposition products of both the polymer and PBBA, providing direct evidence for the flame retardant mechanism.[12][13]
Experimental Protocols
Sample Preparation
Causality: Proper sample preparation is paramount to ensure reproducibility and accuracy. The sample should be representative of the bulk material, and its form should allow for efficient heat transfer. For filled or composite materials, homogeneity is key.
-
Protocol:
-
Obtain a representative sample of the polymer containing PBBA.
-
For solid samples (e.g., pellets, molded parts), reduce the size to a fine powder or thin shavings using a cryogenic mill or a microtome. This increases the surface-area-to-volume ratio, promoting uniform heating.
-
Ensure samples are thoroughly dried in a vacuum oven at a temperature below the polymer's glass transition temperature for at least 24 hours to remove any residual moisture or solvents that could interfere with the mass loss measurements.
-
Store the dried samples in a desiccator until analysis.
-
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability and Composition
Objective: To determine the onset of decomposition, the temperature of maximum weight loss, and the residual char yield of the polymer with PBBA. This protocol is based on the principles outlined in ISO 11358 and ASTM E1131.[3][8][14][15]
Instrumentation: A calibrated Thermogravimetric Analyzer.
Protocol:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.
-
Sample Loading: Tare a clean, inert TGA pan (platinum or alumina). Place 5-10 mg of the prepared sample into the pan. A smaller sample size minimizes thermal gradients within the sample.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to ensure an inert atmosphere. An inert atmosphere is crucial to study the inherent thermal decomposition without oxidative effects.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min. A 10°C/min heating rate provides a good balance between resolution and experiment time.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (T₅%), defined as the temperature at which 5% weight loss occurs.
-
From the first derivative of the TGA curve (DTG curve), identify the temperature(s) of the maximum rate of weight loss (Tₘₐₓ).
-
Quantify the percentage of residual mass at 800°C, which represents the char yield.
-
Expected Results and Interpretation:
A polymer containing PBBA is expected to exhibit a lower onset of decomposition compared to the neat polymer. This is because the C-Br bonds in PBBA are thermally less stable than the polymer's backbone. The multi-stage decomposition may be observed, with the initial weight loss corresponding to the release of bromine species from PBBA. An increased char yield in the presence of PBBA can indicate a condensed-phase flame retardant mechanism, where PBBA promotes cross-linking and the formation of a protective carbonaceous layer.
Table 1: Representative TGA Data for a Polymer With and Without PBBA
| Parameter | Neat Polymer | Polymer + 15% PBBA |
| T₅% (°C) | 350 | 320 |
| Tₘₐₓ (°C) | 380 | 345 (stage 1), 385 (stage 2) |
| Char Yield at 800°C (%) | 5 | 15 |
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transitions
Objective: To assess the effect of PBBA on the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Loading: Accurately weigh 5-10 mg of the prepared sample into an aluminum DSC pan and seal it with a lid.
-
Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from 30°C to a temperature above its expected melting point or decomposition temperature (determined by TGA) at a rate of 10°C/min. This scan erases the previous thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate of 10°C/min to a temperature well below its Tg.
-
Second Heating Scan: Reheat the sample at 10°C/min to the same upper temperature limit. The Tg and Tm are determined from this second scan.
-
-
Data Analysis:
-
Determine the Tg from the midpoint of the step change in the heat flow curve.
-
Determine the Tm from the peak of the melting endotherm.
-
Expected Results and Interpretation:
PBBA, as an additive, can act as a plasticizer, potentially lowering the Tg of the polymer. If PBBA is reactive and incorporates into the polymer backbone, it may increase the Tg. Changes in the melting endotherm can indicate effects on the polymer's crystallinity.
Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Evolved Gas Analysis
Objective: To identify the volatile products generated during the thermal decomposition of the polymer and PBBA.
Instrumentation: A pyrolyzer coupled to a GC/MS system.
Protocol:
-
Sample Loading: Place approximately 0.1-0.5 mg of the prepared sample into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to the Tₘₐₓ determined from the TGA analysis (e.g., 350°C). This ensures that the analysis focuses on the primary decomposition products.
-
Pyrolyze the sample for a short duration (e.g., 10-20 seconds).
-
-
GC/MS Conditions:
-
Injector Temperature: 300°C
-
Column: A non-polar or medium-polarity capillary column suitable for separating a wide range of organic compounds.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute all pyrolysis products.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Scan a mass range of m/z 35-600.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to identify the corresponding compound.
-
Expected Results and Interpretation:
The chromatogram of the polymer with PBBA will likely show peaks corresponding to brominated compounds such as HBr, brominated aromatic fragments, and pentabromobenzyl derivatives, in addition to the characteristic pyrolysis products of the neat polymer. The identification of these brominated species provides direct evidence of the gas-phase flame retardant mechanism.
Visualization of Workflows and Mechanisms
Experimental Workflow
Caption: Workflow for the thermal analysis of PBBA-containing polymers.
Flame Retardant Mechanism
Caption: Gas and condensed phase mechanisms of PBBA flame retardancy.
Conclusion
The systematic thermal analysis of polymers containing pentabromobenzyl alcohol is crucial for understanding their flame retardant behavior and ensuring material performance. By employing a combination of TGA, DSC, and Py-GC/MS, researchers can obtain a comprehensive dataset on thermal stability, physical transitions, and decomposition mechanisms. The protocols outlined in this guide provide a robust framework for these analyses, emphasizing the importance of methodical sample preparation and data interpretation. This multi-technique approach enables the development and quality control of safer, more reliable polymeric materials for a wide range of applications.
References
- 1. azom.com [azom.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. kalite.com [kalite.com]
- 4. wmtr.com [wmtr.com]
- 5. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 8. infinitalab.com [infinitalab.com]
- 9. Making sure you're not a bot! [openjournals.ugent.be]
- 10. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. gcms.cz [gcms.cz]
- 14. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]
- 15. store.astm.org [store.astm.org]
Analytical methods for quantifying brominated flame retardants in polymers
An Application Guide to the Quantitative Analysis of Brominated Flame Retardants in Polymeric Materials
Abstract
This comprehensive guide provides a detailed exploration of the analytical methodologies for the quantification of brominated flame retardants (BFRs) in various polymer matrices. As the regulatory landscape for these persistent organic pollutants continues to evolve, accurate and reliable quantification is paramount for compliance, environmental monitoring, and ensuring the safety of recycled materials. This document moves beyond a simple listing of methods to explain the underlying principles and causality behind experimental choices, offering researchers and scientists a self-validating framework for robust analysis. We will cover the complete analytical workflow, from initial screening and sample preparation to advanced chromatographic separation and mass spectrometric detection, supplemented with detailed protocols, comparative data, and workflow diagrams.
Introduction: The Analytical Imperative for BFR Quantification
Brominated flame retardants (BFRs) are a broad class of organobromine compounds added to polymers used in electronics, textiles, and building materials to inhibit or delay combustion[1]. While effective in their primary function, many BFRs are persistent, bioaccumulative, and toxic. Global regulations, such as the Restriction of Hazardous Substances (RoHS) Directive in the European Union, strictly limit the concentration of specific BFRs, including polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs), in products[2].
The analytical challenge is substantial. There are over 75 different commercial BFRs with a wide range of physicochemical properties, from the volatile lower-brominated PBDEs to the thermally labile hexabromocyclododecane (HBCD) and the large, non-volatile decabromodiphenyl ether (Deca-BDE)[1]. Furthermore, these compounds must be isolated from complex and often proprietary polymer matrices. This guide provides the technical foundation and practical protocols to navigate these challenges effectively.
The General Analytical Workflow: A Strategic Overview
A successful BFR analysis follows a multi-stage process. Each step is critical for achieving accurate and reproducible results. The choice of technique at each stage is dictated by the target BFRs, the polymer matrix, the required detection limits, and the overall objective (e.g., compliance screening vs. in-depth research).
References
Application Note & Protocol: Emulsion Polymerization of Pentabromobenzyl Acrylate for Flame-Retardant Polymer Synthesis
Abstract: Poly(pentabromobenzyl acrylate) (PBBPA) is a high-performance polymeric flame retardant characterized by its high bromine content (≥70%), exceptional thermal stability, and excellent compatibility with various engineering thermoplastics such as PET, PBT, and PA.[1][2][3] Its polymeric nature prevents migration and surface frosting, issues commonly associated with smaller, additive flame retardants.[2] While solution polymerization is a frequently documented method for PBBPA synthesis, emulsion polymerization offers significant advantages, including the use of an aqueous continuous phase, superior heat transfer, and the potential for high molecular weights with low viscosity latex products.[4][5][6] This document provides a comprehensive, research-grade protocol for the synthesis of PBBPA via a semi-continuous emulsion polymerization process. It details the underlying mechanism, experimental setup, step-by-step procedure, and essential characterization techniques, offering a robust framework for researchers in materials science and polymer chemistry.
Scientific Rationale and Mechanistic Overview
Emulsion polymerization is a free-radical polymerization process conducted in an oil-in-water emulsion.[4][7] The process is fundamentally different from bulk or solution polymerization and relies on a unique compartmentalization of the reaction.
Core Components and Their Functions:
-
Monomer (Pentabromobenzyl Acrylate): The "oil" phase, which is the building block of the final polymer. PBBA is a solid at room temperature, necessitating a pre-emulsification step.
-
Continuous Phase (Deionized Water): An excellent heat transfer medium that provides a low-viscosity environment for the resulting polymer latex.[5]
-
Surfactant (e.g., Sodium Dodecyl Sulfate): An amphiphilic molecule that stabilizes monomer droplets and, crucially, forms micelles when its concentration exceeds the critical micelle concentration (CMC). These micelles, swollen with monomer, become the primary loci of polymerization.[5][7]
-
Water-Soluble Initiator (e.g., Potassium Persulfate): Generates free radicals in the aqueous phase. These radicals diffuse into the monomer-swollen micelles to initiate polymerization, rather than reacting in the much larger monomer droplets.[8][9]
The polymerization proceeds through the classic stages of radical polymerization—initiation, propagation, and termination—but is confined within the growing latex particles. Monomer diffuses from the larger droplets through the aqueous phase to replenish the reacting monomer within the particles, allowing for the growth of high-molecular-weight polymer chains.[7]
Diagram: Mechanism of Emulsion Polymerization
Caption: The mechanism of emulsion polymerization from initial state to final latex.
Safety and Handling Precautions
Pentabromobenzyl acrylate and its polymer require careful handling as industrial chemicals.[2] Adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a dust respirator, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11][12] A lab coat is required.
-
Ventilation: All handling of solid PBBA and polymerization procedures must be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or potential fumes.[10][11]
-
Spill & Disposal: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.[10] Dispose of all chemical waste according to institutional and local environmental regulations. PBBA may cause long-lasting harmful effects to aquatic life.[13]
-
First Aid:
-
Skin Contact: Immediately wash with soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10]
-
Inhalation: Move the person to fresh air.[10]
-
In all cases of significant exposure or if irritation persists, seek medical attention.
-
Experimental Protocol: Semi-Continuous Emulsion Polymerization
This protocol employs a semi-continuous (or "starved-feed") approach, where a pre-emulsion of the monomer is fed into the reactor over time. This method is ideal for controlling the exothermic reaction and ensuring uniform particle growth.[9]
Materials and Equipment
| Component | Suggested Material | Purpose |
| Monomer | Pentabromobenzyl Acrylate (PBBA) | Polymer precursor |
| Surfactant | Sodium Dodecyl Sulfate (SDS) | Emulsifier |
| Initiator | Potassium Persulfate (KPS) | Free-radical source |
| pH Buffer | Sodium Bicarbonate (NaHCO₃) | Maintain stable pH |
| Continuous Phase | Deionized (DI) Water | Reaction medium |
| Atmosphere | High-purity Nitrogen or Argon | Inert environment |
Equipment:
-
Three-necked round-bottom flask (reactor)
-
Mechanical overhead stirrer with a paddle agitator
-
Reflux condenser
-
Thermometer or thermocouple
-
Peristaltic pump or dropping funnel for monomer feed
-
Heating mantle or oil bath
-
Inert gas inlet/outlet
Formulation
The following table provides a typical starting formulation. Researchers should optimize these ratios based on desired particle size and molecular weight.
| Component | Mass (g) | Weight % (Total) | Notes |
| Reactor Charge | |||
| DI Water | 150.0 | 59.8% | Initial aqueous phase. |
| Sodium Dodecyl Sulfate | 0.25 | 0.1% | Initial surfactant charge. |
| Sodium Bicarbonate | 0.25 | 0.1% | Buffer. |
| Potassium Persulfate | 0.25 | 0.1% | Initiator. |
| Pre-Emulsion Feed | |||
| Pentabromobenzyl Acrylate | 100.0 | 39.8% | Monomer. |
| DI Water | 50.0 | - | Aqueous phase for emulsion. |
| Sodium Dodecyl Sulfate | 0.75 | - | Surfactant for emulsion. |
| Total | ~251.5 | 100% |
Step-by-Step Procedure
A. Pre-Emulsion Preparation:
-
In a separate beaker, add 50.0 g of DI water and 0.75 g of SDS.
-
Gently heat the solution to ~40-50 °C while stirring to fully dissolve the surfactant.
-
Slowly add 100.0 g of PBBA powder to the surfactant solution under high shear (e.g., using a homogenizer or vigorous mechanical stirring) to form a stable, milky-white emulsion. Maintain stirring until ready for use.
B. Reactor Setup and Polymerization:
-
Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and inert gas inlet/outlet. Place the thermometer in one of the necks, ensuring the bulb is submerged in the reaction medium.
-
Charge the reactor with 150.0 g of DI water, 0.25 g of SDS, and 0.25 g of sodium bicarbonate.
-
Begin gentle stirring (e.g., 150-200 RPM) and start purging the system with nitrogen or argon. Continue the purge for at least 30 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.
-
Heat the reactor to the reaction temperature of 70-80 °C.[14]
-
Once the temperature is stable, add the initiator (0.25 g of KPS) to the reactor.
-
After waiting 5-10 minutes for the initiator to dissolve and begin thermal decomposition, start the slow, continuous feed of the prepared monomer pre-emulsion into the reactor using a peristaltic pump or dropping funnel over a period of 2-3 hours.
-
During the feed, maintain a constant temperature and stirring rate. The appearance of a bluish tint or increasing opacity indicates the formation of polymer particles.
-
After the feed is complete, continue to heat and stir the reaction mixture for an additional 1-2 hours to ensure high conversion of the monomer.
-
Turn off the heat and allow the reactor to cool to room temperature while maintaining stirring and a positive inert gas pressure.
-
Filter the resulting latex through a fine mesh (e.g., 100-200 mesh) to remove any coagulum. The final product is a stable aqueous dispersion of PBBPA nanoparticles.[15]
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the semi-continuous emulsion polymerization of PBBA.
Characterization of PBBPA Latex and Polymer
Thorough characterization is essential to validate the success of the polymerization and determine the properties of the resulting material.
-
Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and particle size distribution of the PBBPA latex particles in the aqueous dispersion.
-
Gel Permeation Chromatography (GPC): Determines the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI = Mw/Mn) of the polymer. This requires isolating the solid polymer from the latex (e.g., by precipitation in methanol or freeze-drying) and dissolving it in a suitable solvent like THF.[16][17]
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring its mass loss as a function of temperature. This is critical for a flame-retardant material. A 5% weight loss temperature (TGA 5%) above 300 °C is expected.[2][16]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, which provides insight into its amorphous nature and service temperature range.[12][16]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the chemical structure of the polymer by identifying characteristic functional groups and verifying the conversion of the acrylate double bond.
References
- 1. innospk.com [innospk.com]
- 2. China Poly(pentabromobenzyl Acrylate) Manufacturers Suppliers Factory - Made in China [rixingxincai.com]
- 3. Poly pentabromobenzyl acrylate_Poly pentabromobenzyl acrylate价格_Poly pentabromobenzyl acrylate批发_Poly pentabromobenzyl acrylate公司-寿光市泰源化工有限公司 [taiyuanchem.com]
- 4. DIY Technical | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]
- 5. pslc.ws [pslc.ws]
- 6. ia800106.us.archive.org [ia800106.us.archive.org]
- 7. Emulsion polymerization - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ulprospector.com [ulprospector.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. lookchem.com [lookchem.com]
- 12. Poly(pentabromobenzyl acrylate) 59447-57-3 [sigmaaldrich.com]
- 13. Pentabromobenzyl Acrylate | 59447-55-1 | TCI AMERICA [tcichemicals.com]
- 14. scispace.com [scispace.com]
- 15. youtube.com [youtube.com]
- 16. US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols for the Characterization of 2,3,4,5,6-Pentabromobenzyl Alcohol Derivatives
An In-Depth Technical Guide
Abstract
2,3,4,5,6-Pentabromobenzyl alcohol (PBB-OH) and its derivatives are important precursors and building blocks in the synthesis of high molecular weight flame retardants and other specialized polymers.[1][2] The extensive bromination of the aromatic ring imparts unique chemical properties but also presents significant challenges for analytical characterization. A robust, multi-technique approach is essential for unambiguous structure elucidation, purity assessment, and quality control. This guide provides a comprehensive overview of the core analytical methodologies for characterizing PBB-OH derivatives, explaining the causality behind experimental choices and offering detailed, field-proven protocols. We cover essential spectroscopic and chromatographic techniques, presenting an integrated workflow to ensure data integrity and trustworthiness.
Introduction: The Analytical Challenge of Polybrominated Benzyl Alcohols
The 2,3,4,5,6-pentabromobenzyl moiety is characterized by its high molecular weight (the C₆Br₅- group alone has a mass of ~470 Da) and the complex isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[3][4] These features demand high-resolution analytical techniques. Furthermore, derivatives of PBB-OH are often synthesized via alkylation or esterification reactions, introducing the possibility of side-products, unreacted starting materials, and catalyst residues.[1][5]
The primary objectives when characterizing a PBB-OH derivative are:
-
Structural Confirmation: Verifying the covalent attachment of the derivative group to the PBB-OH core.
-
Purity Assessment: Quantifying the target compound relative to impurities and starting materials.
-
Isomeric Differentiation: Distinguishing between isomers if the derivative group allows for it.
This guide provides the framework to achieve these objectives with confidence.
Integrated Characterization Workflow
A sequential and integrated analytical workflow is critical for efficiently and comprehensively characterizing PBB-OH derivatives. Each technique provides a unique piece of the puzzle, and together they offer a self-validating system.
Caption: Integrated workflow for the characterization of PBB-OH derivatives.
Spectroscopic Characterization Protocols
Spectroscopy provides the foundational data for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise chemical structure. Due to the complete substitution of the aromatic ring in PBB-OH, no aromatic proton signals will be observed, simplifying the ¹H NMR spectrum significantly.
Expert Insight: The primary diagnostic signals in the ¹H NMR spectrum will be the benzylic methylene protons (-CH₂ -O-) and the protons on the derivative moiety. Their chemical shifts, multiplicities, and integrations are key to confirming the structure.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified PBB-OH derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). PBB-OH derivatives are generally soluble in common organic solvents.[6]
-
Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for sufficient resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Expected Signals:
-
Benzylic Protons (C₆Br₅CH₂OR): Expect a singlet around δ 4.5-5.0 ppm . The exact shift depends on the electron-withdrawing nature of the 'R' group. For comparison, the benzylic protons of unsubstituted benzyl alcohol appear around δ 4.6 ppm.[7]
-
Hydroxyl Proton (if R=H): A broad singlet whose chemical shift is concentration-dependent.
-
Derivative Protons: Signals corresponding to the 'R' group.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C and potentially long relaxation times for quaternary carbons.
-
Expected Signals:
-
Benzylic Carbon (C₆Br₅CH₂OR): Expect a signal around δ 60-75 ppm . For benzyl alcohol, this carbon appears at ~65 ppm.[8]
-
Aromatic Carbons (C₆Br₅): Multiple signals for the brominated carbons will be present, though they may be broad or have low intensity.
-
Derivative Carbons: Signals corresponding to the 'R' group.
-
-
| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| C₆Br₅CH₂ -O- | 4.5 - 5.0 (singlet) | 60 - 75 |
| R-OH | Variable, broad | N/A |
| -O-CH₃ (Methyl Ether) | ~3.4 (singlet) | ~58 |
| -O-C(=O)CH₃ (Acetate Ester) | ~2.1 (singlet) | ~21 (CH₃), ~170 (C=O) |
Mass Spectrometry (MS)
MS is indispensable for confirming the molecular weight and elemental composition, especially for polyhalogenated compounds.
Expert Insight: The most telling feature of a PBB-OH derivative in a mass spectrum is the unique isotopic pattern created by the five bromine atoms. The binomial distribution (p≈0.5) of the ⁷⁹Br and ⁸¹Br isotopes creates a distinctive cluster of peaks (M, M+2, M+4, M+6, M+8, M+10) with relative intensities of approximately 1:5:10:10:5:1. Observing this pattern is definitive proof of a pentabrominated species.[3][4]
Caption: Theoretical mass spectrum isotopic pattern for a pentabrominated ion.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., QTOF, Orbitrap) coupled to an appropriate ionization source. Electrospray Ionization (ESI) is often suitable, especially in negative ion mode ([M-H]⁻), though Atmospheric Pressure Chemical Ionization (APCI) can also be effective.[9][10]
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 200-1000 Da).
-
Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.
-
-
Data Analysis:
-
Identify the molecular ion cluster. For a derivative like pentabromobenzyl methyl ether (C₈H₅Br₅O), the expected monoisotopic mass is ~515.6 Da.
-
Compare the observed isotopic pattern with the theoretical pattern for a C₈H₅Br₅O species.
-
Use the accurate mass measurement of the monoisotopic peak to calculate the elemental formula. This provides extremely high confidence in the compound's identity.
-
Chromatographic Separation and Purity Analysis
Chromatography is essential for separating the target derivative from impurities and for accurate quantification.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC is the method of choice for purity analysis of these non-volatile, polar to semi-polar compounds. A C18 stationary phase provides strong hydrophobic retention for the polybrominated ring, while a gradient elution is necessary to elute the highly retained compound in a reasonable time with good peak shape.[11]
-
Instrumentation: A standard HPLC system with a UV-Vis detector (PDA recommended) and preferably coupled to a mass spectrometer (LC-MS).
-
Sample Preparation: Dissolve the sample in the mobile phase starting condition (e.g., 50% acetonitrile/water) to a concentration of ~1 mg/mL.[11]
-
Chromatographic Conditions:
-
Column: C18, 2.1 or 4.6 mm ID, 100-150 mm length, ≤ 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid or Acetic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95-100% B over 10-15 minutes, hold for 2-5 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min for 4.6 mm ID; 0.2 - 0.4 mL/min for 2.1 mm ID.
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at 220 nm and 254 nm.
-
-
Data Analysis:
-
Integrate the peak area of the main component and all impurities.
-
Calculate the purity by area percent: Purity % = (Area_MainPeak / Area_Total) * 100.
-
If using LC-MS, confirm the mass of the main peak and identify impurities based on their m/z values.
-
Note on Gas Chromatography (GC): While GC-MS is a powerful tool for many brominated compounds like PBDEs, its use for PBB-OH derivatives should be approached with caution.[12][13] The high melting point of PBB-OH (260 °C dec.) and the polarity of the hydroxyl group can lead to poor peak shape, thermal decomposition in the injector, or irreversible adsorption on the column. Derivatization to a more volatile ether or silyl ether may be necessary for successful GC analysis.
Toxicology and Safety Considerations
Polybrominated compounds, as a class, are known for their environmental persistence and potential for bioaccumulation.[14][15] While specific toxicological data for PBB-OH derivatives may be limited, they should be handled with appropriate care. Many related polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs) have been shown to cause a range of toxic effects, including liver and thyroid toxicity.[14][16][17][18]
-
Handling: Always handle PBB-OH derivatives in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves (nitrile recommended), and a lab coat.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for halogenated organic compounds.
References
- 1. Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. bmse000407 Benzyl Alcohol at BMRB [bmrb.io]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Comprehensive two-dimensional gas chromatography of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Troubleshooting & Optimization
Technical Support Center: Pentabromobenzyl Acrylate Synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the common hurdles in the synthesis of pentabromobenzyl acrylate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your yield and obtain a high-purity product.
This guide is structured to address issues from starting material integrity to final product purification. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system.
Part 1: FAQs on Starting Materials & Precursors
A successful synthesis begins with high-quality starting materials. Issues with precursors are a primary source of low yields and impurities.
Question 1: My synthesis yield is consistently low. Could my pentabromobenzyl bromide (PBBB) precursor be the problem?
Answer: Absolutely. The purity of your starting material, pentabromobenzyl bromide (PBBB), is critical. PBBB is an intermediate that must be synthesized for the preparation of pentabromobenzyl acrylate[1]. It is typically prepared via the radical bromination of pentabromotoluene. Impurities such as unreacted pentabromotoluene or residual bromine can introduce significant side reactions in the subsequent esterification step, leading to lower yields and complex purification.
Key factors for synthesizing high-purity PBBB include:
-
Initiator Choice: While 2,2'-azobisisobutyronitrile (AIBN) is commonly used, dibenzoyl peroxide (DBP) has been shown to produce high-purity PBBB[2].
-
Reaction Control: The reaction temperature must be sufficient to activate the initiator without causing its rapid consumption[3].
-
Presence of Water: Surprisingly, the presence of an appropriate amount of water is essential for achieving high efficiency in the benzylic bromination process[3].
Question 2: What are the common methods for preparing high-purity pentabromobenzyl bromide (PBBB)?
Answer: There are two well-established methods for the synthesis of PBBB from pentabromotoluene[1][2][4]:
-
Bromination with Elemental Bromine: This is the most common industrial method. It involves reacting pentabromotoluene with elemental bromine in a suitable organic solvent (e.g., chlorobenzene, hexachlorobutadiene) in the presence of a free-radical initiator like AIBN or DBP[2][3][4].
-
Bromination with N-Bromosuccinimide (NBS): This method uses NBS as the brominating agent, typically with benzoyl peroxide as the initiator. While effective, it can present challenges in separating the succinimide byproduct and is often more costly for large-scale production[1].
For laboratory-scale synthesis aiming for high purity, the elemental bromine method with careful control of temperature and initiator addition is recommended.
Part 2: Troubleshooting the Esterification Reaction
The core of the synthesis is the esterification step. Here, we address the two primary methods: reaction with acryloyl chloride and phase-transfer catalysis.
Question 3: I am reacting pentabromobenzyl alcohol with acryloyl chloride and getting a dark, messy reaction with low yield. What is going wrong?
Answer: This is a classic esterification that is highly sensitive to reaction conditions. Acryloyl chloride is extremely reactive and prone to side reactions if not handled correctly[5].
Here are the critical points to troubleshoot:
-
Anhydrous Conditions: Acryloyl chloride reacts violently with water to form acrylic acid and HCl[5]. Ensure all glassware is oven or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents[5][6].
-
HCl Scavenging: The reaction generates hydrochloric acid (HCl), which can catalyze unwanted side reactions. It is essential to add a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl as it forms[5][7].
-
Temperature Control: These reactions are highly exothermic. The reaction should be run at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation[5]. Add the acryloyl chloride dropwise to a cooled solution of the alcohol and base[7].
-
Reagent Purity: Ensure your pentabromobenzyl alcohol is pure and dry. It is a solid with a melting point of approximately 260 °C.
Table 1: Recommended Reaction Parameters for Acryloyl Chloride Esterification
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane or THF | Aprotic, dissolves reactants, and can be easily removed. |
| Base | Triethylamine (1.1 eq) | Scavenges HCl byproduct without competing as a nucleophile[5][7]. |
| Temperature | 0 °C to Room Temperature | Controls exothermic reaction and minimizes side products[5]. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of acryloyl chloride[5][6]. |
| Addition | Slow, dropwise addition of acryloyl chloride | Maintains temperature control and prevents localized overheating. |
Question 4: I've heard about using phase-transfer catalysis (PTC) for this synthesis. How does it work and what are the benefits?
Answer: The phase-transfer catalysis (PTC) method is an excellent alternative, particularly when starting from pentabromobenzyl bromide (PBBB). It involves reacting PBBB, which is soluble in an organic solvent, with an aqueous solution of an acrylic acid salt (like sodium acrylate)[8][9].
The key is the phase-transfer catalyst , typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide). This catalyst transports the acrylate anion from the aqueous phase into the organic phase, where it can react with the PBBB[10][11].
Benefits of PTC:
-
Improved Yield & Selectivity: PTC can significantly increase reaction rates and yields under mild conditions[11][12].
-
Avoids Harsh Reagents: It eliminates the need for highly reactive and moisture-sensitive reagents like acryloyl chloride.
-
Simpler Workup: Often results in cleaner reaction mixtures that are easier to purify.
To optimize a PTC reaction, focus on the catalyst concentration, stirring speed (for phase mixing), and temperature.
Part 3: Preventing Premature Polymerization
A major challenge in synthesizing any acrylate monomer is preventing it from polymerizing before, during, or after the reaction.
Question 5: My final product is a sticky solid or has partially solidified in the flask. How do I prevent this?
Answer: You are observing premature polymerization. Pentabromobenzyl acrylate is a monomer designed for polymerization, and it can self-polymerize, especially when heated or exposed to radical sources[13][14]. To obtain the monomer, you must use a polymerization inhibitor.
Inhibitors are compounds that terminate radical chains, stopping the polymerization process[15][16]. The reaction should be conducted in the presence of an inhibitor, and an inhibitor should also be added to the final product for safe storage[9].
Table 2: Common Polymerization Inhibitors for Acrylates
| Inhibitor | Typical Concentration | Mechanism & Notes |
| Hydroquinone (HQ) | 100-1000 ppm | A popular and effective inhibitor. Often used in combination with oxygen[17]. |
| 4-Methoxyphenol (MEHQ) | 100-1000 ppm | Very common for acrylate storage. Its inhibitory effect is enhanced by the presence of dissolved oxygen[13][18]. |
| Phenothiazine (PTZ) | 100-500 ppm | A highly effective inhibitor, often used for processes involving distillation[13][18]. |
| TEMPO | 50-200 ppm | A stable radical that is extremely effective at scavenging chain radicals[13][15][16]. |
Crucial Tip: Always store your purified pentabromobenzyl acrylate in a cool, dark place with an added inhibitor and ensure some headspace for air (oxygen), as its presence is beneficial for many common inhibitors[18].
Part 4: Purification Strategies
Question 6: What is the best method to purify the final pentabromobenzyl acrylate monomer?
Answer: The goal is to remove unreacted starting materials, byproducts, and the base catalyst without inducing polymerization.
-
Aqueous Workup: After the reaction is complete, a series of washes is highly effective.
-
Wash the organic layer with a mild acid (e.g., dilute HCl) to remove any remaining amine base.
-
Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities like acrylic acid[7].
-
Wash with brine to remove bulk water, then dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
-
Recrystallization: Pentabromobenzyl acrylate is a crystalline solid (m.p. 115-116 °C)[19][20]. Recrystallization from a suitable solvent system (e.g., an alcohol/water or hydrocarbon solvent) is an excellent method for achieving high purity. Remember to add a small amount of inhibitor to the recrystallization solvent to prevent polymerization upon heating.
-
Column Chromatography: This should be approached with extreme caution. The silica gel surface can initiate polymerization. If chromatography is necessary, it is critical to add a polymerization inhibitor (like phenothiazine or TEMPO) to the eluent[7].
Visualized Workflows and Protocols
General Synthesis and Troubleshooting Workflow
This diagram outlines the critical decision points and steps in the synthesis process.
Caption: Overall workflow for pentabromobenzyl acrylate synthesis.
Phase-Transfer Catalysis (PTC) Mechanism
This diagram illustrates how the catalyst facilitates the reaction between two immiscible phases.
Caption: Simplified mechanism of Phase-Transfer Catalysis.
Experimental Protocol: Esterification via Acryloyl Chloride
This protocol provides a starting point for synthesis from pentabromobenzyl alcohol.
Materials:
-
Pentabromobenzyl alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.1 eq), freshly distilled
-
Acryloyl chloride (1.05 eq), fresh bottle
-
4-Methoxyphenol (MEHQ, ~200 ppm)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Initial Charge: Dissolve pentabromobenzyl alcohol (1.0 eq), triethylamine (1.1 eq), and MEHQ in anhydrous DCM in the flask.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Slowly add a solution of acryloyl chloride (1.05 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C[5][7].
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add cold water to quench any unreacted acryloyl chloride.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold dilute HCl (1M), water, saturated NaHCO₃ solution, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Do not heat excessively during solvent removal to prevent polymerization.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent containing a trace of inhibitor.
References
- 1. CN101134711A - A kind of preparation method of pentabromobenzyl bromide - Google Patents [patents.google.com]
- 2. EP2697272A1 - Process for the preparation of the monomer pentabromobenzyl acrylate and polymerization thereof - Google Patents [patents.google.com]
- 3. EP1773744B1 - SYNTHESIS OF PENTABROMOBENZYL BROMIDE (PBB-Br) - Google Patents [patents.google.com]
- 4. Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN103608367A - Method for preparing pentabromobenzyl acrylate monomer and its polymerization - Google Patents [patents.google.com]
- 9. US9255165B2 - Poly (pentabromobenzyl acrylate) and its properties - Google Patents [patents.google.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. biomedres.us [biomedres.us]
- 12. phasetransfer.com [phasetransfer.com]
- 13. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 14. innospk.com [innospk.com]
- 15. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 16. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. PENTABROMOBENZYL ACRYLATE | 59447-55-1 [chemicalbook.com]
- 20. 丙烯酸五溴苄酯 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 2,3,4,5,6-Pentabromobenzyl Alcohol
Welcome to the technical support center for the purification of 2,3,4,5,6-Pentabromobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this heavily brominated organic compound. Given its high molecular weight (502.62 g/mol ) and potential for challenging solubility characteristics, achieving high purity can be a critical yet difficult step in your synthetic workflow.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to directly address issues you may encounter.
Frequently Asked Questions (FAQs)
Q: What are the initial purity assessment methods for crude this compound?
A: Before embarking on a purification strategy, it's crucial to assess the purity of your crude material. A combination of the following techniques is recommended:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method to get a qualitative sense of the number of components in your crude mixture. Due to the polarity of the benzyl alcohol group, a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or dichloromethane) is a good starting point for your mobile phase.
-
Melting Point Analysis: this compound has a reported melting point of 260 °C (with decomposition).[2] A broad melting range or a melting point significantly lower than the literature value suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying organic impurities. The benzylic protons (-CH₂OH) of the desired product will have a characteristic chemical shift. The presence of other peaks, especially in the aromatic or aliphatic regions, can indicate starting materials, byproducts, or residual solvents.
Q: What are the most common impurities found in crude this compound?
A: The impurity profile will largely depend on the synthetic route. Common impurities can include:
-
Unreacted Starting Materials: For instance, if prepared by the reduction of a corresponding benzoic acid or aldehyde, these starting materials may persist.
-
Byproducts of Bromination: Incomplete bromination can lead to congeners with fewer bromine atoms. Conversely, side reactions during bromination of a substituted toluene could lead to other isomers.[3]
-
Oxidation Products: The benzyl alcohol moiety is susceptible to oxidation, which can form the corresponding pentabromobenzaldehyde or pentabromobenzoic acid, especially during workup or storage.[4]
Q: What is the recommended primary purification technique for this compound?
A: For a crystalline solid like this compound, recrystallization is generally the most effective and scalable primary purification method.[5] It is designed to remove small amounts of impurities from a solid compound. Column chromatography can also be used, but given the compound's polarity, it may require careful solvent system selection to avoid issues like streaking.
Troubleshooting Guide
Recrystallization Issues
Q1: My this compound won't dissolve in the chosen recrystallization solvent, even at high temperatures. What should I do?
A: This is a common issue with highly substituted, high molecular weight compounds. Here's a systematic approach:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For polar compounds like benzyl alcohols, consider more polar solvents or solvent mixtures.[6]
-
Mixed Solvent Systems: If a single solvent doesn't work, a mixed solvent system is a powerful alternative. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool slowly.
-
Increase the Volume of Solvent: You may simply not be using enough solvent. Add the solvent in small portions to the heated crude material until it just dissolves.
| Solvent/System | Rationale |
| Toluene | Aromatic solvent that can be effective for aromatic compounds. |
| Dichloromethane/Hexane | A polar/non-polar mixture that allows for fine-tuning of polarity. |
| Ethyl Acetate/Hexane | Another common polar/non-polar combination. |
| Ethanol/Water | A protic/polar mixture that can be effective. |
Q2: Oiling out occurs during the cooling phase of recrystallization. How can I prevent this and obtain a crystalline product?
A: "Oiling out" happens when the solute comes out of solution as a liquid instead of a solid.[7][8] This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[7][8][9] To remedy this:
-
Reheat and Add More Solvent: The most straightforward solution is to reheat the mixture until the oil redissolves, then add more of the "good" solvent before allowing it to cool again, more slowly this time.[8]
-
Lower the Cooling Temperature Drastically: Sometimes, rapidly cooling the oiled-out solution in an ice bath can induce crystallization. You can then collect this less pure solid and re-recrystallize it.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Q3: The purity of my recrystallized product has not significantly improved. What are the next steps?
A: If a single recrystallization is insufficient, consider the following:
-
Multiple Recrystallizations: A second recrystallization from the same or a different solvent system can often remove more impurities.
-
Activated Charcoal Treatment: If your product has colored impurities, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering. Be aware that charcoal can also adsorb your product, so use it sparingly.[9]
-
Switch to Chromatography: If recrystallization is ineffective, it may be that the impurities have very similar solubility properties to your product. In this case, column chromatography is the next logical step.
Q4: Poor recovery of the purified product after recrystallization. How can I maximize the yield?
A: Low recovery is often due to using too much solvent or the product having significant solubility in the cold solvent.[8]
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[5]
-
Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize precipitation.
-
Second Crop of Crystals: After filtering the initial crystals, you can concentrate the mother liquor (the remaining solution) and cool it again to obtain a second, usually less pure, crop of crystals.[8]
Chromatography Issues
Q5: My compound is streaking on the TLC plate. How can I achieve better separation?
A: Streaking on a TLC plate can be caused by several factors.[10][11][12]
-
Sample Overloading: You may be applying too much sample to the TLC plate. Try diluting your sample solution.[10][11][12][13]
-
Inappropriate Solvent System: The polarity of your mobile phase might be too high, causing the compound to move as a streak. Try a less polar solvent system.[13]
-
Acidic or Basic Compound: The alcohol group in your compound is weakly acidic. Interactions with the silica gel (which is acidic) can sometimes cause streaking. Adding a small amount of a modifier to your mobile phase, like acetic acid (0.1-2.0%), can sometimes improve the spot shape.[10][14]
Q6: I am having difficulty separating my product from a closely related impurity using column chromatography. What parameters can I adjust?
A: Separating compounds with similar polarities can be challenging.
-
Optimize the Solvent System: A small change in the solvent ratio can have a big impact. Try a shallower gradient or even an isocratic elution (constant solvent composition).
-
Change the Stationary Phase: If silica gel isn't providing the desired separation, consider using a different stationary phase like alumina (neutral or basic), which can offer different selectivity.[15]
-
Reverse-Phase Chromatography: In some cases, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like methanol/water or acetonitrile/water) can provide a better separation.
Q7: The compound appears to be degrading on the silica gel column. What are my options?
A: Some compounds are unstable on the acidic surface of silica gel.[16][17][18][19]
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base like triethylamine. This is done by adding a small percentage of triethylamine to the mobile phase.
-
Use an Alternative Stationary Phase: As mentioned before, alumina or Florisil can be less harsh alternatives to silica gel.[19][20]
-
Speed is Key: Minimize the time your compound spends on the column by running the chromatography as quickly as possible without sacrificing separation.
Advanced Purification Techniques
When should I consider techniques like preparative HPLC?
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that should be considered when:
-
High Purity is Essential: For applications like drug development, where very high purity is required.
-
Small-Scale Purification: It is well-suited for purifying small amounts of material.
-
Difficult Separations: When other techniques like recrystallization and column chromatography have failed to provide adequate separation.
Visualizations
Caption: Decision workflow for purification strategy.
Caption: Troubleshooting workflow for oiling out during recrystallization.
References
- 1. This compound | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 79415-41-1 [sigmaaldrich.com]
- 3. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.com [brainly.com]
- 10. silicycle.com [silicycle.com]
- 11. chembam.com [chembam.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. rsc.org [rsc.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Troubleshooting [chem.rochester.edu]
- 20. Chromatography [chem.rochester.edu]
Technical Support Center: Industrial Scale-Up of Poly(pentabromobenzyl acrylate) Production
<F_A_S_T_E_R>
Welcome to the Technical Support Center for the industrial scale-up of poly(pentabromobenzyl acrylate) (pPBBzA) production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered when transitioning from laboratory synthesis to larger-scale manufacturing. As a polymeric flame retardant, pPBBzA's unique properties, such as high bromine content and excellent thermal stability, make it invaluable for engineering thermoplastics like PET, PBT, nylon, and styrenic copolymers.[1][2][3][4] However, its production at an industrial scale presents a unique set of challenges. This resource aims to provide practical, experience-driven solutions to navigate these complexities effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis and scale-up of pPBBzA.
Q1: What are the primary challenges in scaling up pPBBzA production from a lab to an industrial setting?
A1: The main challenges stem from the highly exothermic nature of acrylate polymerization and the significant increase in viscosity as the reaction progresses.[5] Key issues include:
-
Heat Management: Inefficient heat dissipation in large reactors can lead to thermal runaways, affecting polymer properties and posing safety risks.
-
Viscosity Control: A rapid increase in viscosity can impede proper mixing, leading to non-uniform temperature distribution and a broad molecular weight distribution.[5]
-
Monomer Purity: Impurities in the pentabromobenzyl acrylate (pBBzA) monomer can inhibit polymerization or act as chain transfer agents, affecting the final polymer's molecular weight and performance.
-
Solvent Selection: The choice of solvent is critical for both the monomer synthesis and polymerization steps, impacting reaction kinetics, solubility of reactants and products, and ease of removal.[6]
-
Solid Handling: The final polymer is a solid powder that requires efficient filtration, washing, and drying to remove residual solvents and unreacted monomer.[6]
Q2: What is the recommended synthesis route for the pentabromobenzyl acrylate (pBBzA) monomer at an industrial scale?
A2: A robust and scalable method involves a two-step process. First, pentabromotoluene is subjected to free-radical bromination to produce pentabromobenzyl bromide.[6] This intermediate is then reacted with a salt of acrylic acid, such as sodium acrylate, in the presence of a phase transfer catalyst to yield the pBBzA monomer.[7][8] Utilizing a water-immiscible organic solvent like chlorobenzene is advantageous as it can be used throughout the entire process, from monomer synthesis to polymerization.[6]
Q3: Which polymerization technique is most suitable for the industrial production of pPBBzA?
A3: Solution polymerization is the most commonly employed and advantageous method for large-scale pPBBzA production.[6][9] This technique offers several benefits:
-
Effective Heat Management: The solvent helps to dissipate the heat of polymerization more effectively than bulk polymerization.
-
Viscosity Control: The solvent helps to maintain a manageable viscosity throughout the reaction, ensuring efficient mixing.
-
Process Control: It allows for better control over the molecular weight and molecular weight distribution of the polymer.
Halogenated aromatic solvents, such as chlorobenzene, are particularly preferred for this process.[6]
Q4: How can the molecular weight and polydispersity of pPBBzA be controlled during scale-up?
A4: Controlling the molecular weight and achieving a narrow polydispersity index (PDI) is crucial for consistent product performance. This can be achieved by:
-
Initiator Concentration: Adjusting the concentration of the free-radical initiator.
-
Chain Length Regulators: Employing chain length regulators (chain transfer agents) to control the growth of polymer chains.[9] Thiols are commonly used for this purpose.[9]
-
Monomer Feed Strategy: A semi-batch process, where the monomer is fed gradually, can help maintain a consistent monomer concentration and better control the polymerization rate.[5]
Q5: What are the critical quality control parameters for the final pPBBzA product?
A5: Key quality control parameters to ensure the performance and consistency of the final pPBBzA product include:
-
Molecular Weight (Mw) and Polydispersity Index (PDI): Determined by High-Temperature Gel Permeation Chromatography (HT-GPC).[6][9]
-
Bromine Content: To ensure the flame-retardant efficacy.
-
Thermal Stability: Assessed using Thermogravimetric Analysis (TGA) to determine the decomposition temperature.[9][10]
-
Glass Transition Temperature (Tg): Measured by Differential Scanning Calorimetry (DSC).[9]
-
Residual Monomer and Solvent: Quantified by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific problems that may arise during the industrial scale-up of pPBBzA production.
A. Monomer Synthesis (Pentabromobenzyl Acrylate)
Problem 1: Low Yield of Pentabromobenzyl Bromide in the Bromination Step.
-
Potential Cause: Incomplete reaction or side reactions.
-
Troubleshooting Steps:
-
Catalyst Selection: While AIBN is a common free-radical initiator, dibenzoyl peroxide (DBP) has been shown to produce high-purity pentabromobenzyl bromide.[6]
-
Reaction Conditions: Ensure the reaction is carried out at the optimal temperature range of 80-90°C for 3-5 hours.[6]
-
Reactant Purity: Use high-purity pentabromotoluene (preferably >99%).
-
Bromine Neutralization: After the reaction, effectively neutralize excess bromine with a reducing agent like sodium bisulfite to prevent unwanted side reactions during workup.[6]
-
Problem 2: Formation of Impurities during the Acrylate Esterification.
-
Potential Cause: Side reactions or incomplete conversion.
-
Troubleshooting Steps:
-
Phase Transfer Catalyst: Ensure the efficient use of a phase transfer catalyst to facilitate the reaction between the aqueous sodium acrylate and the organic-soluble pentabromobenzyl bromide.[7][8]
-
pH Control: Maintain the pH of the aqueous phase to ensure the acrylate is in its salt form and to minimize hydrolysis of the ester product.
-
Purification: The crude pBBzA monomer should be purified by crystallization. This involves washing the organic phase with hot water and then cooling to induce crystallization, followed by filtration and drying.[6]
-
B. Polymerization
Problem 3: Uncontrolled Exotherm and Potential for Thermal Runaway.
-
Potential Cause: Poor heat dissipation in a large reactor.[5]
-
Troubleshooting Steps:
-
Reactor Design: Utilize a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket.
-
Semi-Batch Process: Implement a semi-batch process where the monomer is added gradually to control the rate of heat generation.[5]
-
Initiator Feed: Consider adding the initiator in portions or as a continuous feed to control the polymerization rate.
-
Solvent Concentration: Increasing the solvent-to-monomer ratio can help to better manage the heat of reaction.
-
Problem 4: High Viscosity Leading to Poor Mixing and Broad Molecular Weight Distribution.
-
Potential Cause: Rapid polymerization and increased polymer concentration.[5][11]
-
Troubleshooting Steps:
-
Agitation System: Ensure the reactor is equipped with a high-torque agitation system capable of handling viscous solutions.
-
Solvent Selection: Use a solvent that is a good solvent for both the monomer and the polymer to help maintain a lower viscosity.[5]
-
Controlled Radical Polymerization (CRP) Techniques: For tighter control over the polymerization and viscosity, consider advanced techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[12][13] These methods can help to produce polymers with a narrower molecular weight distribution.
-
Problem 5: Low Polymer Yield.
-
Potential Cause: Inefficient initiation, presence of inhibitors, or premature termination.
-
Troubleshooting Steps:
-
Monomer Purity: Ensure the pBBzA monomer is free from inhibitors that are often added for storage. Purification by recrystallization is crucial.[6]
-
Initiator Selection and Handling: Use a fresh, high-quality initiator and store it under appropriate conditions. Ensure the initiator is soluble in the reaction medium.[9]
-
Oxygen Removal: Thoroughly degas the reaction mixture before initiating polymerization, as oxygen can act as a radical scavenger and inhibit the reaction.
-
C. Product Isolation and Purification
Problem 6: Difficulty in Filtering and Washing the Polymer.
-
Potential Cause: Fine particle size or gummy consistency of the polymer.
-
Troubleshooting Steps:
-
Precipitation/Isolation Method: After polymerization, the polymer can be isolated by adding the reaction mixture to a non-solvent (like an alcohol) to precipitate the polymer.[6] This can help to obtain a more easily filterable solid.
-
Solvent Evaporation: Alternatively, the solvent can be evaporated to obtain the solid polymer product.[6]
-
Washing: Wash the isolated polymer thoroughly with a suitable solvent to remove unreacted monomer and other impurities.
-
Problem 7: High Levels of Residual Solvent in the Final Product.
-
Potential Cause: Inefficient drying.
-
Troubleshooting Steps:
-
Drying Conditions: Dry the polymer under vacuum at an elevated temperature (e.g., 150-200°C) for a sufficient duration to ensure complete removal of the solvent.[6]
-
Particle Size: A smaller and more uniform particle size will facilitate more efficient drying. Milling the polymer before the final drying step can be beneficial.
-
III. Experimental Protocols & Data
A. Synthesis of Pentabromobenzyl Acrylate (pBBzA) Monomer
1. Bromination of Pentabromotoluene:
-
Charge a reaction vessel with a halogenated aromatic solvent (e.g., chlorobenzene), pentabromotoluene, water, elemental bromine, and a catalyst such as dibenzoyl peroxide.[6]
-
Heat the reaction mixture to 80-90°C and maintain for 3-5 hours, monitoring the reaction progress by GC analysis.[6]
-
Cool the mixture and neutralize excess bromine with an aqueous solution of a reducing agent (e.g., sodium bisulfite).[6]
-
Further cool to room temperature, remove the aqueous phase, and neutralize the acidity (from HBr by-product) with an aqueous alkaline solution (e.g., sodium carbonate).[6]
-
Isolate the solid pentabromobenzyl bromide by filtration, followed by washing and drying.[6]
2. Esterification to Pentabromobenzyl Acrylate:
-
In a separate reactor, react the purified pentabromobenzyl bromide with an aqueous solution of sodium acrylate in a water-immiscible organic solvent (e.g., chlorobenzene) in the presence of a phase transfer catalyst.[7][8]
-
After the reaction is complete, add water and allow the mixture to separate into organic and aqueous phases.[6]
-
Recover the organic phase and wash it with hot water (around 80°C).[6]
-
Cool the organic phase to induce crystallization of the pentabromobenzyl acrylate product.
-
Separate the product by filtration and dry.[6]
B. Solution Polymerization of pBBzA
1. Polymerization Procedure:
-
Dissolve the purified pentabromobenzyl acrylate monomer in a halogenated aromatic solvent (e.g., chlorobenzene) in a reaction vessel.[6]
-
Add a free-radical initiator (e.g., AIBN or dicumyl peroxide).[9]
-
Heat the reaction mixture under an inert atmosphere to the desired polymerization temperature (e.g., 90-98°C).[6]
-
Maintain the temperature for a sufficient time to achieve the desired conversion.
-
Isolate the poly(pentabromobenzyl acrylate) product by either precipitation in a non-solvent or by evaporating the solvent.[6]
-
Wash the polymer with a suitable alcohol and dry it under vacuum at 150-200°C.[6]
C. Characterization Data
| Property | Typical Value Range | Analytical Technique |
| Molecular Weight (Mw) | 4,000 - 199,000 g/mol | High-Temperature Gel Permeation Chromatography (HT-GPC)[9] |
| Polydispersity Index (PDI) | 2 - 10 | HT-GPC[9] |
| Glass Transition Temp. (Tg) | < 150 °C | Differential Scanning Calorimetry (DSC)[9] |
| Melting Point | 190 - 220 °C | DSC[1][2] |
| Bromine Content | ≥ 70% | Elemental Analysis |
| Volatile Matter | ≤ 0.3% | Thermogravimetric Analysis (TGA) |
IV. Visualizations
A. Workflow for pPBBzA Production
Caption: Overall workflow for the industrial production of pPBBzA.
B. Troubleshooting Logic for High Viscosity
Caption: Troubleshooting flowchart for managing high viscosity during polymerization.
V. References
-
CN103608367A - Method for preparing pentabromobenzyl acrylate monomer and its polymerization - Google Patents. Available at: --INVALID-LINK--
-
US9018324B2 - Process for the preparation of the monomer pentabromobenzyl acrylate and polymerization thereof - Google Patents. Available at: --INVALID-LINK--
-
US9255165B2 - Poly (pentabromobenzyl acrylate) and its properties - Google Patents. Available at: --INVALID-LINK--
-
US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties - Google Patents. Available at: --INVALID-LINK--
-
News - How to solve the processing difficulties of flame retardants? - Silike. Available at: --INVALID-LINK--
-
Poly(pentabromobenzyl acrylate) Cas 59447-57-3. Available at: --INVALID-LINK--
-
Current Status and Future Trends for Modification Technology of Flame Retardant Nylon 66. Available at: --INVALID-LINK--
-
Polymer Analysis/Characterization - ResolveMass Laboratories Inc. Available at: --INVALID-LINK--
-
Flame retardant polymer materials - ORBi UMONS. Available at: --INVALID-LINK--
-
How does the dispersion quality of flame retardant masterbatch within a polymer matrix affect its overall effectiveness? Available at: --INVALID-LINK--
-
Poly(pentabromobenzyl acrylate) 59447-57-3 - Sigma-Aldrich. Available at: --INVALID-LINK--
-
59447-57-3(POLY(PENTABROMOBENZYL ACRYLATE)) Product Description. Available at: --INVALID-LINK--
-
Polymer Troubleshooting Guide | Thermo Fisher Scientific. Available at: --INVALID-LINK--
-
Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion - NIH. Available at: --INVALID-LINK--
-
Viscosity Modification of Polymerizable Bicontinuous Microemulsion by Controlled Radical Polymerization for Membrane Coating Applications - PubMed. Available at: --INVALID-LINK--
-
(PDF) Viscosity Modification of Polymerizable Bicontinuous Microemulsion by Controlled Radical Polymerization for Membrane Coating Applications - ResearchGate. Available at: --INVALID-LINK--
-
The Future of Flame Retardant Polymers – Unmet Needs and Likely New Approaches. Available at: --INVALID-LINK--
-
Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Available at: --INVALID-LINK--
-
Poly(pentabromobenzyl acrylate) Cas 59447-57-3 - Haihang Industry. Available at: --INVALID-LINK--
-
Synthesis and copolymerization of pentachlorophenyl acrylate monomers - Arkivoc. Available at: --INVALID-LINK--
-
Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: --INVALID-LINK--
-
POLY(PENTABROMOBENZYL ACRYLATE) | 59447-57-3 - ChemicalBook. Available at: --INVALID-LINK--
-
Optimisation of industrial-scale n-butyl acrylate production using reactive distillation. Available at: --INVALID-LINK--
-
Pentabromobenzyl Acrylate 59447-55-1 | TCI (Shanghai) Development Co., Ltd. Available at: --INVALID-LINK--
-
Poly(pentabromobenzyl acrylate) CAS:59447-57-3 Manufacturer, factory and supplier. Available at: --INVALID-LINK--
-
Poly pentabromobenzyl acrylate PPBBA 59447-57-3 FR1025. Available at: --INVALID-LINK--
-
Control viscosity of Acrylic/styrene emulsions? - ResearchGate. Available at: --INVALID-LINK--
-
The thermal stability of poly(methyl methacrylate) prepared by RAFT polymerisation. Available at: --INVALID-LINK--
-
Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate - MDPI. Available at: --INVALID-LINK--
-
challenges in the scale-up of methyl 3-(thiophen-3-yl)acrylate production - Benchchem. Available at: --INVALID-LINK--
-
Technical Support Center: Scale-Up of Hexadecyl Acrylate Polymerization - Benchchem. Available at: --INVALID-LINK--
-
Preparation, Characterization and Evaluation of Some Acrylate Polymers Nanoparticles as Binder to Improving the Physical Properties of. Available at: --INVALID-LINK--
-
The use of specialty acrylate and methacrylate monomers in emulsion polymerization. Available at: --INVALID-LINK--
-
Thermal stability and non‐isothermal kinetics of poly(ethyl cyanoacrylate) nanofibers. Available at: --INVALID-LINK--
-
Poly(pentabromobenzyl acrylate) 59447-57-3 - Sigma-Aldrich. Available at: --INVALID-LINK--
-
Cargill & Partners Collaborate to Scale-up Biobased Acrylic Acid Production - SpecialChem. Available at: --INVALID-LINK--
References
- 1. bgbchem.com [bgbchem.com]
- 2. haihangchem.com [haihangchem.com]
- 3. innospk.com [innospk.com]
- 4. Poly pentabromobenzyl acrylate PPBBA 59447-57-3 FR1025 China Manufacturers Suppliers Factory Exporter [novistachem.com]
- 5. benchchem.com [benchchem.com]
- 6. US9255165B2 - Poly (pentabromobenzyl acrylate) and its properties - Google Patents [patents.google.com]
- 7. CN103608367A - Method for preparing pentabromobenzyl acrylate monomer and its polymerization - Google Patents [patents.google.com]
- 8. US9018324B2 - Process for the preparation of the monomer pentabromobenzyl acrylate and polymerization thereof - Google Patents [patents.google.com]
- 9. US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viscosity Modification of Polymerizable Bicontinuous Microemulsion by Controlled Radical Polymerization for Membrane Coating Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Mitigating Thermal Degradation of Polymers with Brominated Flame Retardants
Welcome to the technical support center for polymer processing with brominated flame retardants (BFRs). This guide is designed for researchers, scientists, and development professionals to navigate the complexities of incorporating BFRs into polymer matrices. Our goal is to provide you with field-proven insights and troubleshooting strategies to prevent thermal degradation, ensuring the integrity and performance of your final materials. The addition of BFRs is crucial for meeting fire safety standards in countless applications, from electronics to construction materials[1][2][3]. However, the very nature of their chemistry—releasing bromine at elevated temperatures to quench combustion—presents unique challenges during melt processing[4]. Excessive heat or residence time can trigger premature decomposition of the BFR, leading to polymer degradation, equipment corrosion, and compromised material properties[4]. This guide offers a structured approach to understanding and resolving these issues.
Troubleshooting Guide: Common Processing Issues
This section addresses specific problems encountered during experiments, providing causal explanations and actionable solutions.
Q1: My polymer compound is exhibiting discoloration (e.g., yellowing, browning, or black specks) after processing. What is the cause and how can I fix it?
A1: Discoloration is a primary indicator of thermal degradation. The root cause is often the premature decomposition of the brominated flame retardant, which releases hydrogen bromide (HBr) gas[4]. This acidic gas can then attack the polymer backbone and promote further degradation, leading to color changes[5][6].
Causality Explained: At excessively high temperatures, the C-Br bonds in the BFR can cleave, initiating a radical chain reaction. The released bromine radicals abstract hydrogen from the polymer, forming HBr. HBr is not only corrosive to processing equipment but also acts as a catalyst for polymer chain scission and cross-linking, which manifests as discoloration and altered mechanical properties[4][5].
Troubleshooting Protocol:
-
Optimize Barrel Temperature Profile: Excessive melt temperatures are the most common cause of degradation[7].
-
Action: Systematically reduce the barrel temperature in 5-10°C increments, starting from the rear zone and moving towards the nozzle. Ensure the temperature is high enough for proper melting and flow but low enough to maintain the stability of the BFR.
-
Rationale: A lower temperature profile minimizes the energy available to break the C-Br bonds in the flame retardant[7].
-
-
Minimize Residence Time: The longer the polymer melt is exposed to high temperatures, the more extensive the degradation will be[8][9].
-
Action: Reduce the cycle time where possible. For injection molding, ensure the shot size is between 60-70% of the barrel's maximum capacity to avoid having material sit in the barrel for extended periods[10].
-
Rationale: Minimizing the duration of thermal exposure limits the extent of decomposition reactions[11].
-
-
Incorporate a Thermal Stabilizer Package: Stabilizers are crucial for neutralizing acidic byproducts and preventing degradation.
-
Action: Introduce a stabilizer system. A combination of an alkyl phosphite and an epoxy compound is effective at preventing cross-linking reactions[12]. Hydrotalcite is another potent stabilizer that can be used[13].
-
Rationale: These additives act as acid scavengers (neutralizing HBr) and antioxidants, interrupting the degradation pathways before they can significantly damage the polymer matrix[13][14].
-
-
Purge Equipment Thoroughly: Contamination from previous runs can introduce impurities that catalyze degradation.
-
Action: Before and after processing a BFR-containing polymer, purge the extruder or molding machine with a natural, unfilled resin (like polyethylene or polypropylene) to remove any residual material or acidic byproducts[4].
-
Q2: I'm observing a significant loss in mechanical properties, such as impact strength and elongation. The material seems more brittle. Why is this happening?
A2: Brittleness and loss of ductility are classic symptoms of polymer chain scission, a form of degradation induced by the processing of BFRs.
Causality Explained: The same radical species (e.g., Br•) released from the BFR that are beneficial in a fire can be detrimental during processing. These high-energy radicals can attack the polymer backbone, causing chain scission (breaking of long polymer chains into shorter ones)[5]. This reduction in molecular weight leads directly to a loss of toughness and other critical mechanical properties[15].
Troubleshooting Protocol:
-
Re-evaluate Processing Temperature and Residence Time: As with discoloration, excessive heat and time are primary drivers.
-
Reduce Shear Rate: High shear rates (e.g., from high screw speeds) can generate significant frictional heat, creating localized hot spots that accelerate degradation.
-
Action: Reduce the screw RPM during extrusion or injection. This should be balanced to ensure proper mixing and melting.
-
Rationale: Lowering the shear rate reduces the mechanical energy input, thereby decreasing viscous dissipation and the overall thermal load on the polymer melt.
-
-
Verify Stabilizer Efficacy: Your current stabilizer package may be insufficient or inappropriate for the specific polymer-BFR system.
-
Action: Consult with your additive supplier to confirm that the type and concentration of your thermal stabilizers are optimized for your processing conditions and materials. Consider a stabilizer package that includes hindered phenols for radical scavenging[13].
-
-
Ensure Proper Drying of Polymer: For hygroscopic polymers (e.g., PET, PBT, PA, PC), residual moisture can cause hydrolytic degradation at processing temperatures, which exacerbates the loss of mechanical properties.
-
Action: Verify that resins are dried according to the manufacturer's specifications before processing.
-
Rationale: Eliminating water prevents hydrolysis, a separate degradation pathway that works in concert with thermal degradation to reduce molecular weight[16].
-
Q3: We are noticing corrosion on our extruder screw, barrel, and mold surfaces. What is the cause and what preventative measures can we take?
A3: Corrosion is almost certainly caused by the formation of hydrogen bromide (HBr) gas during processing[4].
Causality Explained: When BFRs decompose due to excessive heat, they release HBr. In the presence of even trace amounts of moisture at high temperatures, this gas forms hydrobromic acid, which is highly corrosive to most standard steel components used in processing machinery[4][17].
Troubleshooting Protocol:
-
Adhere Strictly to Recommended Processing Temperatures: This is the most effective preventative measure.
-
Action: Operate within the recommended temperature window for the specific BFR-polymer system. Avoid any temperature overshoots.
-
Rationale: Staying below the BFR's decomposition temperature prevents the formation of HBr in the first place[4].
-
-
Utilize Corrosion-Resistant Equipment: If processing BFRs is a regular part of your workflow, investing in appropriate hardware is critical.
-
Action: Use processing equipment components made from corrosion-resistant materials. For example, stainless steel or nickel-plated screws, barrels, and molds are more durable than those made from standard tool steel[4].
-
-
Implement a Strict Purging and Shutdown Procedure: Never let BFR-containing material sit idle in hot machinery.
-
Action: If processing is interrupted, immediately purge the machine with a non-halogenated, natural resin. Never shut down the equipment for an extended period with the BFR compound inside the barrel[4].
-
Rationale: Purging removes the source of the corrosive gas, protecting the equipment during downtime[4].
-
-
Ensure Adequate Ventilation: Proper ventilation is a critical safety measure.
-
Action: Process in a well-ventilated area to safely remove any off-gases, including HBr[4].
-
Rationale: This protects both personnel from hazardous fumes and helps reduce the concentration of corrosive gases that could settle on equipment surfaces.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental flame-retardant mechanism of a brominated flame retardant?
A1: Brominated flame retardants primarily act in the gas phase of a fire. The combustion of a polymer is a radical chain reaction that generates high-energy hydrogen (H•) and hydroxyl (OH•) radicals, which propagate the flame. When a BFR is heated, it decomposes and releases bromine radicals (Br•)[18][19]. These bromine radicals are highly effective at scavenging the H• and OH• radicals, replacing them with much less reactive bromine atoms and HBr, thereby interrupting the combustion cycle and extinguishing the flame[18][20][21].
Q2: What is the role of a synergist like Antimony Trioxide (Sb₂O₃)?
A2: Antimony trioxide itself has no flame retardant properties[22]. However, it exhibits a powerful synergistic effect when used with halogenated flame retardants[20][23]. During combustion, the Sb₂O₃ reacts with the HBr released from the BFR to form antimony halides (e.g., antimony tribromide, SbBr₃)[6][21][23]. These antimony halides are more volatile and more effective radical scavengers in the gas phase than HBr alone, significantly enhancing flame retardant efficiency[21][23]. Additionally, antimony compounds can promote the formation of a protective char layer on the polymer surface, which acts as a thermal insulator and a barrier to oxygen, further inhibiting combustion[23][24].
Q3: Why are thermal stabilizers necessary when processing polymers with BFRs?
A3: Thermal stabilizers are critical additives that protect the polymer and the BFR from degradation at processing temperatures[14]. Their primary functions in this context are to neutralize acidic byproducts like HBr and to inhibit oxidative or radical-induced degradation[12][13]. Without stabilizers, the HBr generated from even minor BFR decomposition would autocatalytically accelerate the degradation of the entire polymer matrix, leading to the issues described in the troubleshooting guide[14].
Q4: How do reactive and additive BFRs differ in terms of processing stability?
A4: The key difference lies in how they are incorporated into the polymer.
-
Additive BFRs are physically blended into the polymer matrix. They are not chemically bonded to the polymer chains. Examples include decabromodiphenyl ether (DecaBDE) and hexabromocyclododecane (HBCD)[3][20].
-
Reactive BFRs are monomers that contain bromine and are chemically incorporated into the polymer backbone during polymerization[20]. A prime example is tetrabromobisphenol A (TBBPA), which is often used in epoxy resins for printed circuit boards[3].
Generally, reactive BFRs are more thermally stable during processing because the bromine is part of the polymer structure. This prevents them from "bleeding out" or vaporizing easily, and they typically have a higher decomposition temperature compared to their additive counterparts[20].
Data Presentation: Recommended Processing Parameters
The following table provides general guidelines for processing temperatures and residence times for common polymers often formulated with BFRs. These are starting points and should be optimized for your specific grade of polymer, BFR, and equipment.
| Polymer | Typical Melt Temperature Range (°C) | Maximum Recommended Residence Time (minutes) | Key Considerations |
| High Impact Polystyrene (HIPS) | 200 - 240 °C | 5 - 8 | Prone to thermal degradation; use the lower end of the temperature range when possible[6][25]. |
| Acrylonitrile Butadiene Styrene (ABS) | 220 - 260 °C | 4 - 7 | Requires proper drying; high temperatures can cause yellowing[6][25]. |
| Polypropylene (PP) | 200 - 230 °C | 6 - 10 | Lower processing temperatures reduce the risk of thermal degradation. Use of a stabilizer is highly recommended[7]. |
| Polybutylene Terephthalate (PBT) | 230 - 260 °C | < 6 | Highly sensitive to moisture; must be thoroughly dried. Long residence times cause significant degradation[11]. |
| Polycarbonate (PC) | 280 - 310 °C | < 6 | Must be dried to <0.02% moisture. High processing temperatures require robust BFR and stabilizer packages[11]. |
Note: Maximum residence time is highly dependent on the specific processing temperature and the thermal stability of the BFR used.
Experimental Workflow & Visualization
Protocol: Optimizing Processing Temperature to Minimize Degradation
-
Material Preparation: Ensure the polymer resin is dried according to the manufacturer's specifications. Accurately weigh and pre-blend the polymer, BFR, synergist (if any), and stabilizer package.
-
Establish Baseline: Set the extruder/molding machine to the polymer supplier's recommended starting temperature profile.
-
Process and Purge: Process a small amount of material and purge the system completely.
-
Initial Sample Collection: Once the process is stable, collect samples (e.g., extruded strands or molded plaques). Label them with the current temperature profile.
-
Incremental Temperature Reduction: Lower the temperature of all barrel zones by 5°C. Allow the system to stabilize for 10-15 minutes.
-
Subsequent Sample Collection: Collect and label a new set of samples at this lower temperature.
-
Repeat: Continue reducing the temperature in 5°C increments, collecting samples at each stage, until you observe processing issues like incomplete melting or high motor amperage.
-
Visual and Mechanical Analysis:
-
Visually compare the color of all collected samples against a control sample (natural resin).
-
Perform mechanical testing (e.g., Izod impact strength, tensile elongation) on the samples to quantify the effects of processing temperature.
-
-
Determine Optimal Profile: The optimal temperature profile is the lowest one that produces defect-free parts with minimal discoloration and the best retention of mechanical properties.
Mechanism of Action: BFR in the Gas Phase
The following diagram illustrates the fundamental mechanism by which brominated flame retardants interrupt the self-sustaining cycle of combustion.
Caption: BFRs release bromine radicals that quench high-energy combustion radicals, breaking the fire cycle.
References
- 1. m.ciop.pl [m.ciop.pl]
- 2. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 3. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 4. pmcpolymerproducts.com [pmcpolymerproducts.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rma.ravagomanufacturing.com [rma.ravagomanufacturing.com]
- 8. xplore-together.com [xplore-together.com]
- 9. Influence of Residence Time on Plastic Part Performance | Behrend Senior Design Program [sites.psu.edu]
- 10. Troubleshooting in polymer processing [atozplastics.com]
- 11. Find out about.......Plastics, Polymer Engineering and Leadership: Rule of Thumb - Residence Time and Temperature Profile of Engineering Polymers [findoutaboutplastics.com]
- 12. CA2747386A1 - Stabilizers for flame retardant polymers containing aliphatically-bound bromine - Google Patents [patents.google.com]
- 13. WO2018025266A1 - Stabilizers for brominated polymeric flame retardants - Google Patents [patents.google.com]
- 14. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. troubleshooting [distrupol.com]
- 17. researchgate.net [researchgate.net]
- 18. frfabric.com [frfabric.com]
- 19. youtube.com [youtube.com]
- 20. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 21. benchchem.com [benchchem.com]
- 22. nihonseiko.co.jp [nihonseiko.co.jp]
- 23. nbinno.com [nbinno.com]
- 24. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Challenges in the Detection of Brominated Flame Retardant Metabolites
<_
Welcome to the Technical Support Center for the analysis of brominated flame retardant (BFR) metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting these challenging analytes. Here, we address common issues encountered during experimental workflows, providing troubleshooting advice and in-depth explanations to ensure the integrity and accuracy of your results.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions and common hurdles in BFR metabolite analysis.
FAQ 1: Why are BFR metabolites so difficult to analyze?
The analytical challenge stems from a combination of factors:
-
Low Concentrations: BFR metabolites are often present at trace levels in complex biological and environmental matrices.[1][2]
-
Structural Diversity: BFRs and their metabolites encompass a wide range of chemical structures and polarities, making it difficult to develop a single analytical method for all compounds of interest.[3][4]
-
Matrix Interferences: Biological samples like serum, plasma, and tissue, as well as environmental samples such as soil and water, contain numerous endogenous compounds that can interfere with the detection of target analytes.[5][6][7] This is commonly referred to as the "matrix effect."
-
Thermal Instability: Some BFRs, like certain polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), are thermally labile and can degrade at the high temperatures used in gas chromatography (GC).[8]
-
Lack of Commercial Standards: The availability of analytical standards for many BFR metabolites is limited, complicating their identification and quantification.[9][10]
FAQ 2: What is the "matrix effect" and how can I minimize it?
The matrix effect is the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix.[5][6] This can lead to either ion suppression (decreased signal) or enhancement (increased signal), ultimately affecting the accuracy and precision of your quantitative results.[6][7]
Strategies to Minimize Matrix Effects:
-
Effective Sample Preparation: The goal is to remove as many interfering compounds as possible while efficiently extracting the target analytes. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and gel permeation chromatography (GPC) are commonly employed.[1][2]
-
Chromatographic Separation: Optimizing your liquid chromatography (LC) or gas chromatography (GC) method to separate the analytes of interest from matrix components is crucial.[11]
-
Use of Internal Standards: Isotope-labeled internal standards that co-elute with the target analytes can help compensate for matrix effects.
-
Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to your samples can help to normalize the matrix effect.
FAQ 3: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for my analysis?
The choice between GC and LC depends on the specific BFR metabolites you are targeting.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] For many BFR metabolites, particularly hydroxylated PBDEs (OH-PBDEs), derivatization is necessary to increase their volatility and thermal stability.[9][12][13] Common derivatization techniques include silylation and methoximation.[12][14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is well-suited for the analysis of more polar and thermally labile BFR metabolites, such as bromophenols and some HBCD isomers, as it generally does not require derivatization.[1][8][15]
| Technique | Advantages | Disadvantages | Best Suited For |
| GC-MS | High resolution, well-established libraries for identification. | Requires derivatization for polar metabolites, potential for thermal degradation of some analytes.[8] | Volatile and semi-volatile BFRs and their derivatized metabolites (e.g., OH-PBDEs).[9] |
| LC-MS/MS | Suitable for polar and thermally labile compounds, no derivatization needed.[15] | More susceptible to matrix effects, especially with electrospray ionization (ESI).[6] | Polar BFR metabolites, bromophenols, HBCD isomers.[1][8] |
Section 2: Troubleshooting Guides
This section provides step-by-step solutions to specific problems you may encounter during your experiments.
Troubleshooting Guide 1: Poor Peak Shape in Chromatography
Problem: You are observing peak fronting, tailing, or splitting in your chromatograms.
Possible Causes & Solutions:
-
Column Overload:
-
Cause: Injecting too much sample onto the column.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Inappropriate Mobile Phase/Solvent:
-
Cause: The solvent in which your sample is dissolved is too strong or too weak compared to the mobile phase.
-
Solution: Ensure your sample solvent is compatible with the initial mobile phase conditions. For reversed-phase LC, the sample solvent should ideally be weaker (more aqueous) than the mobile phase.
-
-
Column Contamination or Degradation:
-
Cause: Accumulation of matrix components or degradation of the stationary phase.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[16]
-
-
Secondary Interactions:
-
Cause: Interactions between the analyte and active sites on the column packing material.
-
Solution: For LC, try adjusting the mobile phase pH or adding a competing agent. For GC, ensure proper deactivation of the liner and column.
-
Experimental Workflow: Troubleshooting Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in chromatography.
Troubleshooting Guide 2: Low Signal Intensity or No Signal in MS
Problem: The signal for your target analyte is weak or absent.
Possible Causes & Solutions:
-
Ion Source Contamination:
-
Improper Ionization Parameters:
-
Cause: The settings for the ion source (e.g., temperature, gas flows, voltages) are not optimal for your analyte.
-
Solution: Optimize the source parameters by infusing a standard solution of your analyte.[18]
-
-
Matrix Suppression:
-
Analyte Degradation:
-
Cause: The analyte may be degrading in the sample, during sample preparation, or in the instrument.
-
Solution: Ensure proper sample storage and handling. For GC-MS, check for thermal degradation by analyzing at different injector temperatures.
-
Experimental Protocol: Basic Ion Source Cleaning (LC-MS)
-
Safety First: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Vent the System: Follow the manufacturer's procedure to safely vent the mass spectrometer.
-
Remove the Ion Source: Carefully detach the ion source from the instrument.
-
Disassemble the Source: Following the manufacturer's guide, disassemble the ion source components (e.g., capillary, skimmer, lenses).
-
Clean the Components:
-
Sonnicate the metal parts in a sequence of solvents, typically water, methanol, and then isopropanol.
-
Gently wipe ceramic parts with a lint-free cloth dampened with methanol.
-
Caution: Avoid scratching any of the surfaces.
-
-
Dry the Components: Thoroughly dry all components with a stream of nitrogen gas before reassembly.
-
Reassemble and Reinstall: Carefully reassemble the ion source and install it back into the mass spectrometer.
-
Pump Down and Calibrate: Pump down the system and perform a system calibration to ensure optimal performance.[16]
Troubleshooting Guide 3: Inconsistent Quantification and Poor Reproducibility
Problem: You are getting variable results for the same sample across different injections or batches.
Possible Causes & Solutions:
-
Inconsistent Sample Preparation:
-
Instrument Instability:
-
Carryover:
Logical Relationship: Sources of Poor Reproducibility
Caption: A diagram illustrating the potential sources contributing to poor reproducibility in BFR metabolite analysis.
Section 3: Advanced Topics
Derivatization for GC-MS Analysis of Hydroxylated BFRs
Hydroxylated BFR metabolites (OH-BFRs) contain polar hydroxyl groups that make them non-volatile. Derivatization is a crucial step to make them amenable to GC-MS analysis.[13]
Two-Step Derivatization Protocol (Methoximation followed by Silylation):
-
Methoximation: This step protects aldehyde and keto groups, preventing the formation of multiple derivatives from a single compound due to tautomerization.[12]
-
Reagent: Methoxyamine hydrochloride (MeOx) in pyridine.
-
Procedure: The dried sample extract is incubated with the MeOx solution.
-
-
Silylation: This step replaces the active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (TMS) group, increasing volatility.[12][22]
-
Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common choice.
-
Procedure: After methoximation, the silylating reagent is added, and the mixture is incubated.
-
Key Considerations for Derivatization:
-
Anhydrous Conditions: Water will react with the silylating reagent, reducing the derivatization efficiency.[12][19] Ensure all glassware and solvents are dry.
-
Reaction Time and Temperature: Optimize these parameters for your specific analytes to ensure complete derivatization.[22]
-
Stability of Derivatives: Derivatized samples can be unstable and should be analyzed within a reasonable timeframe, typically 24-48 hours.[19]
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
When authentic standards are unavailable, HRMS can be a powerful tool for the tentative identification of BFR metabolites.[2][23]
Advantages of HRMS:
-
Accurate Mass Measurement: HRMS provides highly accurate mass-to-charge (m/z) measurements, which can be used to determine the elemental composition of an unknown compound.[23][24]
-
MS/MS Fragmentation: By fragmenting the parent ion and analyzing the resulting product ions, structural information about the metabolite can be obtained.[25]
Workflow for Tentative Identification using HRMS:
-
Data Acquisition: Acquire full-scan HRMS data and data-dependent MS/MS spectra.
-
Mass Defect Filtering: This technique can help to distinguish potential metabolites from the background matrix based on their mass defect.[23][24]
-
Elemental Composition Determination: Use the accurate mass of the parent ion to predict possible elemental formulas.
-
Isotopic Pattern Matching: The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) provides a characteristic signature that can confirm the presence of a brominated compound.
-
Fragmentation Analysis: Compare the experimental MS/MS fragmentation pattern with theoretical fragmentation pathways or with data from related known compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nilu.no [nilu.no]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Machine Learning-Assisted Identification and Quantification of Hydroxylated Metabolites of Polychlorinated Biphenyls in Animal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Machine Learning-Assisted Identification and Quantification of Hydroxylated Metabolites of Polychlorinated Biphenyls in Animal Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of Chromatographic Methods in Metabolomics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. zefsci.com [zefsci.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 19. Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolo... [protocols.io]
- 20. myadlm.org [myadlm.org]
- 21. researchgate.net [researchgate.net]
- 22. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Advances in Mass Spectrometry-Based Blood Metabolomics Profiling for Non-Cancer Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Long-Term Stability of Polymers Containing Pentabromobenzyl Moieties
Welcome to the technical support center for polymers incorporating pentabromobenzyl-based flame retardants, such as poly(pentabromobenzyl acrylate) (PBBPA). This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges during the formulation, processing, and long-term application of these materials. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Section 1: Understanding the Degradation of Polymers with Pentabromobenzyl Moieties
The inclusion of pentabromobenzyl groups into a polymer backbone is a highly effective strategy for imparting flame retardancy. However, the very nature of the carbon-bromine (C-Br) bond and the aromatic structure can introduce vulnerabilities that affect the material's long-term stability. Degradation is primarily driven by two environmental stressors: thermal energy and ultraviolet (UV) radiation.
-
Thermal Degradation: At elevated temperatures, typical during melt processing or in demanding applications, energy can be sufficient to cause homolytic cleavage of the polymer backbone or the C-Br bonds. This initiates a radical chain reaction, leading to chain scission (reduction in molecular weight), cross-linking (gel formation), and the release of corrosive hydrobromic acid (HBr).[1] This process can be autocatalytic, as the generated radicals and acidic species accelerate further degradation.
-
Photo-oxidative (UV) Degradation: UV radiation, particularly in the presence of oxygen, is a significant threat. The aromatic rings in the pentabromobenzyl group can absorb UV energy, leading to the formation of excited states and free radicals.[2][3] This can initiate a cascade of oxidative reactions, resulting in discoloration (yellowing), surface crazing, embrittlement, and a loss of mechanical properties.[4][5][6] Studies have shown that brominated flame retardants can undergo stepwise reductive debromination when exposed to UV radiation.[5]
This understanding forms the basis for troubleshooting and developing effective stabilization strategies. The key is to interrupt these degradation pathways at their earliest stages.
Section 2: Troubleshooting Common Stability Issues (Q&A Format)
This section addresses specific problems you may encounter during your experiments.
Question 1: My polymer formulation is turning yellow or brown after melt extrusion. What is causing this, and how can I prevent it?
Answer: This is a classic sign of thermo-oxidative degradation. During extrusion, the combination of high heat and shear, in the presence of oxygen, generates free radicals. These radicals attack the polymer backbone and the brominated flame retardant moieties.
-
Causality: The discoloration is due to the formation of chromophores, which are chemical structures that absorb visible light. These are created through oxidation reactions and conjugation within the polymer structure. The initial step is often the abstraction of a hydrogen atom, creating a polymer radical that then reacts with oxygen to form peroxy radicals, launching a destructive chain reaction.[1]
-
Troubleshooting Steps:
-
Optimize Processing Conditions: Lower the processing temperature and residence time in the extruder to the minimum required for proper melt mixing. Excessive heat is the primary driver.
-
Inert Atmosphere: If possible, process under a nitrogen or argon blanket to minimize oxygen exposure.
-
Introduce an Antioxidant Package: This is the most effective solution. Antioxidants are essential additives that terminate the degradation chain reactions.[7] A synergistic blend of primary and secondary antioxidants is recommended.
-
Primary Antioxidants (e.g., sterically hindered phenols) are radical scavengers that donate a hydrogen atom to neutralize peroxy radicals, stopping the chain reaction.[8]
-
Secondary Antioxidants (e.g., phosphites or thioesters) decompose hydroperoxides into non-radical, stable products, preventing them from splitting into more reactive radicals.[8]
-
-
Question 2: After exposure to fluorescent lab lighting or sunlight for several weeks, my samples have become brittle and have a chalky appearance on the surface. What's happening?
Answer: This is a clear indication of photodegradation and surface oxidation. UV radiation from the light source is breaking chemical bonds on the polymer's surface.
-
Causality: The energy from UV photons is sufficient to break C-C, C-H, and even the C-Br bonds, creating free radicals.[2][6] This process, known as photolysis, primarily affects the surface layer, leading to chain scission that reduces the material's flexibility (causing brittleness) and changes its refractive index (causing the "chalky" or faded appearance). The presence of bromine can sometimes accelerate the photo-oxidation of the polymer.[6]
-
Troubleshooting Steps:
-
Incorporate a UV Stabilizer Package: Similar to antioxidants for thermal stability, UV stabilizers are crucial for protecting against light-induced degradation.
-
UV Absorbers (e.g., benzotriazoles, benzophenones) function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[9]
-
Hindered Amine Light Stabilizers (HALS) are highly efficient radical scavengers. They do not absorb UV radiation but act by trapping the free radicals formed during photo-oxidation, effectively terminating the degradation cycle. HALS are regenerative and offer very long-term protection.[9]
-
-
Synergy is Key: A combination of a UV absorber and a HALS often provides synergistic protection that is far more effective than either additive alone.[10] The UV absorber acts as a "screen" on the surface, while the HALS "cleans up" any radicals that still manage to form.
-
Question 3: We are observing a loss of flame retardancy and a decrease in mechanical properties after accelerated aging tests. Why?
Answer: This suggests that the flame retardant itself is degrading or migrating out of the polymer matrix.
-
Causality: Additive flame retardants, even polymeric ones, are not covalently bonded to the main polymer matrix. Over time, especially at elevated temperatures, they can slowly migrate to the surface, a phenomenon known as "blooming."[11] Furthermore, thermal and UV degradation can break down the polymeric flame retardant into smaller, more mobile molecules, which can then leach out of the material.[4][12][13] This process depletes the concentration of bromine at the surface and in the bulk, reducing flame retardancy and compromising the material's structural integrity.
-
Troubleshooting Steps:
-
Improve Compatibility: Ensure the chosen polymer matrix and the pentabromobenzyl-containing polymer are compatible. Poor compatibility accelerates phase separation and migration. Using a compatibilizer can sometimes improve the dispersion and interfacial adhesion.
-
Use Higher Molecular Weight FR: If possible, select a higher molecular weight grade of the polymeric flame retardant. Larger molecules have significantly lower mobility within the polymer matrix.
-
Implement a Robust Stabilization Package: The same antioxidant and UV stabilizer packages discussed previously are critical here. By preventing the degradation of both the host polymer and the flame retardant, you maintain the intended molecular architecture and significantly reduce the formation of smaller, leachable fragments.[14]
-
Section 3: Protocols for Enhancing Long-Term Stability
A proactive approach to stabilization is always more effective than reactive troubleshooting. The following protocols provide a framework for formulating a robust, long-lasting polymer system.
Experimental Protocol 1: Formulation of a Stabilized Polymer Compound
This protocol describes the process of incorporating a stabilizer package into a polymer matrix containing poly(pentabromobenzyl acrylate) (PBBPA) via melt compounding.
-
Pre-Drying: Dry the base polymer resin, PBBPA, and any other solid additives in a vacuum oven at a temperature appropriate for the materials (e.g., 80°C for 4-6 hours) to remove absorbed moisture, which can cause degradation during processing.[1]
-
Masterbatch Preparation (Recommended): To ensure uniform dispersion, it is best to create a masterbatch of the stabilizer additives in the base polymer resin.
-
Calculate the required amounts of primary antioxidant, secondary antioxidant, UV absorber, and HALS for a concentrated batch (e.g., 5-10% total additive loading).
-
"Tumble" mix the dried polymer pellets with the powdered additives in a sealed bag for 15 minutes to ensure the additives coat the pellets.
-
-
Melt Compounding:
-
Set the temperature profile of a twin-screw extruder appropriate for the base polymer.
-
Feed the masterbatch and the remaining base polymer and PBBPA into the extruder at a precise ratio to achieve the final desired additive concentration (see Table 1).
-
Extrude the molten polymer strand, cool it in a water bath, and pelletize it.
-
-
Post-Processing: Dry the final pellets thoroughly before subsequent processing (e.g., injection molding for test specimens).
Table 1: Recommended Starting Formulations for Stabilizer Packages (Concentrations are by weight, based on the total polymer formulation)
| Stabilizer Type | Chemical Class Example | Function | Recommended Starting Concentration |
| Primary Antioxidant | Sterically Hindered Phenol (e.g., Irganox 1010) | Process & Long-Term Heat Stabilizer; Radical Scavenger | 0.1% - 0.3% |
| Secondary Antioxidant | Organo-phosphite (e.g., Irgafos 168) | Melt Processing Stabilizer; Hydroperoxide Decomposer | 0.1% - 0.3% |
| UV Absorber | Benzotriazole | Protects from UV radiation by absorbing light | 0.2% - 0.5% |
| Light Stabilizer | Hindered Amine Light Stabilizer (HALS) | Long-Term UV Protection; Radical Scavenger | 0.2% - 0.5% |
Visualization of the Stabilization Workflow
The following diagram outlines the logical process for selecting and validating a stabilization package.
Caption: Workflow for Stabilizer Selection and Validation.
Section 4: Standardized Testing and Validation
To quantitatively assess the long-term stability of your formulation, standardized testing protocols are essential.[15]
Experimental Protocol 2: Accelerated Thermal Aging (Heat Stability)
This test simulates the effect of long-term heat exposure in a shortened timeframe.[16][17]
-
Sample Placement: Place molded test specimens (e.g., tensile bars) in a forced-air convection oven with controlled temperature. Do not allow samples to touch.
-
Conditioning: Set the oven to a predetermined temperature (e.g., 100°C, 120°C, or 150°C, depending on the polymer's service temperature).
-
Time Points: Remove a set of samples at specified time intervals (e.g., 24, 72, 168, 500, and 1000 hours).
-
Analysis: After cooling to room temperature, analyze the samples for:
-
Mechanical Properties: Perform tensile testing to measure changes in tensile strength, modulus, and elongation at break.[18]
-
Colorimetry: Use a spectrophotometer to quantify color change (e.g., Yellowness Index).
-
Chemical Analysis: Use Fourier Transform Infrared Spectroscopy (FTIR) to detect the formation of carbonyl groups (C=O), a key indicator of oxidation.[16]
-
Experimental Protocol 3: Accelerated UV Weathering
This test simulates the damaging effects of sunlight, temperature, and moisture.[17][18]
-
Sample Mounting: Mount flat polymer plaques in the sample holders of a QUV accelerated weathering tester or a Xenon Arc chamber.
-
Cycle Programming: Program a test cycle that includes periods of UV exposure, condensation (moisture), and elevated temperature. A common cycle might be: 8 hours of UVA-340 lamp exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Time Points: Remove samples at specified intervals (e.g., 250, 500, 1000, 2000 hours).
-
Analysis: Evaluate the samples for:
-
Surface Properties: Gloss measurement and visual inspection for cracking or chalking.
-
Colorimetry: Quantify color fade and Yellowness Index.
-
Mechanical Properties: Tensile or impact testing.
-
Visualization of the Degradation Pathway
The following diagram illustrates the chemical cascade initiated by heat and UV light.
Caption: Simplified Radical Chain Mechanism for Polymer Degradation.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use just one type of stabilizer, like an antioxidant?
-
A: It is not recommended. Different stabilizers target different degradation mechanisms. An antioxidant alone will not protect against UV radiation, and a UV stabilizer will offer limited protection during high-temperature processing. Synergistic blends are industry best practice for comprehensive protection.[10]
-
-
Q: Are there any negative interactions between brominated flame retardants and stabilizers?
-
A: Generally, common stabilizers like hindered phenols and HALS are compatible with brominated flame retardants. However, some flame retardants can have an antagonistic effect on certain HALS types. It is always best to consult the technical data sheets from the additive supplier or start with a well-known compatible system. Some studies note that many flame retardants can influence the photo-oxidative stability of polymers, often negatively, creating a need for adjusted stabilizer systems.[14]
-
-
Q: How do I know if my flame retardant is leaching?
-
A: Leaching can be detected analytically. A common method is to immerse the polymer in a solvent (e.g., ethanol or hexane) for a set period at a controlled temperature, then analyze the solvent using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography (LC-MS) to identify and quantify any migrated brominated compounds.[19]
-
-
Q: What are synergists and should I use them?
-
A: Synergists, like antimony trioxide (Sb₂O₃) or zinc stannates, are compounds used with halogenated flame retardants to increase their efficiency.[20][21] They work in the gas phase during combustion to interrupt the fire cycle. While they boost flame retardancy, they do not typically contribute to the polymer's long-term stability against heat or UV light and are a separate consideration from the stabilization package discussed here. Antimony trioxide is effective but has toxicity concerns, whereas alternatives like zinc stannates are also known to suppress smoke.[21]
-
Section 6: References
-
Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology. --INVALID-LINK--
-
Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. University Duisburg-Essen. --INVALID-LINK--
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. --INVALID-LINK--
-
Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure - Figshare. Figshare. --INVALID-LINK--
-
Leaching of brominated flame retardants (BFRs) from BFRs-incorporated plastics in digestive fluids and the influence of bird diets. Sigma-Aldrich. --INVALID-LINK--
-
Recycling Plastics from WEEE: A Review of the Environmental and Human Health Challenges Associated with Brominated Flame Retardants. MDPI. --INVALID-LINK--
-
Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PubMed Central. --INVALID-LINK--
-
Leaching of brominated flame retardants in leachate from landfills in Japan. PubMed. --INVALID-LINK--
-
Study confirms: the recycling of plastics is not impaired by brominated flame retardants. MGG Polymers. --INVALID-LINK--
-
Recycling and Recovery of Plastics Containing Brominated Flame Retardants. BSEF. --INVALID-LINK--
-
Flame retardant - Wikipedia. Wikipedia. --INVALID-LINK--
-
Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. ResearchGate. --INVALID-LINK--
-
Which flame retardant is most chemically compatible with Polymer Flame Retardant and why? Quora. --INVALID-LINK--
-
(Photo)oxidative degradation and stabilization of flame retarded polymers. ResearchGate. --INVALID-LINK--
-
Flame Retardant Polymers Act As Trojan Horse for Toxic Small Chemicals. Technology Networks. --INVALID-LINK--
-
Recycling of flame retardant polymers. UNINA. --INVALID-LINK--
-
Stability Testing. Cambridge Polymer Group, Inc.. --INVALID-LINK--
-
Stabilizers for flame retardant polymers containing aliphatically-bound bromine. Google Patents. --INVALID-LINK--
-
Process for the polymerization of pentabromobenzyl (meth) acrylate, the polymer obtained and uses thereof. Google Patents. --INVALID-LINK--
-
Poly(pentabromobenzyl acrylate) Cas 59447-57-3. RX-Chemical. --INVALID-LINK--
-
Poly (pentabromobenzyl acrylate) and its properties. Google Patents. --INVALID-LINK--
-
Maximizing Polymer Performance: The Synergy of UV Stabilizers and Antioxidants. Ningbo Innopharmchem. --INVALID-LINK--
-
Polymer stabilisers: Antioxidants, light stabilisers & UV stabilisers. RBH Ltd. --INVALID-LINK--
-
A Laboratory Guide to Polymer Material Performance Testing. LinkedIn. --INVALID-LINK--
-
Antioxidant UV Stabilizers For Polymers. Linchemical. --INVALID-LINK--
-
Life-Time Prediction for Polymer Materials. VAST Journals System. --INVALID-LINK--
-
Think your product is durable? Put it to the test! ExcelPlas. --INVALID-LINK--
-
Using a Capillary Rheometer to Characterize the Thermal Stability of Polymer Melts. AZoSensors. --INVALID-LINK--
-
Exploiting Waste towards More Sustainable Flame-Retardant Solutions for Polymers: A Review. PubMed. --INVALID-LINK--
-
Antioxidants Polymer Additives: The Effective Oxidation Fighters. Tosaf. --INVALID-LINK--
-
The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. NIH. --INVALID-LINK--
-
Compositions comprising brominated polymeric flame retardants. Google Patents. --INVALID-LINK--
-
Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. MDPI. --INVALID-LINK--
-
Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. MDPI. --INVALID-LINK--
-
Antioxidant and UV-Blocking Functionalized Poly(Butylene Succinate) Films. MDPI. --INVALID-LINK--
-
Green Flame-Retardant Blend Used to Improve the Antiflame Properties of Polypropylene. MDPI. --INVALID-LINK--
-
Organobromine Flame Retardant Synergists. Encyclopedia.pub. --INVALID-LINK--
-
Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. NIH. --INVALID-LINK--
-
Potential Synergism between Novel Metal Complexes and Polymeric Brominated Flame Retardants in Polyamide 6.6. NIH. --INVALID-LINK--
-
Polymer Degradation: Category, Mechanism and Development Prospect. E3S Web of Conferences. --INVALID-LINK--
-
POLY(PENTABROMOBENZYL ACRYLATE). Chemdad. --INVALID-LINK--
-
Polymer degradation: a short review. ResearchGate. --INVALID-LINK--
References
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- 15. vjs.ac.vn [vjs.ac.vn]
- 16. Stability Testing - Cambridge Polymer Group, Inc. [campoly.com]
- 17. ExcelPlas [excelplas.com]
- 18. contractlaboratory.com [contractlaboratory.com]
- 19. Leaching of brominated flame retardants in leachate from landfills in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Organobromine Flame Retardant Synergists | Encyclopedia MDPI [encyclopedia.pub]
- 21. Potential Synergism between Novel Metal Complexes and Polymeric Brominated Flame Retardants in Polyamide 6.6 - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing by-product formation in pentabromobenzyl alcohol reactions
An Application Scientist's Guide to Minimizing By-product Formation
Welcome to the technical support center for pentabromobenzyl alcohol (PBBA) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly brominated intermediate. The inherent reactivity of the benzylic alcohol functional group, combined with the steric and electronic effects of the five bromine atoms, can lead to several common and often unexpected side reactions.
This document provides in-depth, field-proven insights into identifying, troubleshooting, and, most importantly, preventing the formation of common by-products. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand the causality behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding impurities in pentabromobenzyl alcohol reactions.
Q1: What are the most common by-products I should be aware of when working with pentabromobenzyl alcohol?
A1: Based on the reactivity of the benzylic alcohol, three classes of by-products are most frequently encountered:
-
Self-Condensation Product: Bis(pentabromobenzyl) ether is formed when two molecules of PBBA react with each other.
-
Oxidation Products: Pentabromobenzaldehyde and the subsequently formed pentabromobenzoic acid are common impurities, arising from the oxidation of the primary alcohol.[1][2][3]
-
Dehalogenation/Degradation Products: Under harsh thermal conditions or in the presence of certain reagents, degradation can occur, potentially leading to compounds like pentabromotoluene or other aromatics.[4][5]
Q2: My reaction produced a significant amount of a high-molecular-weight impurity that is insoluble in most common solvents. What is it likely to be?
A2: This is a classic indicator of bis(pentabromobenzyl) ether formation. This self-condensation reaction is typically catalyzed by acidic conditions (either added or present as an impurity in reagents or solvents) or high temperatures.[6][7] The mechanism involves the protonation of the hydroxyl group of one PBBA molecule, which then departs as water, forming a stabilized benzylic carbocation. This cation is then attacked by the hydroxyl group of a second PBBA molecule.[7]
Q3: My analytical data (IR or NMR) suggests the presence of a carbonyl group. How did this happen?
A3: The presence of a carbonyl group points directly to oxidation of the primary alcohol.[3][8] Pentabromobenzaldehyde is the initial product, which can be further oxidized to pentabromobenzoic acid.[2] This can be caused by:
-
Using an oxidizing agent, even a mild one, in your reaction.
-
Prolonged exposure of the reaction mixture or the purified product to atmospheric oxygen, especially at elevated temperatures or in the presence of light.
-
Contaminants in solvents or reagents that can facilitate oxidation.
Q4: I am attempting a nucleophilic substitution on the hydroxyl group, but my yield is low and I recover a lot of starting material. What is limiting the reaction?
A4: Several factors can lead to low conversion. The hydroxyl group is a poor leaving group and requires activation, typically by protonation with an acid.[7][9] If the acid catalyst is too weak, absent, or neutralized, the reaction will not proceed efficiently. Furthermore, the extreme steric hindrance from the five bulky bromine atoms on the phenyl ring can significantly slow down the rate of nucleophilic attack at the benzylic carbon, requiring more forcing conditions (higher temperature, longer reaction times), which in turn can promote the side reactions discussed above.
Part 2: Troubleshooting Guide: From Observation to Solution
This section provides a systematic approach to diagnosing and resolving specific by-product issues.
Logical Flow for Troubleshooting By-products
The following diagram illustrates a decision-making process for identifying the source of by-product formation based on initial analytical data.
Caption: Troubleshooting logic for identifying by-products.
Issue 1: Formation of Bis(pentabromobenzyl) Ether
-
Observed Issue: A significant peak in the mass spectrum corresponding to [2 x PBBA - H₂O]; a new, less polar spot on TLC compared to the starting material; poor solubility of the impurity.
-
Potential Cause(s):
-
Acid Catalysis: The presence of protic or Lewis acids protonates the hydroxyl group, converting it into an excellent leaving group (H₂O). A second molecule of PBBA then acts as a nucleophile in a Williamson-like ether synthesis.[10][11] This is the most common cause.
-
High Temperature: Thermal dehydration can also occur, particularly at temperatures exceeding 150 °C, forcing the condensation reaction even without a strong acid catalyst.
-
-
Recommended Actions & Scientific Rationale:
-
Neutralize Reagents and Solvents: Ensure all starting materials and solvents are free from acidic impurities. If necessary, wash solvents with a mild aqueous base (e.g., 5% NaHCO₃ solution), dry thoroughly, and distill.
-
Use a Non-Nucleophilic Base: If the desired reaction requires scavenging acid, use a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge to neutralize protons without interfering with the reaction.
-
Strict Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Create a temperature profile to determine the threshold at which ether formation begins.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor etherification.
-
Issue 2: Presence of Oxidation By-products (Aldehyde/Carboxylic Acid)
-
Observed Issue: Appearance of a carbonyl stretch in the IR spectrum (approx. 1690-1720 cm⁻¹); ¹H NMR signal for an aldehyde proton (~9-10 ppm) or a broad carboxylic acid proton signal (>10 ppm); mass spectrum peaks corresponding to [PBBA - 2H] or [PBBA - 2H + O].
-
Potential Cause(s):
-
Atmospheric Oxygen: Reactions run open to the air, especially when heated for extended periods, can lead to slow oxidation of the benzylic alcohol.
-
Oxidizing Reagents/Contaminants: Use of reagents with known oxidizing potential (e.g., certain metal catalysts, older peroxide-containing solvents like THF or ether).
-
-
Recommended Actions & Scientific Rationale:
-
Implement Inert Atmosphere Techniques: Conduct the reaction under a blanket of inert gas such as nitrogen or argon. This requires using glassware with appropriate inlets and employing Schlenk line or glovebox techniques. This is the most effective preventative measure.
-
Use Freshly Distilled/Anhydrous Solvents: Use freshly purified, anhydrous solvents. Ethers like THF can form explosive peroxides upon storage, which are potent oxidizing agents.
-
Degas the Reaction Mixture: Before starting the reaction, degas the solvent and reaction mixture by bubbling an inert gas through it for 15-30 minutes or by using a freeze-pump-thaw cycle for highly sensitive reactions.
-
Issue 3: Degradation and Formation of Pentabromotoluene
-
Observed Issue: A peak in the GC-MS or LC-MS corresponding to the mass of pentabromotoluene; a singlet in the ¹H NMR around 2.5 ppm integrating to three protons.
-
Potential Cause(s):
-
Reductive Conditions: The presence of unintended reducing agents can lead to the reductive cleavage of the C-O bond.
-
Thermal Instability: Pentabromobenzyl alcohol has a decomposition temperature.[12] Exceeding this temperature can lead to fragmentation and rearrangement. Sonication has also been shown to degrade benzyl alcohol through localized high heat.[4][5]
-
Radical Reactions: In reactions involving radical initiators, side reactions can lead to the formation of a benzylic radical, which may abstract a hydrogen atom to form pentabromotoluene.
-
-
Recommended Actions & Scientific Rationale:
-
Verify Reagent Purity: Ensure all reagents are free from reducing impurities.
-
Maintain Strict Temperature Control: Avoid localized overheating. Use an oil bath with good stirring for uniform heat distribution. Do not exceed the known thermal stability limit of the compound.
-
Avoid Sonication for Dissolution: If solubility is an issue, gently warm the mixture or use a different solvent system instead of relying on high-energy sonication.[5]
-
Part 3: Key Experimental Protocols & Data
Reaction Pathways Overview
The following diagram summarizes the primary transformation pathways for pentabromobenzyl alcohol, including the formation of key by-products.
Caption: Major reaction pathways from PBBA.
Protocol 1: General Procedure for Nucleophilic Substitution under Inert Atmosphere
This protocol for converting PBBA to pentabromobenzyl bromide is designed to minimize both ether formation and oxidation.
-
Glassware Preparation: Dry a three-neck round-bottom flask and condenser in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.
-
Reagent Setup: To the flask, add pentabromobenzyl alcohol (1.0 eq) and freshly distilled, anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Equip the flask with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Inerting the System: Submerge the flask in an ice bath (0 °C). Purge the system with dry nitrogen for 15 minutes.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via syringe through the septum over 20 minutes. The slight excess of alcohol ensures all the brominating agent is consumed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress every 30 minutes by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), visualizing with a UV lamp.
-
Workup: Once the starting material is consumed (typically 2-4 hours), slowly quench the reaction by adding it to a beaker of ice-cold water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/toluene) to obtain pure pentabromobenzyl bromide.
Table 1: Analytical Characterization of Common By-products
| By-product | Structure | Key ¹H NMR Signals (CDCl₃) | Key IR Stretches (cm⁻¹) | Mass Spec (EI, m/z) |
| Bis(pentabromobenzyl) ether | (C₆Br₅CH₂)₂O | Singlet ~4.8-5.0 ppm (4H, -CH₂-O-CH₂-) | ~1080-1150 (C-O-C stretch) | 985 (M⁺), 487 (fragment) |
| Pentabromobenzaldehyde | C₆Br₅CHO | Singlet ~9.9-10.1 ppm (1H, -CHO) | ~1690-1715 (C=O stretch) | 500 (M⁺) |
| Pentabromobenzoic Acid | C₆Br₅COOH | Broad singlet >11 ppm (1H, -COOH) | ~1700-1725 (C=O), 2500-3300 (broad O-H) | 516 (M⁺) |
| Pentabromotoluene | C₆Br₅CH₃ | Singlet ~2.5 ppm (3H, -CH₃) | ~2920 (C-H stretch) | 486 (M⁺) |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. studymind.co.uk [studymind.co.uk]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 2,3,4,5,6-Pentabromobenzyl alcohol 97 79415-41-1 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Poly(pentabromobenzyl acrylate) and Other Polymeric Flame Retardants for High-Performance Plastics
In the pursuit of safer and more reliable materials for demanding applications, the role of flame retardants is paramount. For researchers and product development professionals in fields utilizing engineering plastics such as polybutylene terephthalate (PBT), polyethylene terephthalate (PET), and polyamides (nylon), selecting the optimal flame retardant is a critical decision that impacts not only fire safety but also the material's processing, mechanical integrity, and long-term stability. This guide provides an in-depth performance comparison of poly(pentabromobenzyl acrylate) (PPBBA), a high-performance polymeric flame retardant, against other common polymeric alternatives, supported by available experimental data.
Introduction: The Rise of Polymeric Flame Retardants
The flame retardant industry has evolved significantly, driven by a need for enhanced safety standards and increasing environmental and health scrutiny of smaller, migratory additive molecules. Polymeric flame retardants represent a significant advancement, as their larger molecular structure and integration within the polymer matrix mitigate issues like "blooming" (migration to the surface) and bioaccumulation.[1][2] This guide focuses on a key member of this class, PPBBA, and evaluates its performance characteristics relative to other polymeric solutions, such as brominated polystyrene (BPS) and brominated epoxy resins.
Deep Dive: Poly(pentabromobenzyl acrylate) (PPBBA)
Poly(pentabromobenzyl acrylate), often referred to by trade names like FR-1025, is a brominated polymeric flame retardant characterized by a high bromine content (typically ≥70%) and exceptional thermal stability.[3][4] Its polymeric backbone ensures excellent compatibility with many engineering thermoplastics.[3][5]
Chemical Structure & Mechanism of Action
PPBBA's structure consists of an acrylate polymer backbone with pendant pentabromobenzyl groups. This design is key to its efficacy and stability.
Caption: Chemical structure of Poly(pentabromobenzyl acrylate).
Like other brominated flame retardants, PPBBA functions primarily through a gas-phase radical quenching mechanism.[1][4] Upon exposure to the high temperatures of a developing fire, the C-Br bonds cleave, releasing bromine radicals (Br•) into the gas phase. These radicals are highly effective at interrupting the chain reactions of combustion by scavenging high-energy H• and OH• radicals, replacing them with less reactive Br• radicals, thereby quenching the flame.[1][4]
Performance Comparison: PPBBA vs. Alternatives
The selection of a flame retardant is a multi-faceted decision. Below is a comparison of PPBBA with other polymeric flame retardants based on key performance criteria. The primary substrates for comparison are glass-fiber reinforced (GFR) PBT and PET, common in electronics and automotive components.
Flame Retardant Efficiency
A key metric for a flame retardant is the loading level required to achieve a specific fire safety standard, most commonly the UL-94 V-0 classification. Lower loading levels are desirable as they minimize the impact on the base resin's mechanical properties.
While direct, side-by-side experimental data is scarce in publicly available literature, formulation guides from industry sources provide a strong indication of relative efficiency. To achieve a UL-94 V-0 rating in PBT, the recommended loading levels are:
-
Poly(pentabromobenzyl acrylate) (FR-1025): 10-12%[6]
-
Brominated Polystyrene (BPS) (Saytex HP-3010/HP-7010): 14-16%[6]
This suggests that PPBBA is more efficient, requiring a significantly lower concentration to achieve the same level of flame retardancy. This is a critical advantage, as it allows for a higher retention of the base polymer's desirable properties.
| Flame Retardant | Polymer Matrix | Recommended Dosage for UL-94 V-0 | Source |
| Poly(pentabromobenzyl acrylate) (FR-1025) | PBT | 10-12% + 4% Antimony Trioxide | [6] |
| Brominated Polystyrene (BPS) | PBT | 14-16% + 4% Antimony Trioxide | [6] |
| Brominated Epoxy Resin | PBT | 13-14% + 4% Antimony Trioxide | [6] |
| Decabromodiphenylethane (DBDPE) | PBT | 9-11% + 4% Antimony Trioxide | [6] |
Note: Antimony trioxide (ATO) is a common synergist used with brominated flame retardants.
Thermal Stability
Thermal stability is crucial, as the flame retardant must withstand the high processing temperatures of engineering plastics without premature degradation. Thermogravimetric Analysis (TGA) is the standard method for evaluating this property.
-
Poly(pentabromobenzyl acrylate) (PPBBA): TGA data for PPBBA (FR-1025) shows excellent thermal stability, with a 2% weight loss temperature around 320°C and a 5% weight loss temperature of approximately 330°C in air.[7]
-
Brominated Polystyrene (BPS): BPS (e.g., Saytex HP-7010) also exhibits outstanding thermal stability, making it suitable for high-temperature applications.[8][9] TGA data indicates that in some formulations, BPS may induce an earlier onset of decomposition in PBT compared to the neat polymer, though it effectively lowers the peak heat release rate.[10]
-
Phosphorus-based Flame Retardants: These often act in the condensed phase by promoting char formation. Their thermal stability can vary greatly depending on their specific chemistry. For instance, aluminum diethylphosphinate (AlPi) in PBT acts in the condensed phase and can achieve a V-0 classification.[11]
The high thermal stability of both PPBBA and BPS makes them well-suited for engineering plastics that require processing temperatures exceeding 250°C.
Mechanical Properties
A significant challenge in flame retardant formulation is maintaining the mechanical properties of the host polymer. The addition of any substance can disrupt the polymer matrix and reduce properties like tensile strength and impact resistance.
Due to its higher efficiency and lower required loading levels, PPBBA often has a less detrimental effect on mechanical properties compared to alternatives that must be used at higher concentrations.[1][3] Its polymeric nature also promotes better compatibility and dispersion within the polymer matrix, which is crucial for maintaining mechanical integrity.[3]
One study comparing a high-molecular-weight brominated flame retardant (FR-1025) in a polypropylene-ethylene copolymer showed it maintained good physical properties, comparable to or better than other commercial flame retardants.[12] While specific comparative data in PBT is limited, the principle that lower loadings better preserve mechanical properties is a fundamental concept in polymer science.
Processing and Long-Term Stability (Non-Blooming)
A major advantage of polymeric flame retardants like PPBBA and BPS over older, small-molecule additives is their resistance to migration or "blooming".[1][8] Because they are large polymers, they are physically entangled within the host polymer matrix and are far less likely to leach to the surface over time, even under thermal stress.[1] This ensures:
-
Consistent, long-term flame retardancy.
-
Stable surface aesthetics without frosting or stickiness.
-
Reliable electrical properties, as surface contaminants are avoided.
-
Lower potential for human and environmental exposure. [1][13]
Both PPBBA and BPS are marketed as non-blooming solutions, making them superior choices for high-value electronic and automotive parts where long-term reliability and appearance are critical.[1][8]
Experimental Protocols for Performance Evaluation
To ensure trustworthiness and allow for replication, the standard methodologies for evaluating flame retardant performance are described below.
Synthesis of Poly(pentabromobenzyl acrylate)
The synthesis is a two-step process involving the creation of the monomer followed by its polymerization.
Step 1: Monomer Synthesis (Pentabromobenzyl Acrylate) This is typically achieved via the reaction of pentabromobenzyl bromide (PBBBr) with a salt of acrylic acid, such as sodium acrylate, often in a two-phase system (e.g., chlorobenzene and water) with a phase transfer catalyst.[14]
Step 2: Solution Polymerization The pentabromobenzyl acrylate monomer is polymerized in a suitable solvent.
Caption: A typical workflow for the solution polymerization of PPBBA.
Detailed Protocol:
-
Charging the Reactor: A reaction vessel equipped with a mechanical stirrer, condenser, and thermometer is charged with the pentabromobenzyl acrylate monomer, an organic solvent (e.g., chlorobenzene or ethylene glycol dimethylether), and potentially water.[8][14]
-
Adding Auxiliaries: A free-radical initiator (e.g., ammonium persulfate or AIBN) and, if desired, a chain length regulator are added to the mixture.[8]
-
Heating: The mixture is heated to reflux (typically 80-100°C) and maintained at this temperature under constant stirring for several hours to allow the polymerization to reach completion.[8]
-
Isolation: After cooling, the resulting polymer is isolated, often by precipitation in a non-solvent like methanol.
-
Purification: The precipitated polymer is then filtered, washed, and dried under vacuum to yield the final poly(pentabromobenzyl acrylate) product.
Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589
The LOI test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture required to sustain the combustion of a material. A higher LOI value indicates better flame resistance.
Experimental Workflow:
-
Sample Preparation: A small, standardized bar of the material is prepared.
-
Test Chamber: The specimen is clamped vertically inside a transparent glass column.
-
Gas Flow: A controlled mixture of oxygen and nitrogen is introduced from the bottom of the column.
-
Ignition: The top edge of the specimen is ignited with a flame.
-
Observation: The oxygen concentration is systematically adjusted until the flame is just self-extinguishing. This minimum oxygen concentration is recorded as the LOI.
Caption: Simplified workflow for the Limiting Oxygen Index (LOI) test.
UL-94 Vertical Burn Test
This is the most common test for classifying the flammability of plastic materials for electronic devices. It evaluates a material's ability to self-extinguish after ignition and its dripping behavior.
Experimental Workflow:
-
Sample & Setup: A rectangular bar specimen is clamped vertically. A piece of cotton is placed below the specimen to check for flaming drips.
-
First Ignition: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming (t1) is recorded.
-
Second Ignition: Immediately after the flame extinguishes, the burner is reapplied for another 10 seconds and removed. The duration of flaming (t2) and glowing (t3) are recorded.
-
Classification: The material is classified as V-0, V-1, or V-2 based on the flaming/glowing times and whether flaming drips ignited the cotton. V-0 is the highest (most flame-retardant) rating.
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (t1 + t2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time after second flame application (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping of flaming particles that ignite cotton | No | No | Yes |
Conclusion and Future Outlook
Poly(pentabromobenzyl acrylate) stands out as a highly effective and reliable polymeric flame retardant for engineering thermoplastics. Its primary advantages lie in its high flame retardant efficiency, allowing for lower loading levels compared to alternatives like brominated polystyrene, which helps preserve the base resin's mechanical properties. Its excellent thermal stability makes it suitable for high-temperature processing, and its polymeric nature ensures long-term performance without the issue of blooming, a critical factor for high-value applications in the electronics and automotive industries.
While other polymeric flame retardants, including brominated polystyrene and advanced phosphorus-based systems, also offer non-migratory and effective solutions, the available data suggests that PPBBA provides a superior balance of efficiency, thermal stability, and minimal impact on material properties.
The future of flame retardant technology will continue to be driven by a demand for solutions that are not only effective but also have a minimal environmental and health footprint. The shift towards polymeric and reactive flame retardants like PPBBA is a clear embodiment of this trend, offering a pathway to safer, more durable, and reliable materials.
References
- 1. Performance Comparison: Poly(Pentabromobenzyl Acrylate) Vs Conventional Brominated Flame Retardants - Industry news - News [rixingxincai.com]
- 2. stobec.com [stobec.com]
- 3. Application Of Poly(pentabromobenzyl Acrylate) (FR-1025) As A Flame Retardant in Polybutylene Terephthalate (PBT) - Industry news - News [rixingxincai.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. k-online.de [k-online.de]
- 7. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 8. santplas.com [santplas.com]
- 9. Brominated Polystyrene (Saytex 3010 7010) China Manufacturers Suppliers Factory Exporter [novistachem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Alkylation of Aromatic Compounds with Pentabromobenzyl Bromide and Tetrabromoxylene Dibromide as a New Route to High Molecular Weight Brominated Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. izoder.org.tr [izoder.org.tr]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Effects of Pentabromobenzyl Alcohol with Flame Retardant Additives
This guide provides an in-depth technical analysis of the synergistic effects observed when Pentabromobenzyl Alcohol (PBBA), often used in its acrylate polymer form Poly(pentabromobenzyl acrylate) (PBBPA), is combined with other flame retardant (FR) additives.[1] It is intended for researchers and professionals in materials science and polymer engineering, offering objective comparisons and supporting experimental data to inform the development of advanced fire-safe materials.
Introduction to Pentabromobenzyl Alcohol (PBBA) as a Flame Retardant
Pentabromobenzyl alcohol (PBBA) and its derivatives are highly effective brominated flame retardants (BFRs). Due to its high bromine content (≥70%) and excellent thermal stability, it is particularly well-suited for engineering thermoplastics that undergo high-temperature processing, such as polyethylene terephthalate (PET), polybutylene terephthalate (PBT), and polyamides (nylons).[1] Unlike many small-molecule BFRs, its polymeric form, PBBPA, exhibits superior resistance to migration and "frosting," ensuring the long-term stability and performance of the host polymer.[1]
The primary flame retardant mechanism of PBBA is based on a "gas-phase" action. Upon thermal decomposition, it releases hydrogen bromide (HBr). HBr acts as a radical scavenger in the flame, interrupting the exothermic chain reactions of combustion. Specifically, it quenches highly reactive H• and OH• radicals, replacing them with less reactive bromine radicals (Br•), which effectively suffocates the flame.
The Principle of Synergy in Flame Retardancy
In the context of flame retardancy, synergy is the phenomenon where the combined effect of two or more additives is greater than the sum of their individual effects. This allows for lower total loadings of flame retardants, which is often desirable to minimize adverse effects on the polymer's mechanical, electrical, and aesthetic properties. The most effective flame retardant systems often rely on a combination of gas-phase and condensed-phase mechanisms.
Synergistic System 1: PBBA with Antimony Trioxide (ATO)
The combination of brominated flame retardants with Antimony Trioxide (Sb₂O₃) is one of the most effective and widely used synergistic systems in the polymer industry.[2] While ATO itself is not a flame retardant, it dramatically enhances the efficiency of halogenated compounds like PBBA.[2][3][4][5]
Mechanism of Synergy:
The synergy between PBBA and ATO is a classic example of complementary gas-phase and condensed-phase actions.[2][3]
-
Enhanced Gas-Phase Inhibition: During combustion, the HBr released from PBBA reacts with Sb₂O₃. This reaction forms volatile antimony halides (e.g., SbBr₃) and antimony oxyhalides (e.g., SbOBr).[2][3] These antimony species are far more effective radical scavengers than HBr alone, providing a more potent flame-inhibiting effect in the gas phase.[3]
-
Condensed-Phase Char Promotion: In the solid (condensed) phase, the antimony compounds promote cross-linking and the formation of a stable, insulating char layer on the polymer's surface.[2][3] This char acts as a physical barrier, limiting the supply of flammable volatiles to the flame and shielding the underlying polymer from heat and oxygen.[3]
Comparative Performance Data:
The following table illustrates the typical performance enhancement seen when combining a brominated flame retardant with ATO in a polymer matrix like Polypropylene (PP).
| Formulation | FR Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (3.2 mm) |
| Pure PP | 0 | 18.0 | Fails |
| PP + BFR only | 15 | 25.5 | V-2 |
| PP + BFR/ATO (3:1) | 15 | 36.6 | V-0 |
Note: Data is illustrative, based on typical results for brominated FR/ATO systems. For example, in a PP composite, adding 2wt% Sb₂O₃ to an intumescent system increased the LOI from 27.8% to 36.6% and achieved a V-0 rating.[6]
Synergistic System 2: PBBA with Layered Double Hydroxides (LDHs)
Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds, are emerging as effective halogen-free flame retardants and synergists.[7][8][9] They are inorganic layered materials that can enhance flame retardancy through multiple mechanisms. When used with PBBA, they primarily contribute to a stronger condensed-phase action.
Mechanism of Synergy:
LDHs work synergistically with PBBA by enhancing the protective char layer and diluting flammable gases.
-
Char Reinforcement: Upon heating, LDHs decompose endothermically, releasing water and carbon dioxide. This process cools the polymer surface and dilutes the flammable gas mixture. The remaining mixed metal oxides (e.g., MgO, Al₂O₃) form a stable, inorganic barrier on the polymer surface. This barrier reinforces the char layer formed by the polymer's degradation, making it physically stronger and more insulating.
-
Smoke Suppression: The stable char layer traps smoke particles and aromatic precursors, leading to a significant reduction in smoke production during combustion.
While LDHs on their own may not be sufficient to meet stringent flame retardancy standards, their combination with other FRs like PBBA can lead to highly efficient systems.[8] Studies have shown that LDHs exhibit synergistic effects with various conventional flame retardants, including phosphorus-based compounds and magnesium hydroxide.[9]
Synergistic System 3: PBBA with Phosphorus-Based Flame Retardants (P-FRs)
Phosphorus-based flame retardants (P-FRs) are a diverse class of compounds that can act in either the condensed phase, the gas phase, or both.[10][11] Combining PBBA (primarily a gas-phase actor) with a P-FR that excels in the condensed phase can create a highly effective and balanced flame retardant system.
Mechanism of Synergy:
The synergy between bromine (from PBBA) and phosphorus is complex and depends on the specific P-FR used.
-
Gas-Phase Interaction: Some phosphorus compounds can volatilize and interact with bromine species in the flame, forming phosphorus-oxy-halides which are potent flame inhibitors.
-
Condensed-Phase Action (Dominant Synergy): The primary synergy occurs in the condensed phase. Upon heating, P-FRs decompose to form phosphoric acid.[12] This acid acts as a catalyst for dehydration and charring of the polymer, creating a thick, insulating layer of char. This P-rich char is often more robust than the char formed without the P-FR. The PBBA contributes to this by releasing HBr, which can also promote initial degradation pathways that favor char formation.
This dual-action approach—bromine inhibiting the gas phase and phosphorus solidifying the condensed phase—creates a formidable barrier to combustion.[13]
Experimental Protocols for Performance Evaluation
To objectively compare flame retardant systems, standardized testing methodologies are crucial.
Experimental Workflow:
Key Experimental Protocols:
-
Limiting Oxygen Index (LOI) - ASTM D2863:
-
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain candle-like combustion of a vertically oriented specimen.[14]
-
Procedure:
-
A standard-sized specimen is clamped vertically inside a transparent glass chimney.
-
A controlled mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited with a pilot flame.
-
The oxygen concentration is adjusted until the flame is just self-extinguishing.
-
The LOI value is expressed as the volume percentage of oxygen. A higher LOI value indicates better flame retardancy.[14]
-
-
-
UL-94 Vertical Burn Test:
-
Objective: To assess the burning behavior, including self-extinguishing time and dripping, of a vertically oriented specimen after exposure to a flame.[15]
-
Procedure:
-
A rectangular bar specimen is clamped vertically.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.
-
Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds. The second afterflame time (t2) and the afterglow time (t3) are recorded.
-
Observations are made for any flaming drips that ignite a cotton patch placed below the specimen.
-
-
Classification: Based on the results, materials are classified as V-0, V-1, or V-2, with V-0 being the highest rating (shortest extinguishing times, no flaming drips).[15]
-
-
Cone Calorimetry - ASTM E1354 / ISO 5660:
-
Objective: To measure the heat release rate (HRR) and other combustion parameters of a material under a controlled radiant heat flux. This test provides comprehensive data that simulates a real-world fire scenario.[15][16]
-
Procedure:
-
A square specimen is placed horizontally under a conical radiant heater.
-
The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).
-
Upon ignition, parameters such as Time to Ignition (TTI), Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), Total Heat Released (THR), and Smoke Production Rate (SPR) are continuously measured.
-
-
Interpretation: A lower pHRR and THR are indicative of superior flame retardancy.
-
Conclusion
Pentabromobenzyl alcohol (PBBA) is a highly effective brominated flame retardant, particularly for engineering plastics. Its performance can be significantly enhanced through synergistic combinations with other additives.
-
PBBA + Antimony Trioxide (ATO): This classic combination offers a powerful dual-action mechanism, with potent gas-phase inhibition and condensed-phase char promotion, leading to top-tier flame retardant performance (e.g., UL-94 V-0).
-
PBBA + Layered Double Hydroxides (LDHs): This pairing enhances the condensed-phase action, reinforcing the char layer and suppressing smoke, making it a valuable option for applications where smoke toxicity is a concern.
-
PBBA + Phosphorus-Based FRs: Combining the gas-phase activity of PBBA with the strong char-forming capability of P-FRs creates a balanced and highly efficient system, often allowing for reduced overall additive loading.
The selection of a synergistic system should be guided by the specific polymer, the required level of flame retardancy, and other performance criteria such as mechanical properties and cost. Rigorous testing according to standardized protocols is essential to validate the performance of any new flame retardant formulation.
References
- 1. China Poly(pentabromobenzyl Acrylate) Manufacturers Suppliers Factory - Made in China [rixingxincai.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nihonseiko.co.jp [nihonseiko.co.jp]
- 6. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 7. 10.1039/C4TA01030B | Flame retardant polymer/layered double hydroxide nanocomposites | chem960.com [chem960.com]
- 8. The synergistic effect of layered double hydroxides with other flame retardant additives for polymer nanocomposites: a critical review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Firefighting—How Modern Phosphorus Chemistry Can Help Solve the Challenge of Flame Retardancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. e2techtextiles.com [e2techtextiles.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Environmental Risk Profile: Pentabromobenzyl Alcohol vs. Legacy Brominated Flame Retardants
Introduction: The Double-Edged Sword of Fire Safety
Brominated flame retardants (BFRs) represent a critical class of chemicals that have undoubtedly saved lives and property by reducing the flammability of a vast array of consumer and industrial products, from electronics and furniture to building materials.[1][2] However, the very chemical stability that makes them effective flame retardants often translates to environmental persistence. Over the past few decades, mounting evidence has raised significant concerns about the environmental fate and toxicological profiles of some of the most widely used BFRs.[1][3] Legacy compounds such as Polybrominated Diphenyl Ethers (PBDEs), Hexabromocyclododecanes (HBCDs), and Tetrabromobisphenol A (TBBPA) have become ubiquitous environmental contaminants, noted for their persistence, potential to bioaccumulate in food webs, and toxicity (PBT) to both wildlife and humans.[4][5]
As regulatory bodies phase out or restrict the use of these legacy BFRs, the focus shifts to existing and alternative flame retardants. One such compound is Pentabromobenzyl alcohol (PBBA). This guide provides a detailed comparative analysis of the environmental impact of PBBA against the well-studied legacy BFRs—PBDEs, HBCD, and TBBPA. We will dissect their physicochemical properties, environmental fate, bioaccumulation potential, and toxicity profiles, supported by experimental data and methodologies, to offer a clear perspective for researchers and risk assessors.
Physicochemical Properties: The Blueprint for Environmental Behavior
The environmental journey of a chemical is largely dictated by its fundamental physicochemical properties. Characteristics like water solubility and lipophilicity (measured by the octanol-water partition coefficient, Kₒw) determine whether a compound will persist in soil and sediment, dissolve in water, or accumulate in the fatty tissues of organisms.[6]
| Property | Pentabromobenzyl Alcohol (PBBA) | PBDEs (BDE-209 as example) | HBCD (Technical Mix) | Tetrabromobisphenol A (TBBPA) |
| Molecular Formula | C₇H₃Br₅O | C₁₂Br₁₀O | C₁₂H₁₈Br₆ | C₁₅H₁₂Br₄O₂ |
| Molecular Weight | 502.6 g/mol | 959.2 g/mol | 641.7 g/mol | 543.9 g/mol |
| Melting Point (°C) | ~260 (decomposes) | ~300 | 179-195 | 181-182 |
| log Kₒw (Octanol-Water Partition Coefficient) | Data not readily available | 9.97 (estimated) | 5.4 - 5.8[7] | 6.53[8] |
| Water Solubility | Low (inferred) | Very Low | 4.8 µg/L (γ-HBCD) | 0.4-4.2 mg/L |
Note: Properties for PBDEs and HBCD can vary significantly between different congeners and isomers. Data for PBBA is limited in publicly accessible literature, highlighting a critical data gap.
The high molecular weight and low water solubility of these compounds are indicative of their general tendency to sorb to organic matter in soil and sediment. A high log Kₒw value, as seen with BDE-209, HBCD, and TBBPA, strongly suggests a potential for bioaccumulation.[8][9] While specific experimental log Kₒw data for PBBA is scarce, its highly brominated structure implies significant lipophilicity.
Environmental Fate and Transport: A Persistent Legacy
Once released into the environment, BFRs can undergo various transport and transformation processes.[10] Their persistence is a key factor in their potential for long-range environmental transport, allowing them to contaminate even remote ecosystems far from their sources.
dot
Caption: General pathways for BFRs in the environment.
-
Pentabromobenzyl Alcohol (PBBA): There is a notable lack of comprehensive studies on the environmental fate of PBBA. As a benzyl alcohol derivative, it may be susceptible to oxidation and biodegradation, but the high degree of bromination could significantly hinder these processes. Further research into its persistence and degradation pathways is crucial for a complete risk assessment.[11]
-
Polybrominated Diphenyl Ethers (PBDEs): PBDEs are notoriously persistent.[4] They undergo very slow degradation in the environment. Photolytic degradation can occur, which involves the removal of bromine atoms, but this can sometimes result in the formation of lower-brominated congeners that are more toxic and bioavailable.[10][12]
-
Hexabromocyclododecane (HBCD): HBCD is also highly persistent in the environment. In biological systems, there is evidence of bioisomerization, where the less bioaccumulative γ-HBCD can be converted to the more persistent and bioaccumulative α-HBCD.[8][13]
-
Tetrabromobisphenol A (TBBPA): The fate of TBBPA depends on its application. As a reactive flame retardant, it is chemically bound within the polymer matrix, reducing its potential to leach. However, when used as an additive flame retardant, it can be released into the environment.[10] TBBPA can undergo photolytic degradation, but it is generally considered persistent in sediment.[10]
Bioaccumulation Potential: Concentrating Up the Food Chain
Bioaccumulation is the process by which chemicals build up in living organisms to concentrations higher than those in the surrounding environment.[14] For persistent, lipophilic compounds like many BFRs, this can lead to biomagnification, where concentrations increase at successively higher trophic levels of the food chain.
| BFR Class | Bioaccumulation Potential | Key Findings |
| PBBA | Largely Unknown | Data is insufficient for a definitive conclusion. Its presumed high lipophilicity suggests a potential for bioaccumulation that requires experimental verification. |
| PBDEs | High | Lower-brominated congeners (e.g., BDE-47, -99, -153) are highly bioaccumulative and biomagnify in aquatic and terrestrial food webs. Even the larger deca-BDE (BDE-209) is now known to be bioavailable. |
| HBCD | High | HBCD readily bioaccumulates, with evidence of trophic magnification. The α-HBCD isomer is particularly persistent in organisms.[7][8][13] |
| TBBPA | Low to Moderate | Compared to PBDEs and HBCD, TBBPA has a lower bioaccumulation potential.[7][8] It is more readily metabolized and eliminated in many organisms.[15] However, its derivatives and transformation products may still pose a risk.[8][9] |
Toxicity Profile: Gauging the Health and Ecological Risks
The ultimate concern regarding environmental contaminants is their potential to cause harm. BFRs have been linked to a range of toxic effects, with endocrine disruption being a primary focus of research.[16][17][18]
-
Pentabromobenzyl Alcohol (PBBA): The toxicological data for PBBA is limited compared to legacy BFRs. It is known to be a skin, eye, and respiratory irritant.[19] Chronic exposure may lead to cumulative health effects.[20] However, comprehensive studies on its potential for endocrine disruption, neurotoxicity, or carcinogenicity are not widely available in peer-reviewed literature, representing another significant data gap.[21][22][23]
-
Polybrominated Diphenyl Ethers (PBDEs): PBDEs are well-established endocrine disruptors. They are known to interfere with the thyroid hormone system, which is critical for brain development.[17][24] Their structural similarity to thyroid hormones allows them and their hydroxylated metabolites to bind to transport proteins and receptors, disrupting normal hormonal balance.[18][24] Developmental neurotoxicity is a key concern.[18]
-
Hexabromocyclododecane (HBCD): HBCD has also been shown to have endocrine-disrupting properties and is associated with reproductive and developmental toxicity.[16]
-
Tetrabromobisphenol A (TBBPA): TBBPA is another BFR with demonstrated endocrine-disrupting potential, including effects on thyroid hormone pathways and estrogenic activity.[17][25] Its degradation to bisphenol A (BPA), a known endocrine disruptor, is also a potential concern.[12]
dot
Caption: Simplified pathway of PBDE-induced thyroid disruption.
Experimental Protocol: Determination of BFRs in Sediment
A self-validating system for assessing BFR contamination involves robust analytical chemistry. The following protocol outlines a standard approach for quantifying BFRs in sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and reliable technique.[26][27]
Objective: To extract, clean up, and quantify BFRs (PBDEs, HBCD, TBBPA) from a sediment sample.
Methodology:
-
Sample Preparation & Extraction:
-
Rationale: To isolate the target BFRs from the complex sediment matrix.
-
Steps:
-
Freeze-dry the sediment sample to remove water.
-
Homogenize the dry sample by grinding and sieving.
-
Accurately weigh ~10g of the homogenized sample into an extraction thimble.
-
Spike the sample with a known amount of isotopically-labeled internal standards (e.g., ¹³C-BDE-47, ¹³C-HBCD). This is a critical step for quality control, allowing for the correction of analyte loss during sample processing.
-
Perform pressurized liquid extraction (PLE) or Soxhlet extraction using a solvent mixture like hexane:dichloromethane (1:1 v/v).[27] These techniques use heat and pressure to efficiently extract lipophilic compounds.
-
-
-
Lipid Removal & Extract Cleanup:
-
Rationale: Sediment extracts contain lipids and other co-extracted materials that can interfere with GC-MS analysis. A cleanup step is essential for accurate quantification.
-
Steps:
-
Concentrate the raw extract using a rotary evaporator.
-
Perform gel permeation chromatography (GPC) to separate the BFRs from larger molecules like lipids.
-
Further purify the extract using multi-layer silica gel column chromatography. The column is packed with layers of activated silica, neutral silica, and acid-impregnated silica to remove different types of interferences.[6]
-
Elute the BFRs from the column with an appropriate solvent mixture (e.g., hexane:dichloromethane).
-
-
-
Instrumental Analysis (GC-MS):
-
Rationale: To separate the individual BFR congeners and isomers and to quantify them with high sensitivity and selectivity.
-
Steps:
-
Concentrate the final, cleaned extract to a small volume (~100 µL) under a gentle stream of nitrogen.
-
Add a recovery (or syringe) standard just before injection to monitor instrument performance.
-
Inject a small volume (e.g., 1 µL) into the GC-MS system. The gas chromatograph separates the compounds based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the molecules and detects the characteristic mass fragments, allowing for positive identification and quantification.
-
Quantify the native BFRs by comparing their peak areas to the corresponding isotopically-labeled internal standards.
-
-
dot
Caption: Workflow for BFR analysis in sediment.
Conclusion and Future Perspectives
This comparative guide underscores a clear hierarchy of environmental risk based on current knowledge. Legacy BFRs, particularly PBDEs and HBCD, exhibit well-documented profiles of high persistence, bioaccumulation, and toxicity, justifying their global regulation. TBBPA, while still a substance of concern, generally presents a lower risk for bioaccumulation than PBDEs and HBCD, though its endocrine-disrupting potential remains a key issue.[8][15]
The environmental profile of Pentabromobenzyl alcohol (PBBA) remains significantly underdeveloped. The absence of robust data on its environmental persistence, bioaccumulation potential, and chronic toxicity is a major impediment to a comprehensive risk assessment. While its structural properties suggest potential for persistence and bioaccumulation, this must be confirmed through rigorous experimental investigation.
Moving forward, the scientific community must prioritize filling these critical data gaps for PBBA and other emerging flame retardants. A core directive for future research should be the adoption of a life-cycle assessment framework for any BFR alternative.[28] This approach, which evaluates environmental and health impacts from chemical synthesis to end-of-life disposal, is essential to avoid replacing one hazardous chemical with another. The development and adoption of safer, non-persistent, and non-bioaccumulative flame retardant technologies, including halogen-free alternatives, are paramount for protecting environmental and human health without compromising fire safety.[3][28]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological Evaluation and Environmental Risk Control of Flame Retardants - YINSU Flame Retardant [flameretardantys.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Brominated Flame Retardants (PBB, PBDE, HBCD, TBBPA, And TBP) - JFE Techno-Research Corporation [jfe-tec.co.jp]
- 6. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioaccumulation and Maternal Transfer of Brominated Flame Retardants in Poultry and the Health Risks from Dietary Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Environmental Impact of Flame Retardants (Persistence and Biodegradability) | MDPI [mdpi.com]
- 11. canada.ca [canada.ca]
- 12. Flame retardant - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioaccumulation: A Slow Death - Situ Biosciences [situbiosciences.com]
- 15. A review on human exposure to brominated flame retardants--particularly polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Brominated flame retardants as possible endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fnw.ratcatinc.com [fnw.ratcatinc.com]
- 18. academic.oup.com [academic.oup.com]
- 19. What are the side effects of Benzyl Alcohol? [synapse.patsnap.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 23. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 24. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. mdpi.com [mdpi.com]
- 27. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Life Cycle Assessment of Environment-Compatible Flame Retardants ( Prototypical case study) | FP7 | CORDIS | Europäische Kommission [cordis.europa.eu]
A Comparative Guide to the Toxicological Profiles of Legacy and Novel Brominated Flame Retardants
This guide provides a comprehensive comparison of the toxicological profiles of legacy and novel brominated flame retardants (BFRs). As regulatory actions have restricted the use of legacy BFRs like polybrominated diphenyl ethers (PBDEs) due to their environmental persistence and health concerns, a new generation of novel brominated flame retardants (NBFRs) has been introduced. This document synthesizes experimental data to offer researchers and drug development professionals an objective assessment of their comparative toxicities, focusing on key endpoints such as neurotoxicity, endocrine disruption, and developmental toxicity.
Section 1: The Imperative for Comparative Toxicity Assessment
The transition from legacy to novel BFRs was driven by the well-documented toxic properties of the former, including their potential for bioaccumulation and adverse effects on neurological and endocrine systems.[1][2] However, the assumption that "novel" equates to "safer" is a critical hypothesis that requires rigorous scientific validation. Many NBFRs were introduced into the market without comprehensive toxicological data, leading to concerns that they may exhibit similar or even novel toxicities.[3][4]
This guide addresses this knowledge gap by presenting a structured comparison based on available scientific literature. The causality behind the experimental choices described herein is rooted in the known mechanisms of action of legacy BFRs, primarily their structural similarity to thyroid hormones, which allows them to interfere with critical biological pathways.[1][5][6]
Logical Framework for Assessment
The following diagram illustrates the general workflow for the comparative toxicological assessment of flame retardants, forming the logical basis for the data and protocols presented in this guide.
Caption: General workflow for comparative toxicity assessment of BFRs.
Section 2: Comparative Neurotoxicity
Developmental neurotoxicity is a primary concern for both legacy and novel BFRs, as exposure during critical windows of brain development can lead to permanent behavioral and cognitive deficits.[2][7][8]
Legacy BFRs: Polybrominated Diphenyl Ethers (PBDEs)
PBDEs, particularly congeners like BDE-47, BDE-99, and BDE-209, have been extensively studied. Animal studies have consistently shown that neonatal exposure to PBDEs can cause lasting neurobehavioral alterations, including hyperactivity, and deficits in learning and memory.[2][8][9] Epidemiological studies have correlated prenatal PBDE exposure with lower IQ scores and increased attention problems in children.[7] The mechanisms are thought to involve disruption of thyroid hormone signaling, which is crucial for brain development, and interference with neurotransmitter systems.[2][10]
Novel BFRs: Do They Offer a Safer Profile?
The evidence for NBFRs is less extensive but raises significant concerns.
-
Decabromodiphenyl Ethane (DBDPE): As the primary replacement for DecaBDE (BDE-209), DBDPE shares structural similarities. While some studies suggest DBDPE has lower experimental toxicity than BDE-209, it has still been shown to induce reproductive toxicity and hepatotoxicity in animal models.[11][12][13] Concerns remain about its potential to form toxic intermediates.[11]
-
Firemaster® 550 (FM 550): This mixture, containing both brominated and organophosphate components, has been linked to endocrine disruption and obesogenic effects in rats at environmentally relevant exposure levels.[14][15] Perinatal exposure in animal models resulted in altered exploratory behaviors, suggesting impacts on neurodevelopment.[15][16]
Comparative Data Summary
| Flame Retardant Class | Representative Compound(s) | Key Neurotoxic Effects (Animal/In Vitro) | Reference |
| Legacy (PBDEs) | BDE-47, BDE-99, BDE-209 | Hyperactivity, impaired learning and memory, altered neurotransmitter receptor function, disruption of thyroid hormone signaling. | [2][7][9][10] |
| Novel (NBFRs) | DBDPE | Testicular damage, potential for neurotoxic effects similar to BDE-209 but comparatively less severe in some studies. | [12][13][17] |
| Novel (Mixtures) | Firemaster® 550 | Altered exploratory behaviors, anxiety-like phenotypes. | [15][16] |
Section 3: Endocrine Disruption: A Shared Mechanism of Toxicity
A critical mechanism underlying the toxicity of many BFRs is their ability to interfere with the endocrine system, particularly the thyroid hormone axis.[1][5] This disruption is a direct consequence of the structural similarity between halogenated flame retardants and the iodine-carrying thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][6]
Mechanism of Thyroid Hormone Disruption
BFRs can disrupt thyroid homeostasis at multiple levels:
-
Transport Interference: They compete with T4 for binding sites on transport proteins like transthyretin (TTR), leading to reduced circulating thyroid hormone levels.[1][10]
-
Metabolic Interference: BFRs and their hydroxylated metabolites can inhibit enzymes crucial for thyroid hormone metabolism, such as deiodinases and sulfotransferases.[6][10][18]
-
Receptor Interaction: Some BFRs can directly interact with thyroid hormone receptors, potentially altering gene expression.[1]
The following diagram illustrates the key points of interference in the thyroid hormone pathway by BFRs.
Caption: BFR interference with the thyroid hormone signaling pathway.
Comparative Endocrine Effects
-
Legacy (PBDE-47): Studies in rats show that PBDE-47 causes the most significant reduction in total thyroxine (TT4) concentrations compared to several other legacy and novel BFRs.[19][20]
-
Novel (Firemaster® 550): In contrast to the T4 suppression seen with PBDEs, perinatal exposure to FM 550 was found to increase serum thyroxine levels in maternal rats.[15][21] This indicates a different, yet still significant, disruption of the thyroid axis. FM 550 exposure was also associated with early onset of puberty in female offspring and increased body weight, classifying it as an endocrine disruptor and a potential obesogen.[15][21][22]
-
Novel (TBB, TBPH, etc.): A comparative study found that several emerging BFRs, including TBB and TBPH, induced fewer transcriptomic changes related to metabolism in the liver compared to legacy compounds like PBDE-47 and HBCD, suggesting a potentially lower, though not absent, impact on these pathways.[19][20]
Section 4: Experimental Protocols for Toxicity Assessment
To ensure self-validating and reproducible results, standardized protocols are essential. Here, we detail a high-throughput screening method using the zebrafish model for assessing developmental neurotoxicity, a widely accepted alternative model for initial hazard identification.[23][24]
Protocol: Developmental Neurotoxicity Assessment in Zebrafish (Danio rerio)
Rationale for Model Selection: The zebrafish embryo is a powerful model for DNT screening due to its rapid, external, and transparent development, allowing for direct observation of neurodevelopmental processes.[24] It has high genetic homology with humans, and its small size enables high-throughput screening in multi-well plates, reducing compound requirements and costs.[23][24]
Step-by-Step Methodology:
-
Embryo Collection and Staging:
-
Collect freshly fertilized embryos from a healthy, breeding population of adult zebrafish.
-
Rinse embryos with system water and remove any unfertilized or dead embryos under a stereomicroscope.
-
Stage the embryos according to established developmental timelines. For DNT studies, exposure typically begins early, around 6 hours post-fertilization (hpf).[25][26]
-
-
Exposure Protocol (Semi-static):
-
Prepare stock solutions of legacy (e.g., BDE-47) and novel (e.g., DBDPE) BFRs in a suitable solvent like DMSO.
-
Create a dilution series to determine a range of exposure concentrations. A preliminary range-finding study is crucial to identify sublethal concentrations for the definitive experiment.
-
Dispense 1-2 healthy embryos per well into a 96-well plate containing embryo medium.
-
Add the BFR test solutions to the appropriate wells, ensuring the final DMSO concentration is consistent across all wells (including controls) and is non-toxic (typically <0.1%).
-
Incubate plates at a constant temperature (e.g., 28.5°C) on a 14:10 hour light:dark cycle.
-
Renew the exposure solutions daily (semi-static renewal) to maintain chemical concentrations.
-
-
Endpoint Assessment (96-120 hpf):
-
General Teratogenicity: At 96 hpf, score embryos for a suite of morphological defects (e.g., body axis malformation, edema, yolk sac malformation, snout deformities). This helps distinguish specific neurotoxicity from general developmental toxicity.[25][26]
-
Behavioral Analysis (Locomotor Activity): At ~120 hpf, place the 96-well plate into an automated behavioral tracking system. A common paradigm is the light/dark transition test, which assesses locomotor activity in response to changes in light intensity, providing a functional measure of nervous system integrity.[24] A concentration-dependent decrease in movement can indicate neurotoxicity.[27]
-
Neuron Staining (Optional Mechanistic Endpoint): Fix a subset of larvae and use immunohistochemistry to visualize specific neuronal populations. For example, staining for acetylated tubulin can assess motor neuron integrity, while anti-tyrosine hydroxylase can visualize catecholaminergic neurons.[25][26]
-
-
Data Analysis:
-
Calculate the LC50 (lethal concentration 50%) and EC50 (effective concentration 50%) for teratogenic effects.
-
Analyze locomotor data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare movement between control and exposed groups.
-
Compare the concentration-response curves for the legacy versus novel BFRs to determine their relative potency in inducing adverse neurodevelopmental effects.
-
Section 5: Conclusion and Future Directions
The available evidence indicates that while the production of legacy BFRs like PBDEs has been curtailed, their novel replacements are not necessarily devoid of toxicological concern. Several NBFRs and commercial mixtures like Firemaster® 550 have been shown to be endocrine disruptors and potential neurotoxicants.[11][15]
-
Comparative Risk: Direct comparisons suggest that while some novel alternatives like DBDPE may be less potent than their predecessors (BDE-209) in specific assays, they still induce significant toxicity.[13][17] Other mixtures, like FM 550, present a complex profile of effects, including obesogenic properties not widely associated with legacy BFRs.[15][22]
-
Knowledge Gaps: For many NBFRs, a comprehensive toxicological profile is still lacking.[4][28] There is a critical need for further research, particularly long-term studies, to understand the potential for chronic health effects. The use of New Approach Methodologies (NAMs), including in vitro batteries and toxicogenomics, will be crucial for prioritizing compounds for further testing and for elucidating mechanisms of action.[28][29][30][31]
Ultimately, the data underscore the importance of a thorough, comparative toxicological assessment before a chemical is widely introduced as a "safer" alternative. This proactive approach is essential to avoid regrettable substitutions where one hazardous chemical is simply replaced by another.
References
- 1. Flame retardant - Wikipedia [en.wikipedia.org]
- 2. Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of occurrence, bioaccumulation, and fate of novel brominated flame retardants in aquatic environments: A comparison with legacy brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Flame retardants and neurodevelopment: An updated review of epidemiological literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brominated flame retardants: a novel class of developmental neurotoxicants in our environment? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fnw.ratcatinc.com [fnw.ratcatinc.com]
- 11. researchgate.net [researchgate.net]
- 12. BDE-209 and DBDPE induce male reproductive toxicity through telomere-related cell senescence and apoptosis in SD rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepatotoxicity of decabromodiphenyl ethane (DBDPE) and decabromodiphenyl ether (BDE-209) in 28-day exposed Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Accumulation and endocrine disrupting effects of the flame retardant mixture Firemaster® 550 in rats: an exploratory assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Accumulation and Endocrine Disrupting Effects of the Flame Retardant Mixture Firemaster® 550 in Rats: An Exploratory Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Disruption of thyroid hormone sulfotransferase activity by brominated flame retardant chemicals in the human choriocarcinoma placenta cell line, BeWo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative Toxicity and Liver Transcriptomics of Legacy and Emerging Brominated Flame Retardants following 5-Day Exposure in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative toxicity and liver transcriptomics of legacy and emerging brominated flame retardants following 5-day exposure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Study: Flame Retardant ‘Firemaster 550’ Is an Endocrine Disruptor | NC State News [news.ncsu.edu]
- 22. Diabetes and the Environment - Flame Retardants [diabetesandenvironment.org]
- 23. Frontiers | The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity [frontiersin.org]
- 24. Zebrafish Models for Developmental Neurotoxicity Studies | ZeClinics [zeclinics.com]
- 25. Zebrafish as a model for developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Zebrafish as a model for developmental neurotoxicity testing. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 27. researchgate.net [researchgate.net]
- 28. Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing battery [kops.uni-konstanz.de]
- 30. scispace.com [scispace.com]
- 31. Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3,4,5,6-Pentabromobenzyl Alcohol in Environmental Samples
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,3,4,5,6-Pentabromobenzyl alcohol (PBB-A) in environmental matrices. As a degradation product of polymeric brominated flame retardants (polyBFRs), PBB-A is an emerging contaminant of concern. The environmental fate and toxicology of PBB-A are of increasing interest, necessitating robust and reliable analytical methods for its detection and quantification at trace levels. This document is intended for researchers, analytical scientists, and environmental monitoring professionals, offering a detailed examination of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Analytical Challenge: Understanding this compound
PBB-A presents a unique set of analytical challenges due to its chemical properties. A thorough understanding of these properties is fundamental to developing a successful analytical method.
| Property | Value | Significance for Analysis |
| Chemical Formula | C₇H₃Br₅O | The high degree of bromination makes it suitable for sensitive detection by mass spectrometry and electron capture detectors. |
| Molecular Weight | 502.62 g/mol [1] | A relatively high molecular weight for a non-polymeric organic molecule. |
| Structure | Aromatic ring with five bromine atoms and a benzyl alcohol functional group. | The polar hydroxyl (-OH) group reduces volatility and can lead to poor peak shape in GC analysis without derivatization. It also influences its solubility and extraction efficiency. |
| Predicted LogP | 4.5[1] | Indicates a high affinity for organic matter, suggesting it will likely be found in soil, sediment, and biota. |
The presence of the hydroxyl group is a critical consideration. While this functional group enhances water solubility to some extent, it significantly decreases the volatility of PBB-A, making direct GC analysis problematic. This necessitates a careful consideration of the analytical approach, particularly the choice between GC-MS, which may require a derivatization step, and LC-MS/MS, which is generally more amenable to polar compounds.
A Comparative Overview of Analytical Strategies: GC-MS vs. LC-MS/MS
The two most powerful and widely used techniques for the trace-level quantification of organic micropollutants in environmental samples are GC-MS and LC-MS/MS. The choice between these two techniques for PBB-A analysis depends on a variety of factors, including the sample matrix, desired sensitivity, and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of a wider range of compounds, including polar and thermally labile molecules, in the liquid phase. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. For PBB-A, derivatization is highly recommended to increase volatility and improve peak shape. | Suitable for non-volatile and thermally sensitive compounds. PBB-A can be analyzed directly. |
| Derivatization | Often necessary for polar compounds like PBB-A to block the active hydroxyl group. This adds a step to the sample preparation but can improve chromatographic performance. | Generally not required for PBB-A, simplifying the sample preparation workflow. |
| Sensitivity | Can be highly sensitive, especially with an electron capture detector (ECD) or when using negative chemical ionization (NCI) mass spectrometry. | Typically offers very high sensitivity and selectivity, especially with modern triple quadrupole instruments operating in multiple reaction monitoring (MRM) mode. |
| Matrix Effects | Can be susceptible to matrix interferences, but these can often be mitigated through effective cleanup. | Prone to ion suppression or enhancement from co-eluting matrix components, which requires careful method development and the use of isotopically labeled internal standards. |
| Selectivity | Good selectivity with mass spectrometric detection. High-resolution MS can provide even greater specificity. | Excellent selectivity due to the use of tandem mass spectrometry (MS/MS), which monitors specific precursor-to-product ion transitions. |
| Cost & Complexity | GC-MS systems are generally less expensive to purchase and maintain. | LC-MS/MS systems are typically more expensive and can be more complex to operate and maintain. |
Proposed Analytical Workflows
The following sections outline proposed workflows for the analysis of PBB-A in environmental samples using both GC-MS and LC-MS/MS. These protocols are based on established methods for other brominated flame retardants and persistent organic pollutants.
Sample Preparation: A Unified Approach for Soil and Water
A robust sample preparation procedure is critical for achieving accurate and precise results. The following protocol is designed to be applicable to both soil/sediment and water samples, with minor modifications.
1. Sample Collection and Storage:
-
Soil/Sediment: Collect samples in clean glass jars and store them at 4°C in the dark. Freeze at -20°C for long-term storage.
-
Water: Collect samples in amber glass bottles and store at 4°C. Acidification to pH < 2 with sulfuric acid can help preserve the sample.
2. Extraction:
-
Soil/Sediment (Pressurized Liquid Extraction - PLE):
-
Mix 10 g of homogenized, dry-frozen, and sieved soil with diatomaceous earth.
-
Spike with an appropriate isotopically labeled internal standard (e.g., ¹³C-PBB-A, if available, or a suitable surrogate like ¹³C-labeled PBDE).
-
Extract using a PLE system with a mixture of dichloromethane and acetone (1:1, v/v) at 100°C and 1500 psi.
-
-
Water (Solid-Phase Extraction - SPE):
-
Filter a 1 L water sample through a 0.45 µm glass fiber filter.
-
Spike with the internal standard.
-
Pass the sample through a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with dichloromethane.
-
3. Cleanup:
-
Concentrate the extract to approximately 1 mL.
-
Perform a cleanup step using a multi-layer silica gel column to remove polar interferences.
-
Elute the fraction containing PBB-A with a suitable solvent mixture (e.g., hexane:dichloromethane).
-
Concentrate the final extract to the desired volume (e.g., 100 µL) under a gentle stream of nitrogen.
Proposed GC-MS Method with Derivatization
Due to the polar nature of the hydroxyl group in PBB-A, derivatization is recommended to improve its volatility and chromatographic performance. Silylation is a common and effective derivatization technique for this purpose.
1. Derivatization:
-
To the final 100 µL extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) with methane as the reagent gas.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the PBB-A derivative and the internal standard.
Proposed LC-MS/MS Method
LC-MS/MS allows for the direct analysis of PBB-A without the need for derivatization, which can simplify the workflow and reduce potential sources of error.
1. LC-MS/MS Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a higher proportion of mobile phase A and increasing the proportion of mobile phase B to elute PBB-A.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of at least two specific precursor-to-product ion transitions for PBB-A and its internal standard.
A Framework for Method Validation
A comprehensive method validation is essential to ensure the reliability and defensibility of the analytical data. The validation should be performed according to established guidelines, such as those from Eurachem or the US EPA.[2][3] The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Example) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.995 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Accuracy (Recovery) | The closeness of the measured value to the true value, typically assessed by spiking experiments in different matrices. | 70-120% recovery for spiked samples |
| Precision (Repeatability & Reproducibility) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative standard deviation (RSD) < 20% |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
| Matrix Effects (for LC-MS/MS) | The suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix. | Should be assessed and compensated for, ideally using an isotopically labeled internal standard. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant changes in results with minor variations in parameters like temperature, flow rate, etc. |
Decision-Making for Method Selection
The choice between GC-MS and LC-MS/MS for PBB-A analysis will depend on the specific requirements of the study and the resources available.
Conclusion
The analysis of this compound in environmental samples is a challenging but crucial task for understanding the environmental fate of polymeric brominated flame retardants. While a standardized method has yet to be established, this guide provides a comprehensive framework for the development and validation of robust analytical methods using either GC-MS with derivatization or direct analysis by LC-MS/MS. The choice of method should be guided by the specific analytical requirements, including matrix complexity, sensitivity needs, and available instrumentation. By following the proposed workflows and a rigorous validation strategy, researchers can generate high-quality, defensible data to support environmental monitoring and risk assessment efforts for this emerging contaminant.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3,4,5,6-Pentabromobenzyl Alcohol
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed protocol for the proper disposal of 2,3,4,5,6-Pentabromobenzyl alcohol, a brominated flame retardant used in chemical synthesis. Adherence to these procedures is essential to ensure personnel safety, regulatory compliance, and the protection of our environment.
This compound is a solid organic compound that, according to its Safety Data Sheet (SDS), can cause skin, eye, and respiratory irritation[1][2]. As a member of the brominated flame retardant (BFR) family, it belongs to a class of chemicals that requires careful handling and disposal due to their potential for persistence in the environment and the possible formation of toxic byproducts, such as brominated dioxins, if not incinerated at appropriate temperatures[3]. This guide is designed to provide clear, step-by-step instructions to mitigate these risks.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work with this compound, a thorough understanding of its hazards is crucial. This compound is classified as a skin and eye irritant and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Hazard Summary and Required PPE
| Hazard Classification | GHS Hazard Codes | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Irritation | H319 | Safety goggles or a face shield |
| Respiratory Irritation | H335 | Use in a well-ventilated area or fume hood. A dust mask (type N95 or equivalent) is recommended for handling the solid. |
The causality behind these PPE choices is rooted in preventing direct contact with the chemical. Chemical-resistant gloves and a lab coat provide a barrier against skin exposure, while safety goggles or a face shield are essential to prevent eye contact[2][4]. Working in a fume hood or well-ventilated area is critical to avoid inhaling the dust particles of the solid compound[2].
II. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its halogenated nature, this compound waste must not be mixed with non-halogenated organic waste or disposed of down the sanitary sewer.
Experimental Protocol: Waste Collection
-
Container Selection: Obtain a designated, leak-proof, and chemically compatible container for halogenated organic solid waste. The container must have a secure screw-top cap.
-
Labeling: Before adding any waste, clearly label the container with "Hazardous Waste," "Halogenated Organic Solids," and the full chemical name: "this compound."
-
Waste Transfer: In a fume hood, carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Avoid creating dust.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads from a spill, must also be placed in this container.
-
Secure Closure: Keep the container securely closed when not in use.
This self-validating system of clear labeling and segregation prevents accidental mixing of incompatible waste streams and ensures that the waste is handled correctly by disposal personnel.
III. Spill Management
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before cleaning up a minor spill, ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or spill pillows, to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbent material and any contaminated debris using a scoop or dustpan. Place the collected material into the designated hazardous waste container for this compound.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department, as per your institution's policy.
IV. Final Disposal Procedure
The final disposal of this compound waste must be conducted through your institution's hazardous waste management program.
Step-by-Step Disposal Workflow
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Request Pickup: When the container is approximately 80% full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not overfill containers.
-
Documentation: Complete all required waste disposal forms accurately and completely. This documentation is a legal requirement and ensures a clear chain of custody.
-
Handover: Transfer the waste container to the authorized disposal personnel upon their arrival.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured disposal protocol, you contribute to a safer laboratory environment and ensure that this brominated compound is managed in an environmentally responsible manner, preventing its release and potential harm.
References
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,3,4,5,6-Pentabromobenzyl Alcohol
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2,3,4,5,6-Pentabromobenzyl alcohol (CAS No. 79415-41-1). As an organic building block and a compound related to brominated flame retardants, its manipulation requires a stringent, proactive approach to safety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance grounded in established safety standards to ensure personnel protection and laboratory integrity.
Hazard Identification and Foundational Risk Assessment
Understanding the inherent risks of this compound is the first step in developing a robust safety plan. A thorough risk assessment, as mandated by the Occupational Safety and Health Administration (OSHA), must be conducted before any work begins.[1][2][3] This compound is classified under the Globally Harmonized System (GHS) as a warning-level hazard, primarily causing irritation to the skin, eyes, and respiratory system.[4]
The causality behind these classifications lies in its chemical structure. The presence of five bromine atoms on the benzene ring makes the compound a potent irritant. When handled as a powder, fine particulates can easily become airborne, posing a significant inhalation risk.
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 79415-41-1 | [4][5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Molecular Formula | C₇H₃Br₅O | [4][5] |
| Molecular Weight | 502.62 g/mol | [5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| GHS Signal Word | Warning | [4] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure. Its effectiveness depends on the preceding layers of the Hierarchy of Controls, a framework promoted by NIOSH and OSHA to provide a systematic approach to mitigating workplace hazards.[7][8]
-
Elimination/Substitution : The most effective control is to remove the hazard. In a research context, this could involve exploring less hazardous alternative reagents.
-
Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood or a ventilated balance enclosure for weighing.[9]
-
Administrative Controls : These are procedural changes, such as developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.
-
Personal Protective Equipment (PPE) : When the above controls cannot eliminate the risk, PPE is required. It does not remove the hazard but creates a crucial barrier.
Core PPE Requirements for this compound
Based on the hazard assessment, the following PPE is mandatory for all personnel handling this compound. This selection aligns with general laboratory safety standards and specific recommendations for irritant chemical powders.[2][10]
-
Eye and Face Protection :
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with integrated side shields must be worn at all times in the laboratory.[10][11]
-
Enhanced Protection : When there is a risk of splashing (e.g., during dissolution or transfer of solutions), chemical splash goggles are required.
-
Maximum Protection : For tasks with a high risk of splashing or reaction, a full-face shield must be worn over safety glasses or goggles.[2]
-
-
Hand Protection :
-
Primary Barrier : Nitrile gloves are the standard recommendation for incidental contact with this solid compound.[2]
-
Solvent Considerations : The choice of solvent for dissolution is critical. Always consult a glove compatibility chart to ensure the selected glove material provides adequate protection against the specific solvent being used.
-
Best Practice : Double-gloving (wearing two pairs of nitrile gloves) is recommended to provide an additional layer of protection and to allow for safe removal of the outer glove if contamination occurs.[10]
-
-
Respiratory Protection :
-
For Solid Handling : Due to the risk of respiratory irritation from airborne particulates (H335), a NIOSH-approved N95 filtering facepiece respirator (dust mask) is the minimum requirement when handling the powder outside of a certified engineering control (like a fume hood or ventilated enclosure).[12][13]
-
For Solution Handling : If working with solutions that may produce vapors and engineering controls are insufficient, a half-mask or full-face respirator with organic vapor cartridges may be necessary.[14][15] A formal respiratory protection program, including fit testing, is required by OSHA under these conditions.[1]
-
-
Protective Clothing :
-
Body Protection : A long-sleeved laboratory coat must be worn and kept fully fastened. Given the compound's relation to brominated flame retardants, a flame-resistant (FR) lab coat is a prudent choice.[2][11]
-
Personal Attire : Full-length pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed. Synthetic clothing, such as nylon or polyester, should be avoided when working with potentially flammable materials.[10][11]
-
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing Powder (in ventilated enclosure) | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Not Required | Lab Coat, Long Pants, Closed-Toe Shoes |
| Weighing Powder (on open bench) | Chemical Splash Goggles | Double Pair Nitrile Gloves | N95 Respirator (Mandatory) | Lab Coat, Long Pants, Closed-Toe Shoes |
| Handling Solutions (in fume hood) | Safety Glasses with Side Shields | Double Pair Nitrile Gloves | Not Required | Lab Coat, Long Pants, Closed-Toe Shoes |
| Transferring Solutions (outside hood) | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Assess Vapor Risk (Organic Vapor Cartridge may be needed) | Lab Coat, Long Pants, Closed-Toe Shoes |
Operational Protocols: Ensuring Safety in Practice
Correctly using PPE is as important as selecting it. The following step-by-step procedures for donning (putting on) and doffing (taking off) PPE are designed to prevent cross-contamination.
Step-by-Step Donning Protocol
This sequence ensures that the most protective items are fitted correctly before handling hazardous materials.
Step-by-Step Doffing Protocol
This sequence is critical for preventing contamination of skin, hair, and personal clothing. It is designed to move from most contaminated to least contaminated.
Emergency Procedures and Decontamination
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[16]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]
-
Spill Cleanup : For a small powder spill, gently cover with an inert absorbent material like sand or vermiculite.[18][19] Do not dry sweep. Carefully scoop the material into a designated hazardous waste container. Decontaminate the area with soap and water, collecting all cleanup materials as hazardous waste.[19]
Disposal Plan for Halogenated Waste
This compound is a halogenated organic compound. As such, its waste must be segregated and disposed of according to strict protocols to ensure environmental protection and regulatory compliance.[20]
-
Segregation : All waste containing this compound (unreacted material, contaminated PPE, spill cleanup debris, solutions) must be collected separately from non-halogenated waste streams.[21]
-
Containerization : Use a designated, leak-proof, and chemically compatible hazardous waste container. The container must be kept closed except when adding waste.
-
Labeling : The container must be clearly labeled with a "Hazardous Waste" tag, listing the full chemical name "this compound" and all other constituents (including solvents) with their approximate percentages.[21]
-
Disposal : The final disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[19][22] Never dispose of this chemical down the drain or in the regular trash.[17]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe and compliant laboratory environment that protects both the individual and the broader scientific community.
References
- 1. clarionsafety.com [clarionsafety.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 79415-41-1 [amp.chemicalbook.com]
- 7. School Chemistry Laboratory Safety Guide | NIOSH | CDC [cdc.gov]
- 8. osha.gov [osha.gov]
- 9. labequipmentdirect.com [labequipmentdirect.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 12. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 13. Respirators, Dust Masks, Cartridges & Filters - New Pig [newpig.com]
- 14. bestsafetyequipments.com [bestsafetyequipments.com]
- 15. 3m.com [3m.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. greenfield.com [greenfield.com]
- 19. benchchem.com [benchchem.com]
- 20. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 21. campusoperations.temple.edu [campusoperations.temple.edu]
- 22. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
